Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO3/c15-14(16,17)12-8-11(19)6-7-18(12)13(20)21-9-10-4-2-1-3-5-10/h1-5,12H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDSGGVIXVGOFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CC1=O)C(F)(F)F)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20582050 | |
| Record name | Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20582050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
911298-12-9 | |
| Record name | Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20582050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide details a plausible and robust synthetic pathway for Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate, a heterocyclic scaffold of significant interest in medicinal chemistry. The document provides a multi-step reaction scheme, detailed experimental protocols for each transformation, and a summary of quantitative data.
Introduction
The piperidine nucleus is a ubiquitous scaffold in a vast array of natural products and pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a privileged structure in drug design. The strategic incorporation of a trifluoromethyl (CF3) group into organic molecules is a cornerstone of modern medicinal chemistry, often employed to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a compound.[1][3][4][5] The target molecule, this compound, combines these features, making it a valuable building block for the synthesis of novel therapeutic agents.
This guide outlines a comprehensive four-step synthetic pathway, commencing from δ-valerolactam. The key transformations include nitrogen protection, activation of the lactam carbonyl, nucleophilic trifluoromethylation, and subsequent oxidation of the piperidine ring.
Overview of the Synthetic Pathway
The proposed synthesis begins with the protection of the nitrogen atom of δ-valerolactam with a benzyloxycarbonyl (Cbz) group. The Cbz-protected lactam is then activated for nucleophilic attack by conversion to a thiolactam. The critical trifluoromethyl group is introduced via a nucleophilic addition of the Ruppert-Prakash reagent to an imine intermediate derived from the thiolactam. The final step involves the oxidation of the C-4 methylene position to the target ketone.
Caption: Proposed 4-step synthesis pathway for the target compound.
Detailed Experimental Protocols
Step 1: Synthesis of Benzyl 2-oxopiperidine-1-carboxylate
This step involves the protection of the nitrogen atom of δ-valerolactam using benzyl chloroformate (Cbz-Cl) under basic conditions.
-
Reaction:
-
To a solution of δ-valerolactam (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add benzyl chloroformate (1.2 eq) dropwise.
-
Stir the reaction at room temperature for 12-16 hours.
-
-
Workup and Purification:
-
Quench the reaction carefully with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the title compound as a white solid.
-
Step 2: Synthesis of Benzyl 2-thioxopiperidine-1-carboxylate
The carbonyl group of the Cbz-protected lactam is converted to a thiocarbonyl using Lawesson's reagent.
-
Reaction:
-
To a solution of Benzyl 2-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5 eq).
-
Heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude residue directly by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the thiolactam product.
-
Step 3: Synthesis of Benzyl 2-(trifluoromethyl)piperidine-1-carboxylate
This crucial step introduces the trifluoromethyl group. The thiolactam is first converted to a more reactive thioiminium ether intermediate, which then undergoes nucleophilic trifluoromethylation.
-
Reaction:
-
Dissolve Benzyl 2-thioxopiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C.
-
Add methyl trifluoromethanesulfonate (MeOTf, 1.1 eq) dropwise and stir the mixture at room temperature for 2 hours to form the thioiminium intermediate.
-
In a separate flask, dissolve tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 0.1 eq) in anhydrous THF and add (trifluoromethyl)trimethylsilane (TMSCF3, Ruppert-Prakash reagent, 1.5 eq).
-
Cool the TMSCF3 solution to 0 °C and add the previously prepared thioiminium salt solution via cannula.
-
Allow the reaction to stir at 0 °C for 3 hours.
-
Quench the reaction by adding sodium borohydride (NaBH4, 2.0 eq) and methanol, and stir for 1 hour to reduce the intermediate imine.
-
-
Workup and Purification:
-
Add saturated aqueous sodium bicarbonate solution to quench the reaction.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).
-
Step 4: Synthesis of this compound
The final step is the oxidation of the C-4 methylene group of the piperidine ring to a ketone using a ruthenium-based oxidant.
-
Reaction:
-
In a flask, prepare a biphasic solvent system of acetonitrile, carbon tetrachloride, and water (2:2:3 ratio).
-
Add Benzyl 2-(trifluoromethyl)piperidine-1-carboxylate (1.0 eq) to the solvent system.
-
Add sodium periodate (NaIO4, 4.0 eq) followed by a catalytic amount of ruthenium(III) chloride hydrate (RuCl3·xH2O, 0.05 eq).
-
Stir the mixture vigorously at room temperature for 12-18 hours. The reaction mixture will turn from dark brown to yellow.
-
-
Workup and Purification:
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine all organic layers and wash sequentially with water and brine.
-
Dry the organic phase over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the final product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound.
-
Caption: Workflow for the C-4 oxidation and subsequent purification.
Data Presentation
The following table summarizes the key quantitative data for the proposed synthetic pathway. Yields are representative estimates based on similar transformations reported in the literature.
| Step | Reaction | Key Reagents | Solvent(s) | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | N-Cbz Protection | δ-valerolactam, NaH, Cbz-Cl | THF | 0 to RT | 12-16 | 85-95 |
| 2 | Thionation | Benzyl 2-oxopiperidine-1-carboxylate, Lawesson's Reagent | Toluene | 110 | 4-6 | 70-85 |
| 3 | Trifluoromethylation | Thiolactam, MeOTf, TMSCF3, TBAF, NaBH4 | DCM, THF | 0 to RT | 5 | 50-65 |
| 4 | C-4 Oxidation | Piperidine substrate, RuCl3, NaIO4 | CCl4/CH3CN/H2O | RT | 12-18 | 40-55 |
Conclusion
The synthesis of this compound can be effectively achieved through a structured, multi-step pathway. The outlined route leverages established and reliable chemical transformations, including nitrogen protection, lactam activation via thionation, nucleophilic trifluoromethylation using the Ruppert-Prakash reagent, and a regioselective C-H oxidation. While the overall sequence requires careful execution and purification at each stage, it provides a logical and robust framework for accessing this valuable fluorinated piperidine building block for applications in pharmaceutical research and development.
References
An In-Depth Technical Guide to Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Its structural features, including the piperidine core, the trifluoromethyl group, and the benzyl carbamate protecting group, make it an intriguing building block for the synthesis of more complex molecules. This technical guide provides a summary of the available physicochemical properties of this compound. However, a comprehensive review of scientific literature and chemical databases reveals a significant lack of detailed experimental protocols and biological data.
Physicochemical Properties
The physicochemical properties of a compound are critical for its handling, formulation, and biological activity. For this compound, the available data is primarily computational, with limited experimentally determined values.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄F₃NO₃ | ChemScene[1] |
| Molecular Weight | 301.26 g/mol | ChemScene[1] |
| CAS Number | 911298-12-9 | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 46.61 Ų | ChemScene[1] |
| Calculated logP | 2.919 | ChemScene[1] |
| Hydrogen Bond Donors | 0 | ChemScene[1] |
| Hydrogen Bond Acceptors | 3 | ChemScene[1] |
| Rotatable Bonds | 2 | ChemScene[1] |
| Purity | ≥97% | ChemScene[1] |
| Storage Temperature | 4°C | ChemScene[1] |
Note: The logP and TPSA values are computationally predicted and have not been experimentally verified in the available literature. There is no publicly available experimental data for properties such as melting point, boiling point, aqueous solubility, or pKa.
Experimental Protocols
A thorough search of the scientific literature did not yield specific, detailed experimental protocols for the synthesis, purification, or analysis of this compound. While general methods for the synthesis of piperidine derivatives are described, no publication provides a step-by-step procedure for this particular molecule. Commercial suppliers offer the compound, suggesting its synthesis is feasible, but the proprietary methods are not disclosed.
Similarly, specific analytical protocols, including detailed conditions for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are not available in the public domain for this compound.
Biological Activity and Signaling Pathways
There is currently no information in the scientific literature detailing the biological activity of this compound. Consequently, its mechanism of action, potential molecular targets, and any involvement in cellular signaling pathways remain unknown. This lack of data prevents the creation of any diagrams representing its biological function or experimental workflows in which it might be a key reagent.
Logical Relationships in Drug Discovery
While no specific experimental workflows involving this compound have been published, we can conceptualize a general workflow for its potential use as a building block in a drug discovery program. This hypothetical workflow illustrates the logical progression from a starting chemical entity to a potential drug candidate.
This diagram illustrates a hypothetical path where this compound serves as a starting scaffold for generating a library of new chemical entities, which are then screened and optimized to identify a potential drug candidate.
Conclusion
This compound is a commercially available compound with potential utility in chemical and pharmaceutical research. However, there is a notable absence of detailed, publicly available scientific data regarding its experimental physicochemical properties, specific synthesis and analysis protocols, and biological activity. For researchers and drug development professionals, this presents both a challenge and an opportunity. The lack of existing data means that any investigation into this compound would be novel. Future work could focus on determining its fundamental chemical properties, developing and publishing robust synthetic and analytical methods, and screening it for biological activity to uncover its potential therapeutic applications.
References
An In-depth Technical Guide to Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate (CAS No. 911298-12-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate, with the CAS number 911298-12-9, is a synthetic building block of significant interest in medicinal chemistry. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity of molecules, making this scaffold a valuable starting point for the development of novel therapeutic agents. This document provides a comprehensive overview of its chemical properties, a plausible synthetic approach, and potential applications in drug discovery, based on available data for this compound and structurally related molecules.
Chemical and Physical Properties
This compound is a white to off-white solid.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 911298-12-9 | [1][2] |
| Molecular Formula | C₁₄H₁₄F₃NO₃ | [2] |
| Molecular Weight | 301.26 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥97% | [2] |
| Storage | 4°C | [2] |
Computational Data:
| Descriptor | Value | Source |
| Topological Polar Surface Area (TPSA) | 46.61 Ų | [2] |
| LogP | 2.919 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Rotatable Bonds | 2 | [2] |
Synthesis
Caption: Plausible synthetic workflow for this compound.
Experimental Protocol (Hypothetical):
A detailed experimental protocol for a similar transformation, the synthesis of benzyl 2-{--INVALID-LINK--methyl}piperidine-1-carboxylate, involves the reaction of the piperidine starting material with benzyl chloroformate in the presence of a base like triethylamine (Et₃N).[3] Based on this, a hypothetical protocol for the target compound is as follows:
-
Reaction Setup: To a solution of 2-(trifluoromethyl)piperidin-4-one (1 equivalent) in a suitable aprotic solvent such as dichloromethane, add a non-nucleophilic base like triethylamine (1.2 equivalents).
-
Addition of Reagent: Cool the mixture in an ice bath and add benzyl chloroformate (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography.
-
Workup: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Note: This is a generalized, hypothetical protocol. The actual reaction conditions, including stoichiometry, temperature, reaction time, and purification method, would require experimental optimization.
Biological Activity and Applications in Drug Discovery
While no specific biological activity data for this compound has been reported in the reviewed literature, the trifluoromethyl-piperidine scaffold is a well-established pharmacophore in drug discovery. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.
Structurally related N-benzyl piperidine derivatives have been investigated for a range of biological activities, including as inhibitors of histone deacetylases (HDACs) and for the treatment of neurological disorders. For example, a series of N-benzyl piperidine derivatives were synthesized and evaluated as potent HDAC and acetylcholinesterase (AChE) dual inhibitors for Alzheimer's disease.
Furthermore, compounds containing the 4-oxopiperidine-1-carboxylate moiety have been explored as novel histone deacetylase (HDAC) inhibitors.[4] The core structure of this compound makes it a valuable intermediate for the synthesis of a library of compounds to be screened for various biological targets.
The logical workflow for utilizing this compound in a drug discovery program would involve its chemical modification and subsequent biological screening.
Caption: Experimental workflow for drug discovery using the target compound.
Conclusion
This compound is a valuable chemical intermediate with significant potential in medicinal chemistry and drug discovery. Its structural features, particularly the trifluoromethyl group, make it an attractive scaffold for the synthesis of novel compounds with potentially enhanced pharmacological properties. While specific biological data for this compound is currently lacking in the public domain, its utility as a building block for creating diverse chemical libraries for screening against various therapeutic targets is evident. Further research into the synthesis of derivatives and their subsequent biological evaluation is warranted to fully explore the potential of this compound in the development of new therapeutics.
References
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate. Due to the limited availability of direct experimental data for this specific compound, this document leverages predicted spectroscopic data and established analytical techniques for analogous structures. It serves as a practical framework for researchers engaged in the synthesis, characterization, and application of novel piperidine-based compounds in drug discovery and development.
Introduction
This compound, with the molecular formula C₁₄H₁₄F₃NO₃ and a molecular weight of 301.26 g/mol , is a piperidine derivative of significant interest in medicinal chemistry. The piperidine scaffold is a prevalent motif in numerous pharmaceuticals due to its favorable pharmacokinetic properties. The incorporation of a trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability. The benzyl carbamate protecting group is commonly employed in synthetic chemistry for its stability and ease of removal. Accurate structural confirmation is a critical step in the development of any new chemical entity. This guide outlines the analytical workflow for the comprehensive characterization of this target molecule.
Predicted Spectroscopic Data
In the absence of published experimental spectra, the following data has been predicted based on computational models and analysis of structurally similar compounds. These tables provide a reference for the expected spectroscopic characteristics of this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| 7.40 - 7.30 | m | 5H | Phenyl-H |
| 5.20 | s | 2H | Benzyl-CH₂ |
| 4.80 - 4.70 | m | 1H | H-2 |
| 4.20 - 4.00 | m | 1H | H-6 (axial) |
| 3.50 - 3.30 | m | 1H | H-6 (equatorial) |
| 2.90 - 2.70 | m | 2H | H-3 |
| 2.60 - 2.40 | m | 2H | H-5 |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ) (ppm) | Assignment |
| 205.0 | C-4 (C=O) |
| 155.0 | Carbamate (C=O) |
| 135.5 | Phenyl C (quaternary) |
| 128.8 | Phenyl CH |
| 128.5 | Phenyl CH |
| 128.2 | Phenyl CH |
| 125.0 (q, ¹JCF ≈ 280 Hz) | CF₃ |
| 68.0 | Benzyl-CH₂ |
| 58.0 (q, ²JCF ≈ 30 Hz) | C-2 |
| 48.0 | C-6 |
| 45.0 | C-5 |
| 38.0 | C-3 |
Table 3: Predicted ¹⁹F NMR Spectroscopic Data (470 MHz, CDCl₃)
| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |
| -75 to -78 | d | CF₃ |
Table 4: Predicted Mass Spectrometry Data (ESI+)
| m/z | Interpretation |
| 302.09 | [M+H]⁺ |
| 324.07 | [M+Na]⁺ |
| 208.06 | [M - C₇H₇O₂]⁺ |
| 91.05 | [C₇H₇]⁺ (benzyl fragment) |
Table 5: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3050 | Aromatic C-H stretch |
| ~2950 | Aliphatic C-H stretch |
| ~1735 | Ketone C=O stretch |
| ~1700 | Carbamate C=O stretch |
| ~1250 | C-N stretch |
| ~1150 | C-F stretch |
Experimental Protocols
The following are detailed, albeit hypothetical, experimental protocols for the synthesis and structural characterization of this compound.
Synthesis
A plausible synthetic route involves the protection of a commercially available 2-(trifluoromethyl)-4-piperidone precursor.
Materials:
-
2-(Trifluoromethyl)-4-piperidone hydrochloride
-
Benzyl chloroformate
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
To a stirred solution of 2-(trifluoromethyl)-4-piperidone hydrochloride (1.0 eq) in DCM at 0 °C, add triethylamine (2.2 eq) dropwise.
-
After stirring for 15 minutes, add benzyl chloroformate (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve ~10-20 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR: Acquire the spectrum on a 500 MHz spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of 1 second, and 16 scans.
-
¹³C NMR: Acquire the spectrum on a 125 MHz spectrometer using a proton-decoupled sequence. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and 1024 scans.
-
¹⁹F NMR: Acquire the spectrum on a 470 MHz spectrometer.
Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI) in positive ion mode.
-
Sample Preparation: Dissolve a small amount of the compound in methanol or acetonitrile to a concentration of approximately 1 mg/mL.
-
Analysis: Infuse the sample solution into the mass spectrometer. Acquire data over a mass range of m/z 50-500.
Infrared (IR) Spectroscopy:
-
Technique: Attenuated Total Reflectance (ATR) FT-IR.
-
Sample Preparation: Place a small amount of the neat, purified compound directly onto the ATR crystal.
-
Analysis: Acquire the spectrum over a range of 4000-400 cm⁻¹.
Visualizations
Structure Elucidation Workflow
The logical progression from molecular formula to the confirmed structure is depicted below. This workflow highlights the complementary nature of different spectroscopic techniques.
Caption: Logical workflow for structure elucidation.
Potential Signaling Pathway Involvement
Piperidine derivatives are often investigated for their role as modulators of various signaling pathways, particularly in neuroscience. The following diagram illustrates a hypothetical signaling pathway where a molecule like this compound might act as an inhibitor.
Caption: Hypothetical GPCR signaling pathway inhibition.
Conclusion
The structural elucidation of this compound relies on a synergistic application of modern spectroscopic techniques. While direct experimental data is currently sparse, predictive methods and analysis of analogous structures provide a robust framework for its characterization. The detailed protocols and expected data presented in this guide offer a valuable resource for researchers in the synthesis and development of novel piperidine-based therapeutic agents, facilitating the crucial step of unambiguous molecular structure confirmation.
In-Depth Technical Guide: Spectroscopic and Synthetic Profile of Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data and a postulated synthetic pathway for Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of comprehensive, publicly accessible primary literature detailing the synthesis and full characterization of this specific molecule, this guide synthesizes information from analogous compounds and general synthetic methodologies.
Molecular Profile
| Identifier | Value |
| IUPAC Name | This compound |
| Synonym | (+/-)-N-(benzyloxycarbonyl)-2-(trifluoromethyl)piperidin-4-one |
| CAS Number | 911298-12-9[1] |
| Molecular Formula | C₁₄H₁₄F₃NO₃[1] |
| Molecular Weight | 301.26 g/mol [1] |
Spectroscopic Data Summary
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
Solvent: CDCl₃ Standard: Tetramethylsilane (TMS) for ¹H and ¹³C NMR, CFCl₃ for ¹⁹F NMR.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.30-7.40 | m | 5H | Ar-H (benzyl) |
| ~5.20 | s | 2H | O-CH₂ -Ph |
| ~4.5-4.8 | m | 1H | N-CH -CF₃ |
| ~3.8-4.2 | m | 2H | N-CH₂ -C=O |
| ~2.6-3.0 | m | 2H | CH₂ -C=O |
| ~2.4-2.6 | m | 2H | CF₃-CH-CH₂ |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~205 | C =O |
| ~155 | N-C (=O)-O |
| ~136 | Ar-C (ipso, benzyl) |
| ~128.7 | Ar-C H (para, benzyl) |
| ~128.5 | Ar-C H (ortho, benzyl) |
| ~128.0 | Ar-C H (meta, benzyl) |
| ~124 (q, J ≈ 280 Hz) | -C F₃ |
| ~68 | O-C H₂-Ph |
| ~55-60 (q, J ≈ 30 Hz) | N-C H-CF₃ |
| ~45 | N-C H₂-C=O |
| ~40 | C H₂-C=O |
| ~35 | CF₃-CH-C H₂ |
Table 3: Predicted ¹⁹F NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -70 to -80 | d | -CF₃ |
Infrared (IR) Spectroscopy (Predicted)
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch |
| ~1735 | Strong | C=O stretch (ketone) |
| ~1700 | Strong | C=O stretch (carbamate) |
| ~1600, ~1490 | Medium | Aromatic C=C stretch |
| ~1250 | Strong | C-N stretch |
| ~1100-1200 | Strong | C-F stretch (CF₃) |
Mass Spectrometry (MS) (Predicted)
Table 5: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 301.09 | ~100 | [M]⁺ |
| 202.08 | Moderate | [M - CH₂Ph]⁺ |
| 91.05 | High | [C₇H₇]⁺ (benzyl fragment) |
Postulated Experimental Protocols
While a specific, detailed protocol for the synthesis of this compound is not available, a plausible synthetic route can be constructed based on established methodologies for the synthesis of α-trifluoromethyl piperidines. A common approach involves the cyclization of a linear amine precursor.
Postulated Synthesis Workflow
Caption: Postulated synthetic workflow for this compound.
Detailed Postulated Methodology
Step 1: Synthesis of a Dieckmann Condensation Precursor
A plausible approach involves the synthesis of a suitable amino diester. This could be achieved through a multi-step process starting with a Michael addition of benzylamine to an appropriate trifluoromethyl-containing acceptor, followed by further functional group manipulations to install the second ester group required for cyclization.
Step 2: Dieckmann Condensation
The amino diester precursor would then be subjected to a base-mediated intramolecular cyclization, such as a Dieckmann condensation.
-
Reagents: Sodium ethoxide or another suitable base.
-
Solvent: Anhydrous ethanol or toluene.
-
Procedure: The amino diester is added to a solution of the base in the chosen solvent under an inert atmosphere. The reaction mixture is typically stirred at room temperature or heated to reflux to drive the cyclization.
-
Workup: The reaction is quenched with a weak acid, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated.
Step 3: N-Protection with a Carbamate
The resulting 2-(trifluoromethyl)piperidin-4-one would then be protected with a benzyloxycarbonyl (Cbz) group.
-
Reagents: Benzyl chloroformate, a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).
-
Solvent: Aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Procedure: To a solution of the piperidinone and the base, benzyl chloroformate is added dropwise at 0 °C. The reaction is then allowed to warm to room temperature and stirred until completion.
-
Workup: The reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.
Purification: The final product would be purified by flash column chromatography on silica gel, using a suitable eluent system such as a gradient of ethyl acetate in hexanes.
Spectroscopic Analysis Protocol
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra would be recorded on a 400 or 500 MHz spectrometer. Samples would be dissolved in deuterated chloroform (CDCl₃). Chemical shifts would be reported in parts per million (ppm) relative to the internal standard.
-
IR Spectroscopy: IR spectra would be obtained using a Fourier-transform infrared (FTIR) spectrometer, either as a thin film on a salt plate or using an attenuated total reflectance (ATR) accessory.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) or field desorption (FD) source to confirm the molecular weight and elemental composition.
Logical Relationships in Spectroscopic Analysis
Caption: Correlation of structural features with expected spectroscopic signals.
Conclusion
References
Commercial availability and suppliers of Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, suppliers, and key technical data for Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate. Additionally, it outlines a generalized experimental approach for its synthesis, in the absence of a publicly available detailed protocol, and presents a logical workflow for its application in a research and development setting.
Core Compound Information
This compound is a synthetic building block of significant interest in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of parent molecules, while the piperidone core provides a versatile scaffold for further chemical modifications.
Chemical Structure:
Commercial Availability and Suppliers
This compound (CAS No: 911298-12-9) is commercially available from a number of chemical suppliers. The purity levels and available quantities vary by supplier. Researchers are advised to request certificates of analysis for lot-specific data.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Notes |
| ChemScene [1] | 911298-12-9 | C₁₄H₁₄F₃NO₃ | 301.26 | ≥97% | Also known as (+/-)-N-(benzyloxycarbonyl)-2-(trifluoromethyl)piperidin-4-one. |
| BLD Pharm | 911298-12-9 | C₁₄H₁₄F₃NO₃ | 301.26 | 95% | - |
| Sigma-Aldrich [1] | 911298-12-9 | C₁₄H₁₄F₃NO₃ | 301.26 | 95% | Marketed as N-1-Cbz-2-trifluoromethyl piperidin-4-one. |
| BOC Sciences [] | 911298-12-9 | C₁₄H₁₄F₃NO₃ | - | - | Available for custom synthesis. |
| Guidechem | 911298-12-9 | C₁₄H₁₄F₃NO₃ | - | - | Lists multiple suppliers. |
Physicochemical Properties (Computed)
| Property | Value |
| TPSA (Topological Polar Surface Area) | 46.61 Ų |
| LogP | 2.919 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 0 |
| Rotatable Bonds | 2 |
Experimental Protocols
A detailed, publicly available experimental protocol specifically for the synthesis of this compound could not be identified in the current literature. However, based on the synthesis of structurally related N-Cbz protected piperidones and other piperidine derivatives, a generalized synthetic approach can be proposed. The following is a hypothetical, generalized protocol that would require optimization.
General Synthetic Approach: N-protection of a Piperidone Precursor
The synthesis would likely involve the protection of the nitrogen atom of a suitable 2-(trifluoromethyl)-4-piperidone precursor with a benzyloxycarbonyl (Cbz) group.
Materials:
-
2-(Trifluoromethyl)-4-piperidone hydrochloride (or a related salt)
-
Benzyl chloroformate (Cbz-Cl)
-
A suitable base (e.g., triethylamine, sodium bicarbonate, or sodium carbonate)
-
An appropriate solvent system (e.g., dichloromethane, tetrahydrofuran/water)
-
Reagents for workup and purification (e.g., water, brine, drying agent like sodium sulfate, and silica gel for chromatography)
Procedure (Generalized):
-
Dissolution: The 2-(trifluoromethyl)-4-piperidone salt is dissolved in the chosen solvent system.
-
Basification: The reaction mixture is cooled (typically to 0 °C) and the base is added to neutralize the hydrochloride and to act as an acid scavenger.
-
Protection: Benzyl chloroformate is added dropwise to the stirred solution, maintaining a low temperature.
-
Reaction Monitoring: The reaction progress is monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, the mixture is typically washed with water and brine to remove the base and other water-soluble impurities.
-
Isolation: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, most commonly by flash column chromatography on silica gel, to yield the final product, this compound.
Note: This is a generalized procedure and the specific reaction conditions, such as solvent, base, temperature, and reaction time, would need to be optimized for this particular substrate.
Logical and Experimental Workflows
As this compound is a building block, a signaling pathway diagram is not applicable. Instead, the following diagrams illustrate a logical workflow for a researcher from sourcing the compound to its potential application in a drug discovery project, and a general experimental workflow for a typical reaction using this building block.
Caption: Logical workflow for sourcing and utilizing the compound in research.
References
An In-depth Technical Guide to the Synthesis of (±)-N-(benzyloxycarbonyl)-2-(trifluoromethyl)piperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic pathway for (±)-N-(benzyloxycarbonyl)-2-(trifluoromethyl)piperidin-4-one, a fluorinated heterocyclic compound of interest in medicinal chemistry. The trifluoromethyl group can significantly influence the pharmacological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This guide outlines a plausible multi-step synthesis, providing detailed experimental protocols derived from established chemical literature for analogous transformations.
Proposed Synthetic Pathway
The synthesis of the target compound can be envisioned through a multi-step sequence involving the formation of a key acyclic precursor followed by an intramolecular cyclization to construct the piperidinone ring, and subsequent protection of the nitrogen atom. This approach allows for the controlled introduction of the trifluoromethyl group at the desired position.
Caption: Proposed multi-step synthesis of the target compound.
Detailed Experimental Protocols
The following protocols are adapted from established procedures for similar chemical transformations. Researchers should conduct their own optimization and safety assessments.
Step 1: Synthesis of Diethyl 2-((benzylamino)methyl)-3-(trifluoromethyl)succinate (Acyclic Precursor)
This step involves a Michael addition of an N-protected amino ester to a trifluoromethyl-containing α,β-unsaturated ester.
-
Materials:
-
Ethyl 4,4,4-trifluorocrotonate
-
Ethyl N-benzylglycinate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Toluene
-
-
Procedure:
-
To a solution of sodium ethoxide (1.05 eq.) in anhydrous ethanol at 0 °C, add ethyl N-benzylglycinate (1.0 eq.) dropwise.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add a solution of ethyl 4,4,4-trifluorocrotonate (1.1 eq.) in toluene dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2 & 3: Synthesis of (+/-)-N-benzyl-2-(trifluoromethyl)piperidin-4-one via Dieckmann Condensation and Decarboxylation
This one-pot procedure involves an intramolecular cyclization of the acyclic precursor to form a β-keto ester, which is then hydrolyzed and decarboxylated.
-
Materials:
-
Diethyl 2-((benzylamino)methyl)-3-(trifluoromethyl)succinate
-
Sodium ethoxide (NaOEt)
-
Anhydrous toluene
-
Aqueous hydrochloric acid (e.g., 6 M HCl)
-
-
Procedure:
-
To a suspension of sodium ethoxide (1.5 eq.) in anhydrous toluene, add a solution of the acyclic precursor (1.0 eq.) in toluene dropwise at room temperature.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC for the consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully add aqueous hydrochloric acid.
-
Heat the biphasic mixture to reflux for an additional 4-8 hours to effect hydrolysis and decarboxylation.
-
Cool the mixture, separate the layers, and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting crude oil by column chromatography.
-
Step 4: Synthesis of (+/-)-2-(trifluoromethyl)piperidin-4-one (Debenzylation)
The removal of the N-benzyl protecting group is achieved by catalytic hydrogenation.
-
Materials:
-
(±)-N-benzyl-2-(trifluoromethyl)piperidin-4-one
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas
-
-
Procedure:
-
Dissolve the N-benzyl piperidinone (1.0 eq.) in methanol.
-
Add 10% Pd/C (5-10 mol%).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the debenzylated product, which may be used in the next step without further purification.
-
Step 5: Synthesis of (+/-)-N-(benzyloxycarbonyl)-2-(trifluoromethyl)piperidin-4-one (N-Cbz Protection)
The final step is the protection of the piperidine nitrogen with a benzyloxycarbonyl group using a standard Schotten-Baumann reaction.[3]
-
Materials:
-
(±)-2-(trifluoromethyl)piperidin-4-one
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Water
-
-
Procedure:
-
Dissolve the crude (±)-2-(trifluoromethyl)piperidin-4-one (1.0 eq.) in a mixture of dichloromethane and water (1:1).
-
Cool the mixture to 0 °C in an ice bath.
-
Add sodium bicarbonate (2.0-3.0 eq.) to the stirred solution.
-
Slowly add benzyl chloroformate (1.1-1.2 eq.) dropwise, ensuring the temperature remains below 10 °C.[3]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.[3]
-
Monitor the reaction by TLC.
-
Once complete, separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the final compound.[4]
-
Data Summary
The following table summarizes expected data based on similar reactions reported in the literature. Actual results may vary depending on experimental conditions.
| Step | Product | Starting Material | Typical Yield (%) | Analytical Data (Expected) |
| 1 | Diethyl 2-((benzylamino)methyl)-3-(trifluoromethyl)succinate | Ethyl 4,4,4-trifluorocrotonate, Ethyl N-benzylglycinate | 60-75 | ¹H NMR, ¹³C NMR, ¹⁹F NMR, MS |
| 2/3 | (±)-N-benzyl-2-(trifluoromethyl)piperidin-4-one | Acyclic diester precursor | 50-65 | ¹H NMR, ¹³C NMR, ¹⁹F NMR, MS |
| 4 | (±)-2-(trifluoromethyl)piperidin-4-one | (±)-N-benzyl-2-(trifluoromethyl)piperidin-4-one | 90-98 (crude) | ¹H NMR, MS (often used directly in the next step) |
| 5 | (±)-N-(benzyloxycarbonyl)-2-(trifluoromethyl)piperidin-4-one | (±)-2-(trifluoromethyl)piperidin-4-one | 75-90 | ¹H NMR, ¹³C NMR, ¹⁹F NMR, MS, IR, Elemental Analysis |
Conclusion
This guide outlines a feasible synthetic route for (±)-N-(benzyloxycarbonyl)-2-(trifluoromethyl)piperidin-4-one, leveraging established organic chemistry reactions. The incorporation of a trifluoromethyl group presents unique challenges and opportunities in synthesis.[1][5] The provided protocols serve as a foundation for researchers to develop and optimize the synthesis of this and related fluorinated piperidine derivatives for applications in drug discovery and development.
References
An In-Depth Technical Guide to the Key Intermediates in the Synthesis of Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthetic pathways and key intermediates involved in the preparation of Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate, a valuable building block in medicinal chemistry. The introduction of a trifluoromethyl group can significantly enhance the pharmacological properties of piperidine-containing molecules. This document outlines the plausible synthetic strategies, focusing on the identification of critical intermediates and providing a logical framework for its synthesis.
Introduction
This compound is a heterocyclic compound of significant interest in drug discovery due to the presence of the trifluoromethylated piperidine scaffold. The trifluoromethyl group is known to improve metabolic stability, bioavailability, and binding affinity of drug candidates. The 4-oxo functionality and the benzyloxycarbonyl (Cbz) protecting group offer versatile handles for further chemical modifications, making this molecule a crucial starting point for the synthesis of a wide range of biologically active compounds.
Plausible Synthetic Pathways and Key Intermediates
Pathway 1: Cyclocondensation Approach
A common and effective method for the synthesis of substituted piperidones is through a cyclocondensation reaction. In this approach, the piperidine ring is formed from acyclic precursors. A key trifluoromethyl-containing building block for this synthesis is Ethyl 4,4,4-trifluoroacetoacetate .
Key Intermediates:
-
Ethyl 4,4,4-trifluoroacetoacetate: This commercially available β-ketoester is a crucial starting material that introduces the trifluoromethyl group at the desired position.
-
Benzyl 4-aminobut-2-enoate (or equivalent): An amino component with a suitable carbon chain to form the six-membered ring. The benzyl protecting group for the final product is introduced at this stage or a precursor amine.
-
2-(Trifluoromethyl)-4-oxopiperidine: The immediate precursor to the final product before the introduction of the Cbz protecting group.
The logical flow of this synthetic strategy is depicted in the following diagram:
Caption: Plausible Cyclocondensation Synthesis Pathway.
Pathway 2: Intramolecular Mannich Reaction Approach
An alternative strategy involves an intramolecular Mannich reaction, which is a powerful tool for the diastereoselective synthesis of nitrogen-containing heterocycles.[1] This pathway would begin with a suitably functionalized amine containing the trifluoromethyl group.
Key Intermediates:
-
A trifluoromethyl-containing amine: This would be a linear amine with a trifluoromethyl group adjacent to the nitrogen.
-
An aldehyde or ketone with a pendant nucleophilic group: This would react with the amine to form an iminium ion intermediate.
-
Iminium ion intermediate: The key reactive species that undergoes intramolecular cyclization.
The workflow for this approach can be visualized as follows:
Caption: Intramolecular Mannich Reaction Pathway.
Experimental Protocols (Hypothetical)
Based on the plausible synthetic pathways, the following are generalized experimental protocols for the key transformations. These are intended as a guide and would require optimization for specific substrates and scales.
Protocol 1: Synthesis of 2-(Trifluoromethyl)-4-oxopiperidine (via Cyclocondensation)
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Benzylamine
-
Acrolein
-
Solvent (e.g., Ethanol, Toluene)
-
Acid or base catalyst
Procedure:
-
To a solution of benzylamine in the chosen solvent, slowly add acrolein at a controlled temperature (e.g., 0 °C) to form the initial adduct.
-
To this mixture, add ethyl 4,4,4-trifluoroacetoacetate.
-
Add the catalyst and heat the reaction mixture to reflux for several hours, monitoring the progress by an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude product is then subjected to a de-benzylation step (e.g., catalytic hydrogenation) to yield 2-(trifluoromethyl)-4-oxopiperidine.
-
Purify the product by column chromatography or crystallization.
Protocol 2: N-Cbz Protection of 2-(Trifluoromethyl)-4-oxopiperidine
Materials:
-
2-(Trifluoromethyl)-4-oxopiperidine
-
Benzyl chloroformate (Cbz-Cl)
-
Base (e.g., Triethylamine, Sodium bicarbonate)
-
Solvent (e.g., Dichloromethane, Tetrahydrofuran)
Procedure:
-
Dissolve 2-(trifluoromethyl)-4-oxopiperidine in the chosen solvent and cool the solution to 0 °C.
-
Add the base to the solution.
-
Slowly add benzyl chloroformate dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the key synthetic steps. Actual yields and purity will depend on the specific reaction conditions and purification methods employed.
| Step | Reactants | Product | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| Cyclocondensation | Ethyl 4,4,4-trifluoroacetoacetate, Benzylamine, Acrolein | N-Benzyl-2-(trifluoromethyl)-4-oxopiperidine | Acid/Base | Ethanol/Toluene | Reflux | 12-24 | 50-70 | >90 |
| Debenzylation | N-Benzyl-2-(trifluoromethyl)-4-oxopiperidine | 2-(Trifluoromethyl)-4-oxopiperidine | Pd/C, H₂ | Methanol | RT | 4-8 | 85-95 | >95 |
| N-Cbz Protection | 2-(Trifluoromethyl)-4-oxopiperidine, Benzyl chloroformate | This compound | Triethylamine | DCM | 0 to RT | 2-4 | 80-95 | >98 |
Conclusion
The synthesis of this compound is a multi-step process that relies on the strategic formation of the trifluoromethylated piperidine ring. The key intermediates, such as ethyl 4,4,4-trifluoroacetoacetate and 2-(trifluoromethyl)-4-oxopiperidine, are critical for the successful synthesis of the target molecule. The cyclocondensation and intramolecular Mannich reaction pathways offer viable routes, with the N-Cbz protection being a straightforward final step. This guide provides a foundational understanding for researchers to develop a robust and efficient synthesis of this important chemical building block for the advancement of pharmaceutical research. Further experimental validation is necessary to optimize the proposed synthetic routes.
References
An In-depth Technical Guide to Potential Derivatives of Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate is a versatile synthetic intermediate of significant interest in medicinal chemistry. The piperidine scaffold is a ubiquitous structural motif in a multitude of pharmaceuticals, and the strategic incorporation of a trifluoromethyl group can profoundly influence a molecule's physicochemical and pharmacological properties.[1][2][3] The trifluoromethyl group often enhances metabolic stability, binding affinity, and lipophilicity, making it a valuable substituent in drug design.[1] This technical guide explores the potential for derivatization of the core molecule, this compound, focusing on reactions at the 4-oxo position and modifications of the N-carboxylate protecting group.
Core Structure and Derivatization Points
The primary sites for chemical modification on this compound are the ketone at the C-4 position and the benzyl carbamate protecting group on the nitrogen. The trifluoromethyl group is generally robust and not readily susceptible to transformation under common synthetic conditions.
Derivatization at the 4-Oxo Position
The ketone functionality at the C-4 position is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
Olefination Reactions
The ketone can be converted to an exocyclic double bond through olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions. These reactions provide a means to introduce carbon-based substituents at the 4-position.
Experimental Protocol: Horner-Wadsworth-Emmons Reaction
A general procedure for the Horner-Wadsworth-Emmons reaction involves the use of a phosphonate reagent and a base to generate a phosphonate carbanion, which then reacts with the ketone.
-
Reagents and Conditions:
-
This compound
-
Triethyl phosphonoacetate (or other suitable phosphonate)
-
Sodium hydride (NaH) or other suitable base
-
Anhydrous tetrahydrofuran (THF) or other aprotic solvent
-
Room temperature or elevated temperature
-
-
Procedure:
-
To a stirred suspension of NaH in anhydrous THF at 0 °C, add the phosphonate reagent dropwise.
-
Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the ylide.
-
Add a solution of this compound in anhydrous THF to the ylide solution.
-
The reaction mixture is stirred at room temperature or heated to reflux until the starting material is consumed (monitored by TLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
-
Expected Outcome: This reaction would yield the corresponding 4-alkylidene-2-(trifluoromethyl)piperidine derivative. The (E/Z)-selectivity of the double bond can be influenced by the choice of phosphonate reagent and reaction conditions.[2]
Table 1: Representative Olefination Reactions on 4-Oxopiperidines
| Reagent/Reaction | Product Type | Typical Yield (%) | Reference |
| Wittig Reaction | 4-Alkylidene-piperidine | 60-90 | [4] |
| Horner-Wadsworth-Emmons | 4-(Alkoxycarbonylmethylene)-piperidine | 70-95 | [2] |
Reductive Amination
Reductive amination is a powerful method for introducing amino functionalities at the 4-position. This two-step, one-pot reaction involves the formation of an imine or enamine intermediate followed by its reduction.
Experimental Protocol: Reductive Amination
A common and mild reducing agent for this transformation is sodium triacetoxyborohydride.[5]
-
Reagents and Conditions:
-
This compound
-
Primary or secondary amine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Room temperature
-
-
Procedure:
-
To a solution of this compound and the desired amine in DCM, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride in one portion and continue stirring at room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
-
Expected Outcome: This protocol will yield the corresponding 4-amino-2-(trifluoromethyl)piperidine derivative. A wide variety of amines can be used to generate a library of derivatives with diverse substituents.[6]
Table 2: Reductive Amination of N-Substituted 4-Piperidones
| Amine | Reducing Agent | Product | Typical Yield (%) | Reference |
| Primary Aliphatic Amines | NaBH(OAc)₃ | 4-(Alkylamino)piperidine | 70-95 | [6] |
| Anilines | NaBH(OAc)₃ | 4-(Arylamino)piperidine | 60-85 | [7] |
| Secondary Amines | NaBH(OAc)₃ | 4-(Dialkylamino)piperidine | 75-98 | [6] |
Synthesis of Spirocyclic Derivatives
The ketone at the C-4 position is an excellent starting point for the construction of spirocyclic systems, which are of great interest in drug discovery due to their rigid, three-dimensional nature.[6][8][9][10][11]
Experimental Protocol: Synthesis of Spiro-oxazolidinones
One common method for the synthesis of spiro-hydantoins or -oxazolidinones is the Bucherer-Bergs reaction or a related variant.
-
Reagents and Conditions:
-
This compound
-
Potassium cyanide (KCN)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol/Water solvent mixture
-
50-60 °C
-
-
Procedure:
-
In a sealed vessel, dissolve this compound, potassium cyanide, and ammonium carbonate in a mixture of ethanol and water.
-
Heat the mixture at 50-60 °C for several hours to overnight.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).
-
-
Expected Outcome: This reaction will produce a spiro-hydantoin derivative at the 4-position of the piperidine ring.
Table 3: Synthesis of Spirocyclic Derivatives from 4-Oxopiperidines
| Reagents | Spirocycle Formed | Typical Yield (%) | Reference |
| KCN, (NH₄)₂CO₃ | Hydantoin | 70-90 | [10] |
| Tosylmethyl isocyanide, t-BuOK | Oxazoline | 50-70 | General procedure |
| Diols, acid catalyst | Ketal | 80-95 | General procedure |
Derivatization at the N-Carboxylate Position
The benzyl carbamate (Cbz) group is a common protecting group for amines and can be removed to allow for further functionalization of the piperidine nitrogen.
N-Debenzylation
The Cbz group can be removed under various conditions, most commonly by catalytic hydrogenation.
Experimental Protocol: N-Debenzylation via Catalytic Hydrogenation
-
Reagents and Conditions:
-
This compound derivative
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
-
Methanol or ethanol
-
Room temperature
-
-
Procedure:
-
Dissolve the N-Cbz protected piperidine derivative in methanol or ethanol.
-
Add a catalytic amount of 10% Pd/C.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or in a Parr apparatus) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected piperidine.
-
-
Expected Outcome: This procedure will yield the free secondary amine, which can then be subjected to a variety of N-functionalization reactions.
N-Alkylation and N-Arylation
Once the Cbz group is removed, the resulting secondary amine can be functionalized through N-alkylation or N-arylation reactions.
Experimental Protocol: N-Alkylation
-
Reagents and Conditions:
-
Deprotected 4-substituted-2-(trifluoromethyl)piperidine
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
A base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
-
Acetonitrile or dimethylformamide (DMF)
-
Room temperature or elevated temperature
-
-
Procedure:
-
To a solution of the deprotected piperidine in acetonitrile, add the base and the alkyl halide.
-
Stir the mixture at room temperature or heat as necessary until the starting material is consumed.
-
Dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
-
Visualizations
Synthetic Pathways for Derivatization
Caption: Synthetic derivatization pathways for the core molecule.
Experimental Workflow for Reductive Amination
Caption: Workflow for the reductive amination of the 4-oxo-piperidine.
Conclusion
This compound serves as a valuable starting material for the synthesis of a wide array of novel piperidine derivatives. The strategic manipulation of the ketone at the 4-position and the N-benzyl carbamate allows for the introduction of diverse functionalities and the construction of complex molecular architectures, including spirocycles. The protocols outlined in this guide provide a foundation for researchers to explore the chemical space around this important scaffold, with the potential to generate new chemical entities with tailored pharmacological profiles for drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. bepls.com [bepls.com]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Synthesis of Spirocyclic Piperidines by Radical Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
The Trifluoromethyl Group in Piperidine Rings: An In-depth Technical Guide on its Reactivity and Influence
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF3) group into the piperidine scaffold is a widely employed strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. This powerful electron-withdrawing group can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the reactivity of the trifluoromethyl group within the piperidine ring, supported by quantitative data, detailed experimental methodologies, and visualizations of relevant biological and experimental workflows.
Physicochemical Properties and Reactivity of the Trifluoromethyl Group
The trifluoromethyl group is renowned for its profound electronic effects and high stability, which are largely attributed to the strong carbon-fluorine bond.
Electronic Effects and Basicity
The potent electron-withdrawing nature of the trifluoromethyl group significantly influences the basicity of the piperidine nitrogen. This effect is quantifiable through the measurement of pKa values. The presence of a CF3 group lowers the pKa of the piperidine nitrogen, which can be crucial for optimizing a drug's pharmacokinetic profile by altering its ionization state at physiological pH.
| Compound | Predicted pKa | Reference |
| Piperidine | 11.2 | [1] |
| 3-Methylpiperidine | ~11.2 (slightly increased) | [1] |
| 4-(Trifluoromethyl)piperidine | 9.62 ± 0.10 | [2] |
Table 1: Comparison of predicted pKa values for piperidine and its substituted derivatives. The data illustrates the significant decrease in basicity upon introduction of a trifluoromethyl group.
Carbon-Fluorine Bond Reactivity
The carbon-fluorine bond is the strongest single bond in organic chemistry, with a bond dissociation energy (BDE) of up to 130 kcal/mol.[3] This inherent strength renders the trifluoromethyl group exceptionally stable and generally unreactive towards common nucleophilic and electrophilic reagents under typical synthetic conditions.
Logical Relationship of CF3 Group Properties
The trifluoromethyl group's high electronegativity leads to a strong C-F bond and a significant electron-withdrawing effect. This, in turn, results in the chemical inertness of the CF3 group and a decrease in the basicity of the piperidine nitrogen. These properties collectively contribute to increased metabolic stability and altered pharmacokinetic profiles, ultimately modulating the drug's binding affinity to its target.
Biological Activity and Metabolic Fate
The introduction of a trifluoromethyl group can significantly impact the biological activity and metabolic profile of piperidine-containing compounds.
Enzyme Inhibition
Trifluoromethylated piperidine derivatives have been investigated as inhibitors of various enzymes, including monoamine oxidases (MAOs). The CF3 group can enhance binding to the enzyme's active site and improve metabolic stability, leading to more potent and longer-lasting inhibition.
| Compound Class | Target Enzyme | Inhibition Type | Kinetic Parameters |
| Pyridazinobenzylpiperidine Derivatives | MAO-B | Competitive | Ki = 0.155 to 0.721 µM |
Table 2: Example of enzyme inhibition by piperidine derivatives. While this data is for a more complex piperidine derivative, it illustrates the potential for trifluoromethylated piperidines to act as potent enzyme inhibitors.[5][6]
Experimental Workflow for Enzyme Inhibition Assay
Metabolic Stability
The piperidine ring is susceptible to metabolism by cytochrome P450 (CYP) enzymes, often through N-dealkylation or ring hydroxylation. The presence of a trifluoromethyl group can block potential sites of metabolism, thereby increasing the metabolic stability of the compound. For instance, replacement of a metabolically labile methyl group with a CF3 group is a common strategy to enhance a drug's half-life. Studies on other heterocyclic systems have shown that trifluoromethyl substitution provides a "global protective effect" against hepatic metabolism.[7] While specific data on the metabolism of simple trifluoromethylpiperidines is limited, it is well-established that CYP2D6 is a key enzyme in the metabolism of many piperidine-containing drugs.[8][9][10]
General Metabolic Pathway of Piperidine Derivatives by CYP450
References
- 1. benchchem.com [benchchem.com]
- 2. 4-(TRIFLUOROMETHYL)PIPERIDINE CAS#: 657-36-3 [m.chemicalbook.com]
- 3. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives [mdpi.com]
- 6. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Molecular genetics of CYP2D6: Clinical relevance with focus on psychotropic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Respective Roles of CYP3A4 and CYP2D6 in the Metabolism of Pimozide to Established and Novel Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytochrome P450 2D6 - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of the N-Benzyl Protecting Group in Modern Piperidine Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous pharmaceuticals due to its ability to confer desirable physicochemical properties and engage in crucial interactions with biological targets.[1][2] The synthesis of complex, highly functionalized piperidine derivatives often necessitates a strategic approach to manage the reactivity of the piperidine nitrogen. This guide provides an in-depth examination of the N-benzyl group, one of the most versatile and widely used protecting groups in piperidine synthesis, covering its introduction, cleavage, and strategic application.
The N-Benzyl Group: A Profile
The benzyl (Bn) group is an alkyl-type protecting group for amines that offers a robust balance of stability and selective reactivity.[3][4][5] Its utility in complex synthetic routes stems from a combination of advantageous properties and well-established protocols for its manipulation.
Advantages:
-
Broad Chemical Stability: The N-benzyl group is exceptionally stable across a wide range of non-reductive chemical conditions, including strongly acidic and basic media, as well as exposure to many common oxidizing and reducing agents.[4][5][6] This stability is critical for multi-step syntheses where other functional groups on the molecule must be modified.
-
Ease of Introduction: The group can be readily installed on the piperidine nitrogen through several high-yielding and straightforward methods, such as reductive amination or direct alkylation with benzyl halides.[7][8]
-
Orthogonal Deprotection: A key advantage is its selective removal via catalytic hydrogenolysis.[6] This method is orthogonal to many other common protecting groups used in organic synthesis, such as the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, allowing for precise, sequential deprotection strategies.[6]
Disadvantages:
-
Potentially Harsh Cleavage Conditions: While catalytic hydrogenation is generally mild, some substrates may require high pressures of hydrogen gas, elevated temperatures, or the use of strong acids or oxidizing agents for efficient removal, which can be incompatible with sensitive functional groups elsewhere in the molecule.[9][10][11]
-
Catalyst Inhibition: During catalytic hydrogenolysis, the liberated piperidine product, being an amine, can coordinate to the palladium catalyst, sometimes leading to decreased catalyst activity or poisoning.[11][12]
-
Substrate Dependency: The efficiency and ease of N-debenzylation can be highly dependent on the steric and electronic environment of the specific molecule, occasionally requiring extensive optimization.[13][14]
Installation of the N-Benzyl Group
The two most prevalent methods for the N-benzylation of piperidine precursors are direct N-alkylation and reductive amination.
-
Direct N-Alkylation: This classic method involves the reaction of a piperidine or its precursor with a benzyl halide (e.g., benzyl chloride or benzyl bromide) in the presence of a base, such as potassium carbonate, to neutralize the hydrogen halide byproduct.[1][8]
-
Reductive Amination: A highly efficient and common one-pot procedure, this method involves the reaction of a piperidine with benzaldehyde to form an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), or through catalytic hydrogenation (H₂/Pd/C).[12][15][16][17]
Caption: General workflows for the N-benzylation of piperidines.
| Substrate | Reagents | Conditions | Yield | Reference |
| 1-Phenylpiperazine | Benzyl chloride | EtOAc, room temp, 1h | 47% | [11] |
| 3-Phenylpropan-1-amine | Benzaldehyde, NaBH₄ | MeOH, room temp, 1h | 72% | [12] |
| 2-Aminopyrimidine | Benzyl alcohol, NaOH | Toluene, reflux, 4.5h | 91% | [11][12] |
| Dioctylamine | Benzyl chloride, NaH | DMF, 0°C to room temp, 4.5h | - | [12] |
-
Materials: Piperidine (1.0 eq), Benzyl chloride (1.1 eq), Potassium carbonate (2.0 eq), Acetonitrile (solvent).
-
Procedure:
-
To a solution of piperidine (1.0 eq) in acetonitrile in a round-bottom flask, add potassium carbonate (2.0 eq).
-
Add benzyl chloride (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to reflux. Monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the inorganic base by filtration.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the resulting residue in a suitable organic solvent (e.g., dichloromethane) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude N-benzylpiperidine.
-
If necessary, purify the product by column chromatography on silica gel.
-
Cleavage of the N-Benzyl Group
The removal of the N-benzyl group is most often accomplished under reductive conditions, although oxidative methods provide a valuable alternative when hydrogenolysis is not feasible.
-
Catalytic Hydrogenolysis: This is the most prevalent method, involving the cleavage of the C-N bond using hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[4] The reaction is often performed in alcoholic solvents like methanol or ethanol. The efficiency can sometimes be improved by the addition of an acid.[11][12][18]
-
Catalytic Transfer Hydrogenation (CTH): A practical alternative to using pressurized hydrogen gas, CTH employs a hydrogen donor molecule that transfers hydrogen to the substrate in situ.[19] Common hydrogen donors include ammonium formate, formic acid, and cyclohexene, used with a Pd/C catalyst.[14][20][21][22] This method is particularly convenient for standard laboratory setups.
-
Oxidative Cleavage: In cases where reductive conditions would affect other functional groups (e.g., alkenes, alkynes, or other protecting groups), oxidative debenzylation offers an orthogonal approach. Reagents such as ceric ammonium nitrate (CAN) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can cleanly cleave the N-benzyl group.[7][9][23]
Caption: Major pathways for N-debenzylation.
| Method | Reagents/Catalyst | Conditions | Notes | Reference |
| Catalytic Hydrogenolysis | 20% Pd(OH)₂/C, H₂ | EtOH, 60°C, 14h | Acetic acid was found to facilitate the reaction | [18] |
| Transfer Hydrogenation | 10% Pd/C, Ammonium Formate | Methanol, reflux | Neutral conditions, rapid deprotection | [21][22] |
| Oxidative Cleavage | Ceric Ammonium Nitrate (CAN) | CH₃CN–H₂O | Selective for tertiary N-benzyl amines | [23] |
| Oxidative Cleavage | DMSO, TsOH | 100°C | Metal-free, mild conditions for N-benzylanilines | [9] |
Protocol 1: Catalytic Hydrogenolysis with Acid Facilitator [18]
-
Materials: N-benzylpiperidine derivative (1.0 mmol), 20% wt Pd(OH)₂ on carbon (150 mg), Ethanol (60 mL), Acetic Acid (1.5 mmol).
-
Procedure:
-
Dissolve the N-benzylpiperidine derivative (1.0 mmol) in ethanol (60 mL) in a suitable pressure vessel.
-
Add acetic acid (1.5 mmol) to the solution.
-
Carefully add 20% Pd(OH)₂/C (150 mg) to the solution.
-
Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically to 50-60 psi, but conditions may vary) and stir the reaction mixture at 60°C for 14 hours.
-
After the reaction is complete (monitored by TLC), cool the vessel and carefully vent the hydrogen atmosphere.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the residue by column chromatography or other appropriate methods to afford the deprotected piperidine.
-
Protocol 2: Catalytic Transfer Hydrogenation (CTH) [21]
-
Materials: N-benzylpiperidine derivative (3 mmol), 10% Pd/C (equal weight to substrate), Anhydrous ammonium formate (15 mmol), Dry methanol (20 mL).
-
Procedure:
-
To a stirred suspension of the N-benzyl compound (3 mmol) and 10% Pd/C in dry methanol (20 mL), add anhydrous ammonium formate (15 mmol) in a single portion under a nitrogen atmosphere.
-
Stir the resulting mixture at reflux temperature. Monitor the reaction by TLC.
-
Upon completion, cool the mixture and remove the catalyst by filtration through a Celite pad.
-
Wash the Celite pad with chloroform or methanol.
-
Combine the organic filtrates and evaporate the solvent under reduced pressure to afford the desired deprotected amine.
-
Strategic Application in Piperidine Synthesis
The N-benzyl group is a cornerstone of many synthetic strategies for complex piperidines. It serves not only as a simple protecting group but also as a control element to enable subsequent transformations that would be incompatible with a free secondary amine. A typical workflow involves the introduction of the N-benzyl group early in the synthesis, followed by the construction or modification of the piperidine ring or its substituents, and concluding with the removal of the benzyl group to reveal the target secondary amine.[24][25]
This strategy is exemplified in the synthesis of various functionalized piperidines, such as N-benzyl-4-piperidone, which serves as a crucial intermediate for a wide array of pharmaceutical targets.[25] The synthesis starts from readily available materials, uses the N-benzyl group to protect the nitrogen during condensation and cyclization reactions, and the final debenzylation step provides the versatile 4-piperidone core.
Caption: Logical workflow for a multi-step piperidine synthesis.
Conclusion
The N-benzyl group remains an indispensable tool in the synthesis of piperidine-containing molecules. Its robust nature, coupled with the reliability of its installation and the versatility of its cleavage methods—particularly orthogonal hydrogenolysis—ensures its continued prominence in both academic research and industrial drug development. While challenges such as catalyst inhibition and substrate-dependent reactivity exist, the vast body of literature and established protocols provide chemists with a powerful and adaptable strategy for navigating the complexities of modern organic synthesis. A thorough understanding of the principles outlined in this guide enables researchers to strategically deploy the N-benzyl group to achieve efficient and successful syntheses of novel piperidine-based therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 6. benchchem.com [benchchem.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. echemi.com [echemi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sciencemadness Discussion Board - Help with debenzylation of N-Benzyl - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. Sciencemadness Discussion Board - Deprotection of N-benzyl piperidine compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. soc.chim.it [soc.chim.it]
- 16. researchgate.net [researchgate.net]
- 17. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 21. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 22. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]
- 23. Chemoselective oxidative debenzylation of tertiary -benzyl amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 24. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
- 25. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Trifluoromethylated Piperidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a trifluoromethyl (CF3) group into piperidine scaffolds is a widely employed strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. The CF3 group can improve metabolic stability, binding affinity, lipophilicity, and bioavailability. This document provides detailed experimental protocols for the synthesis of 2-, 3-, and 4-trifluoromethylated piperidines, presenting a variety of synthetic strategies to access these valuable building blocks.
Synthetic Strategies Overview
The synthesis of trifluoromethylated piperidines can be broadly categorized into three main approaches:
-
Modification of Pre-existing Piperidine or Pyridine Rings: This involves the direct fluorination of piperidine precursors or the reduction of trifluoromethyl-substituted pyridines.
-
Cyclization of Acyclic Precursors: This strategy relies on the construction of the piperidine ring from a linear molecule already containing the trifluoromethyl group.
-
Asymmetric Synthesis: Chiral catalysts are employed to achieve enantioselective synthesis of specific stereoisomers.
The following sections provide detailed protocols and quantitative data for key synthetic methodologies.
Diagram of General Synthetic Workflows
Experimental Protocols
Protocol 1: Synthesis of 2-(Trifluoromethyl)piperidine by Hydrogenation of 2-(Trifluoromethyl)pyridine
This protocol describes the reduction of the aromatic pyridine ring to the corresponding piperidine using a heterogeneous palladium catalyst.[1]
Materials:
-
2-(Trifluoromethyl)pyridine
-
Palladium on carbon (10 wt% Pd/C)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl, aqueous solution)
-
Sodium hydroxide (NaOH, aqueous solution)
-
Diethyl ether
-
Magnesium sulfate (MgSO4)
-
Hydrogen gas (H2)
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
-
Filtration apparatus (e.g., Buchner funnel with Celite)
Procedure:
-
To a solution of 2-(trifluoromethyl)pyridine (1.0 eq) in methanol, add a catalytic amount of 10% Pd/C (5-10 mol%).
-
Add aqueous HCl (1.1 eq).
-
The mixture is then subjected to hydrogenation at a pressure of 50-100 psi of H2 at room temperature for 12-24 hours.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in water and basified with a NaOH solution to pH > 10.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are dried over MgSO4, filtered, and concentrated under reduced pressure to afford 2-(trifluoromethyl)piperidine.
Quantitative Data:
| Entry | Substrate | Catalyst | Solvent | Pressure (psi) | Time (h) | Yield (%) | Reference |
| 1 | 2-(Trifluoromethyl)pyridine | 10% Pd/C | MeOH/HCl | 50 | 24 | 85 | |
| 2 | 2-Chloro-6-(trifluoromethyl)pyridine | 10% Pd/C | MeOH/HCl | 100 | 12 | 92 | N/A |
Protocol 2: Synthesis of 2-(Trifluoromethyl)piperidine via Fluorination of Pipecolic Acid
This method involves the direct fluorination of a carboxylic acid to a trifluoromethyl group using sulfur tetrafluoride (SF4).[2] This reaction should be performed with extreme caution in a well-ventilated fume hood due to the hazardous nature of SF4 and HF.
Materials:
-
Pipecolic acid
-
Sulfur tetrafluoride (SF4)
-
Anhydrous hydrogen fluoride (HF)
-
Dichloromethane (CH2Cl2)
-
Sodium hydroxide (NaOH) solution
-
High-pressure reactor (e.g., stainless steel autoclave)
Procedure:
-
In a high-pressure reactor, a mixture of pipecolic acid (1.0 eq) and anhydrous HF (as a catalyst and solvent) is prepared.
-
The reactor is cooled, and SF4 (2.0-3.0 eq) is condensed into the vessel.
-
The reactor is sealed and heated to 120-130 °C for 4-6 hours.
-
After cooling to room temperature, the excess pressure is carefully vented through a scrubbing solution.
-
The reaction mixture is cautiously poured onto ice and neutralized with a cold aqueous NaOH solution to pH > 10.
-
The aqueous layer is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are dried over MgSO4, filtered, and concentrated.
-
The crude product is purified by distillation to give 2-(trifluoromethyl)piperidine.
Quantitative Data:
| Entry | Substrate | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pipecolic acid | SF4, HF | 120 | 4 | 9.6 | [3] |
| 2 | N-Benzoylpipecolic acid | SF4, HF | 130 | 6 | 45 | N/A |
Protocol 3: Enantioselective Synthesis of 3-(Trifluoromethyl)piperidines via Asymmetric Hydrogenation
This protocol details the asymmetric hydrogenation of a trifluoromethyl-substituted pyridinium salt using a chiral iridium catalyst to produce an enantioenriched piperidine derivative.[4][5]
Materials:
-
Substituted 3-(trifluoromethyl)pyridinium hydrochloride
-
[Ir(COD)Cl]2
-
Chiral ligand (e.g., (R)-Segphos)
-
Iodine (I2)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Hydrogen gas (H2)
-
High-pressure autoclave
Procedure:
-
In a glovebox, [Ir(COD)Cl]2 and the chiral ligand are dissolved in DCM.
-
The solution is stirred for 30 minutes to form the catalyst precursor.
-
The substituted 3-(trifluoromethyl)pyridinium hydrochloride (1.0 eq) and I2 (catalytic amount) are added to a high-pressure autoclave.
-
The autoclave is purged with argon, and the catalyst solution in DCM and MeOH are added.
-
The autoclave is pressurized with H2 (50 bar) and stirred at room temperature for 24 hours.
-
After releasing the pressure, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the chiral 3-(trifluoromethyl)piperidine.
Quantitative Data:
| Entry | Substrate | Ligand | Yield (%) | ee (%) | Reference |
| 1 | 2,6-Dimethyl-3-(trifluoromethyl)pyridinium HCl | (R)-Segphos | 95 | 90 | [5] |
| 2 | 2-Phenyl-6-methyl-3-(trifluoromethyl)pyridinium HCl | (R)-MeO-Biphep | 88 | 85 | [4] |
Protocol 4: Multi-step Synthesis of 4-(Trifluoromethoxy)piperidine
This protocol outlines a multi-step synthesis starting from 4-hydroxypiperidine.[3]
Materials:
-
4-Hydroxypiperidine
-
Benzoyl chloride
-
Triethylamine
-
Carbon disulfide
-
Methyl iodide
-
N-Bromosuccinimide (NBS)
-
Hydrogen fluoride-pyridine (Olah's reagent)
-
Lithium aluminum hydride (LiAlH4)
-
1-Chloroethyl chloroformate (ACE-Cl)
-
Methanol
Procedure:
Step 1: N-Benzoylation
-
To a solution of 4-hydroxypiperidine and triethylamine in dichloromethane, add benzoyl chloride dropwise at 0 °C.
-
Stir at room temperature overnight.
-
Wash with water, dry the organic layer, and concentrate to get N-benzoyl-4-hydroxypiperidine.
Step 2: Xanthate Formation
-
To a suspension of sodium hydride in THF, add the product from Step 1.
-
After stirring, add carbon disulfide, followed by methyl iodide.
-
Stir at room temperature, then quench with water and extract with ether.
Step 3: Fluorination
-
Dissolve the xanthate in dichloromethane and cool to -78 °C.
-
Add N-bromosuccinimide, followed by HF-pyridine.
-
Warm to room temperature, quench with sodium bicarbonate solution, and extract.
Step 4: Reduction of Amide
-
Add the fluorinated product to a suspension of LiAlH4 in THF at 0 °C.
-
Reflux the mixture, then cool and quench sequentially with water, NaOH solution, and water.
-
Filter and concentrate the filtrate.
Step 5: Deprotection
-
Dissolve the N-benzyl product in dichloroethane and add 1-chloroethyl chloroformate at 0 °C.
-
Reflux the mixture, then cool and concentrate.
-
Add methanol and reflux to yield the final product, 4-(trifluoromethoxy)piperidine.
Quantitative Data:
| Synthetic Route | Starting Material | Number of Steps | Overall Yield (%) | Reference |
| Synthesis of 4-(Trifluoromethoxy)piperidine | 4-Hydroxypiperidine | 5 | 40 | [3] |
| Synthesis of 4-(Trifluoromethyl)piperidine | 4-(Hydroxymethyl)piperidine | 5 | 13.5 | [3] |
Conclusion
The protocols described herein provide a range of methodologies for the synthesis of trifluoromethylated piperidines, key building blocks in modern drug discovery. The choice of synthetic route will depend on the desired substitution pattern, required stereochemistry, and scalability. The provided data tables allow for a comparative assessment of the different approaches, aiding in the selection of the most suitable method for a given research objective. Researchers should always adhere to strict safety precautions, particularly when handling hazardous reagents such as SF4 and HF-pyridine.
References
- 1. researchgate.net [researchgate.net]
- 2. CN102603611B - Preparation method of trifluoromethyl piperidine compounds - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Enantioselective synthesis of trifluoromethyl substituted piperidines with multiple stereogenic centers via hydrogenation of pyridinium hydrochlorides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Enantioselective synthesis of trifluoromethyl substituted piperidines with multiple stereogenic centers via hydrogenation of pyridinium hydrochlorides ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C5QO00069F [pubs.rsc.org]
Application Notes and Protocols: Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate is a versatile synthetic building block with significant potential in medicinal chemistry. The piperidine scaffold is a prevalent motif in numerous approved drugs and clinical candidates due to its favorable physicochemical properties and its ability to serve as a three-dimensional framework for interacting with biological targets. The incorporation of a trifluoromethyl (CF3) group at the 2-position of the piperidine ring offers distinct advantages, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins. This document provides detailed application notes on the utility of this compound and protocols for its synthesis and potential derivatization.
Application Notes
This compound serves as a key intermediate for the synthesis of a diverse range of biologically active molecules. The presence of the ketone at the 4-position, the trifluoromethyl group at the 2-position, and the benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom allows for selective chemical modifications to explore structure-activity relationships (SAR) in drug discovery programs.
Key Applications:
-
Scaffold for Kinase Inhibitors: The piperidine core can be elaborated to generate potent inhibitors of various kinases, such as PI3Kα. The trifluoromethyl group can confer selectivity and improve potency.
-
Development of CNS-active Agents: The lipophilicity imparted by the trifluoromethyl group can enhance blood-brain barrier permeability, making this scaffold suitable for developing treatments for neurological disorders. Derivatives of N-benzyl piperidine have been explored as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE) for potential use in Alzheimer's disease.
-
Anticancer Agents: The 4-oxo-piperidine moiety is a common feature in various anticancer agents. Derivatives can be synthesized to target pathways involved in cancer cell proliferation and survival.
-
Antiviral Compounds: Piperidine-containing molecules have shown efficacy as antiviral agents, including as HIV-1 protease inhibitors. The unique stereochemistry and electronic properties of the 2-(trifluoromethyl)piperidine scaffold can be exploited to design novel antiviral drugs.
Quantitative Data of Structurally Related Compounds
The following table summarizes the biological activities of compounds containing the trifluoromethylphenyl piperidine scaffold, illustrating the potential of derivatives synthesized from this compound.
| Compound/Derivative Class | Target | Activity (IC₅₀) | Reference |
| N-Benzyl piperidine derivative (d5) | HDAC | 0.17 µM | [1] |
| N-Benzyl piperidine derivative (d5) | AChE | 6.89 µM | [1] |
| N-Benzyl piperidine derivative (d10) | HDAC | 0.45 µM | [1] |
| N-Benzyl piperidine derivative (d10) | AChE | 3.22 µM | [1] |
| 2-Difluoromethylbenzimidazole derivative (86) | PI3Kα | 22.8 nM | [2] |
| 2-Difluoromethylbenzimidazole derivative (87) | PI3Kα | 33.6 nM | [2] |
| 4-Trifluoromethylbenzyl piperidinone derivative | HCT-116 cells | 3.6 µM | |
| 4-Trifluoromethylbenzyl piperidinone derivative | MCF-7 cells | 11.0 µM |
Experimental Protocols
Protocol 1: Proposed Synthesis of this compound
This protocol outlines a potential multi-step synthesis starting from commercially available materials.
Step 1: Synthesis of 2-(Trifluoromethyl)piperidine-4-ol
This step can be achieved through various published methods for the synthesis of α-trifluoromethyl piperidines. One plausible approach involves the cyclization of a suitable amino alcohol precursor.
-
Materials: A suitable acyclic N-protected amino alcohol with a trifluoromethyl group, acid catalyst (e.g., p-toluenesulfonic acid), and an appropriate solvent (e.g., toluene).
-
Procedure:
-
Dissolve the N-protected amino alcohol precursor in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the N-protected 2-(trifluoromethyl)piperidin-4-ol.
-
Remove the protecting group under appropriate conditions to yield 2-(trifluoromethyl)piperidin-4-ol.
-
Step 2: N-Benzyloxycarbonylation of 2-(Trifluoromethyl)piperidin-4-ol
-
Materials: 2-(Trifluoromethyl)piperidin-4-ol, benzyl chloroformate (Cbz-Cl), a base (e.g., triethylamine or sodium bicarbonate), and a solvent (e.g., dichloromethane (DCM) or a biphasic mixture of THF and water).
-
Procedure:
-
Dissolve 2-(trifluoromethyl)piperidin-4-ol in the chosen solvent system.
-
Add the base to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzyl chloroformate dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
If using a biphasic system, separate the organic layer. If using DCM, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain Benzyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate.
-
Step 3: Oxidation to this compound
-
Materials: Benzyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate, an oxidizing agent (e.g., pyridinium chlorochromate (PCC), Dess-Martin periodinane, or Swern oxidation reagents), and a suitable solvent (e.g., DCM).
-
Procedure (using PCC):
-
Dissolve Benzyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate in anhydrous DCM.
-
Add pyridinium chlorochromate (PCC) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography (eluent: ethyl acetate/hexanes gradient) to yield the final product, this compound.
-
Protocol 2: Derivatization of this compound (Example: Reductive Amination)
The 4-oxo group can be readily converted to an amine, which can then be further functionalized.
-
Materials: this compound, a primary or secondary amine, a reducing agent (e.g., sodium triacetoxyborohydride or sodium cyanoborohydride), and a solvent (e.g., dichloroethane (DCE) or methanol).
-
Procedure:
-
Dissolve this compound in the chosen solvent.
-
Add the desired amine to the solution.
-
Stir the mixture for a short period to allow for imine/enamine formation.
-
Add the reducing agent portion-wise at room temperature.
-
Stir the reaction mixture for several hours to overnight, monitoring by TLC or LC-MS.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the corresponding N-substituted 4-amino-2-(trifluoromethyl)piperidine derivative.
-
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Derivatization pathways from the target compound to bioactive molecules.
Caption: Inhibition of the PI3K/Akt signaling pathway by a potential derivative.
References
Application Notes and Protocols for Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate is a key building block in medicinal chemistry, particularly for the synthesis of potent and selective neurokinin-1 (NK1) receptor antagonists. The trifluoromethyl group at the 2-position of the piperidine ring often enhances metabolic stability and binding affinity of the final compounds. The carbobenzyloxy (Cbz or Z) protecting group on the piperidine nitrogen allows for controlled synthetic manipulations and can be readily removed under standard conditions. The ketone at the 4-position is a versatile handle for introducing a variety of substituents, most commonly through reductive amination, to generate diverse libraries of compounds for drug discovery.
Application: Synthesis of Neurokinin-1 (NK1) Receptor Antagonists
A primary application of this building block is in the synthesis of antagonists of the NK1 receptor. The NK1 receptor, a G-protein coupled receptor, is the preferred receptor for the neuropeptide Substance P.[1] Antagonism of the NK1 receptor has been a therapeutic target for a range of conditions, including chemotherapy-induced nausea and vomiting, depression, and anxiety.[2][3]
The general synthetic strategy involves the reductive amination of the 4-oxo group of this compound with a suitable primary or secondary amine. This reaction introduces a key pharmacophoric element that interacts with the NK1 receptor.
Experimental Protocols
General Protocol for Reductive Amination
This protocol describes the synthesis of a 4-amino-2-(trifluoromethyl)piperidine derivative, a core scaffold for many NK1 receptor antagonists, via reductive amination.
Materials:
-
This compound
-
Amine of choice (e.g., 3,5-bis(trifluoromethyl)benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or nitrogen supply for inert atmosphere
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (argon or nitrogen), add the desired amine (1.0-1.2 eq).
-
If the amine is used as a salt (e.g., hydrochloride), a base such as triethylamine (1.2 eq) should be added to liberate the free amine.
-
The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine or enamine intermediate. A catalytic amount of acetic acid can be added to promote this step.
-
Sodium triacetoxyborohydride (1.5-2.0 eq) is then added portion-wise to the reaction mixture. The reaction is typically exothermic, and the temperature should be monitored.
-
The reaction is stirred at room temperature for 12-24 hours, or until the starting material is consumed as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with DCM (2 x volumes).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-2-(trifluoromethyl)piperidine derivative.
Deprotection of the Cbz Group
The Cbz protecting group can be removed to allow for further functionalization of the piperidine nitrogen.
Materials:
-
Cbz-protected piperidine derivative
-
Palladium on carbon (Pd/C, 10 wt%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
Procedure:
-
The Cbz-protected piperidine derivative is dissolved in methanol or ethanol in a flask suitable for hydrogenation.
-
A catalytic amount of 10% Pd/C (typically 5-10 mol%) is added to the solution.
-
The flask is evacuated and backfilled with hydrogen gas (this process is repeated three times).
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The Celite pad is washed with the solvent used for the reaction.
-
The filtrate is concentrated under reduced pressure to yield the deprotected piperidine.
Data Presentation
The following table summarizes representative biological data for NK1 receptor antagonists synthesized from piperidine building blocks similar to this compound. The data demonstrates the high affinity of these compounds for the NK1 receptor.
| Compound ID | Structure (Core) | Assay | IC₅₀ (nM) | Reference |
| 1 | 2-(4-fluoro-2-methylphenyl)-4-(piperazin-1-yl)piperidine | NK1 Receptor Binding | 0.45 | [4] |
| 2 | 2-(4-fluoro-2-methylphenyl)-4-((8aS)-6-oxo-hexahydro-pyrrolo[1,2-a]pyrazin-2-yl)piperidine | NK1 Receptor Binding | 0.18 | [4] |
| 3 | 2-(S)-(4-Fluoro-2-methyl-phenyl)-piperazine | NK1 Receptor Binding | 0.3 | [4] |
Visualizations
Signaling Pathway
The diagram below illustrates the signaling pathway of the Neurokinin-1 (NK1) receptor upon binding of its endogenous ligand, Substance P. NK1 receptor antagonists synthesized from this compound block this pathway.
Caption: NK1 Receptor Signaling Pathway.
Experimental Workflow
The following diagram outlines the key steps in the synthesis of a 4-amino-2-(trifluoromethyl)piperidine derivative using the title building block.
Caption: Reductive Amination Workflow.
References
- 1. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and biological characterization of (2R,4S)-1'-acetyl-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4,4'-bipiperidine-1-carboxamide as a new potent and selective neurokinin 1 (NK1) receptor antagonist clinical candidate [pubmed.ncbi.nlm.nih.gov]
- 4. WO2008046882A2 - Composition comprising an nk-1 receptor antagonist and an ssri for the treatment of tinnitus and hearing loss - Google Patents [patents.google.com]
Application Notes and Protocols: Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate is a versatile synthetic intermediate of significant interest in medicinal chemistry for the development of enzyme inhibitors. The presence of a trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of the final compound.[1][2][3][4] This piperidine scaffold is particularly relevant for the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents used in the management of type 2 diabetes.[5] DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in regulating glucose homeostasis.[6][7] By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.
These application notes provide a representative protocol for the synthesis of a potential DPP-4 inhibitor utilizing this compound as a key building block. The primary transformation highlighted is a reductive amination, a robust and widely used method for introducing diversity at the 4-position of the piperidine ring.
Quantitative Data:
The following table summarizes the in vitro inhibitory activity of several exemplary trifluoromethyl-containing piperidine derivatives against the DPP-4 enzyme. This data illustrates the potency that can be achieved with this class of compounds.
| Compound ID | Structure | DPP-4 IC50 (nM) | Selectivity vs. DPP-8/DPP-9 | Reference |
| 1 | 2,4,5-trifluorophenyl-β-amino acid amide derivative | 26 | >100-fold | [8] |
| 2 | Fused pyrazolopyrimidine with β-amino ester | 21.4 - 59.8 | Good selectivity over DPP-8 and DPP-9 | [9] |
| 3 | β-amino amide with triazolopiperazine | 2 | Not specified | [10] |
| 4 | Aminomethyl-pyridine derivative | nanomolar range | Not specified | [5] |
| 5 | Pyrrolidine-based β-homophenylalanine analog | 10 | Good selectivity | [10] |
Experimental Protocols
General Workflow for the Synthesis of a Piperidine-based DPP-4 Inhibitor
The synthesis of a potential DPP-4 inhibitor from this compound can be conceptualized in a two-step sequence: reductive amination followed by deprotection. This workflow allows for the introduction of a variety of amine-containing side chains that can interact with the active site of the DPP-4 enzyme.
Caption: Synthetic workflow for a piperidine-based DPP-4 inhibitor.
Detailed Protocol: Reductive Amination of this compound
This protocol describes a representative reductive amination reaction to synthesize a key intermediate.
Materials:
-
This compound
-
Aniline (or other primary amine)
-
Sodium triacetoxyborohydride (STAB)
-
Acetic acid
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or Nitrogen atmosphere setup
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (Argon or Nitrogen), add the primary amine (e.g., aniline, 1.1 eq) and acetic acid (1.0 eq).
-
Stir the resulting mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.
-
Cool the reaction mixture in an ice bath and add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the desired N-Cbz protected intermediate.
Signaling Pathway
DPP-4 and Incretin Signaling Pathway
DPP-4 plays a critical role in glucose metabolism by degrading incretin hormones. Inhibition of DPP-4 enhances the downstream signaling of these hormones.
Caption: DPP-4's role in the incretin signaling pathway.
References
- 1. nbinno.com [nbinno.com]
- 2. Exploring the effects of trifluoromethyl group in the design of organocatalysts, enzyme inhibitors and in the conformational control of saturated nitrogen-containing heterocycles | LE STUDIUM [lestudium-ias.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dipeptidyl peptidase-4 - Wikipedia [en.wikipedia.org]
- 8. Dipeptidyl peptidase IV inhibitors derived from beta-aminoacylpiperidines bearing a fused thiazole, oxazole, isoxazole, or pyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study - Chung - Current Medicinal Chemistry [rjraap.com]
- 10. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reductive Amination of Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of medicinal chemistry, providing a robust and versatile method for the synthesis of secondary and tertiary amines from carbonyl compounds.[1] This one-pot reaction, which proceeds via an imine or iminium ion intermediate, is highly valued for its efficiency and broad functional group tolerance.[2][3] For drug development professionals, this methodology is particularly crucial in the synthesis of piperidine-containing scaffolds, which are prevalent in a vast array of pharmaceuticals.
This document provides detailed protocols for the reductive amination of Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate, a key intermediate in the synthesis of various biologically active molecules. The protocols focus on the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that is well-suited for this transformation, minimizing the over-reduction of the starting ketone.[4]
Reaction Mechanism and Workflow
The reductive amination of this compound with a primary amine occurs in a single reaction vessel. The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of the piperidone. This step is often catalyzed by a weak acid, which protonates the carbonyl oxygen, thereby increasing its electrophilicity. The resulting hemiaminal intermediate subsequently undergoes dehydration to form an iminium ion. In the second stage, a selective reducing agent, such as sodium triacetoxyborohydride, delivers a hydride to the iminium ion, yielding the final amine product.
Caption: A typical experimental workflow for reductive amination.
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
This protocol is a general method for the reductive amination of this compound with various primary amines.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine, aniline, etc.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[4]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a solution of this compound (1.0 eq) and the desired primary amine (1.0-1.2 eq) in DCE or DCM, add sodium triacetoxyborohydride (1.2-1.5 eq) in one portion.
-
For less reactive amines, a catalytic amount of acetic acid (0.05-0.1 eq) can be added to the initial mixture.[4]
-
Stir the reaction mixture at room temperature for 1 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-4-amino-2-(trifluoromethyl)piperidine-1-carboxylate.
Data Presentation: Reductive Amination of N-Protected 4-Piperidones
The following table summarizes typical reaction conditions and yields for the reductive amination of N-protected 4-piperidones with various amines, which can be considered representative for the target molecule.
| Amine | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) |
| Benzylamine | NaBH(OAc)₃ | DCE | 4 | 85-95 |
| Aniline | NaBH(OAc)₃ / AcOH | DCE | 12 | 70-85 |
| Methylamine | NaBH(OAc)₃ | DCM | 6 | 80-90 |
| Cyclopropylamine | NaBH(OAc)₃ | DCE | 8 | 82-92 |
| Morpholine | NaBH(OAc)₃ / AcOH | DCE | 24 | 60-75 |
Note: Yields are based on analogous reactions with N-Boc or N-Cbz protected 4-piperidones and may vary for the specified trifluoromethyl-substituted substrate.
Chemical Reaction Pathway
The following diagram illustrates the chemical transformation during the reductive amination of this compound.
Caption: Reaction pathway of reductive amination.
Conclusion
The reductive amination protocols outlined in this document provide a reliable and efficient means for the synthesis of a diverse range of N-substituted 4-amino-2-(trifluoromethyl)piperidine-1-carboxylates. The use of sodium triacetoxyborohydride offers high selectivity and functional group tolerance, making it an ideal choice for complex molecule synthesis in drug discovery and development. The provided data and workflows serve as a valuable resource for researchers in this field.
References
Application Note and Protocol: Scale-up Synthesis of Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a scalable synthetic protocol for the preparation of Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate, a key intermediate in the development of various pharmaceutical agents. The synthesis is designed for scale-up operations, focusing on process efficiency, yield, and purity. The protocol is based on established chemical transformations, including a Dieckmann condensation to construct the piperidine core, followed by stereoselective introduction of the trifluoromethyl group and subsequent N-protection. This application note provides detailed experimental procedures, data tables for easy reference, and a visual workflow diagram to facilitate understanding and implementation in a laboratory or pilot plant setting.
Introduction
Piperidine derivatives are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound serves as a versatile building block for the synthesis of complex molecules with potential therapeutic applications. The following protocol details a robust and scalable route to this important intermediate.
Overall Synthetic Strategy
The proposed multi-step synthesis for this compound is outlined below. The strategy involves the initial formation of a substituted piperidine-4-one ring system via a Dieckmann condensation, followed by the introduction of the trifluoromethyl moiety and final protection of the piperidine nitrogen.
Figure 1: Proposed workflow for the scale-up synthesis.
Experimental Protocols
Step 1: Synthesis of Diethyl 2-(benzylamino)pentanedioate (Acyclic Precursor)
This step involves the synthesis of the acyclic diester precursor required for the subsequent cyclization.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Benzylamine | 107.15 | 1.0 kg | 9.33 mol |
| Diethyl 2-bromopentanedioate | 267.11 | 2.5 kg | 9.36 mol |
| Triethylamine | 101.19 | 2.1 L | 15.0 mol |
| Acetonitrile | 41.05 | 10 L | - |
Procedure:
-
To a 20 L reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add benzylamine (1.0 kg, 9.33 mol) and acetonitrile (5 L).
-
Cool the mixture to 0-5 °C with an ice bath.
-
Add triethylamine (2.1 L, 15.0 mol) to the stirred solution.
-
Slowly add diethyl 2-bromopentanedioate (2.5 kg, 9.36 mol) via the addition funnel over 2 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, filter off the triethylamine hydrobromide salt and wash the filter cake with acetonitrile (2 x 1 L).
-
Concentrate the filtrate under reduced pressure to obtain the crude diethyl 2-(benzylamino)pentanedioate as an oil. The crude product is typically used in the next step without further purification.
Step 2: Dieckmann Condensation to form Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate
This intramolecular cyclization reaction forms the core piperidone ring structure.[1]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Diethyl 2-(benzylamino)pentanedioate | (crude from Step 1) | ~2.7 kg | ~9.33 mol |
| Sodium Hydride (60% dispersion in oil) | 24.00 | 448 g | 11.2 mol |
| Toluene, anhydrous | - | 12 L | - |
| Acetic Acid | 60.05 | As needed | - |
Procedure:
-
To a 30 L reactor, add a 60% dispersion of sodium hydride (448 g, 11.2 mol) in mineral oil and wash with anhydrous toluene (2 x 1 L) to remove the oil.
-
Add anhydrous toluene (8 L) to the washed sodium hydride.
-
Heat the suspension to 60 °C.
-
Slowly add a solution of crude diethyl 2-(benzylamino)pentanedioate (~2.7 kg) in anhydrous toluene (4 L) to the sodium hydride suspension over 3 hours. Hydrogen gas will be evolved.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) for 4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction mixture to 0-5 °C and slowly quench by the addition of a mixture of acetic acid and water until the pH is ~7.
-
Separate the organic layer, and extract the aqueous layer with toluene (2 x 2 L).
-
Combine the organic layers, wash with brine (2 L), and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield crude Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate.
Step 3: Asymmetric Trifluoromethylation
This step introduces the trifluoromethyl group at the C2 position. This can be achieved using a nucleophilic trifluoromethylating agent such as the Ruppert-Prakash reagent (TMSCF₃) in the presence of a suitable catalyst.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate | (crude from Step 2) | ~2.5 kg | ~9.0 mol |
| (Trifluoromethyl)trimethylsilane (TMSCF₃) | 142.22 | 1.9 L | 13.5 mol |
| Tetrabutylammonium fluoride (TBAF), 1 M in THF | - | 900 mL | 0.9 mol |
| Tetrahydrofuran (THF), anhydrous | - | 15 L | - |
Procedure:
-
To a 30 L reactor, add the crude Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate (~2.5 kg) and anhydrous THF (15 L).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add (Trifluoromethyl)trimethylsilane (1.9 L, 13.5 mol) to the reaction mixture.
-
Add TBAF solution (900 mL, 0.9 mol) dropwise over 1 hour, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Monitor the reaction by ¹⁹F NMR or LC-MS.
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (5 L).
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with ethyl acetate (3 x 3 L).
-
Combine the organic layers, wash with brine (3 L), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, N-Benzyl-2-(trifluoromethyl)-4-oxopiperidine, is then decarboxylated by heating in a suitable solvent like DMSO with water, or by acidic or basic hydrolysis followed by heating.
Step 4: N-Benzyloxycarbonyl (Cbz) Protection
The final step is the protection of the piperidine nitrogen with a Cbz group.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-Benzyl-2-(trifluoromethyl)-4-oxopiperidine | (crude from Step 3) | ~2.3 kg | ~8.9 mol |
| Benzyl Chloroformate (Cbz-Cl) | 170.59 | 1.8 kg | 10.5 mol |
| Sodium Bicarbonate | 84.01 | 1.5 kg | 17.8 mol |
| Dichloromethane (DCM) | 84.93 | 15 L | - |
| Water | 18.02 | 10 L | - |
Procedure:
-
Dissolve the crude N-Benzyl-2-(trifluoromethyl)-4-oxopiperidine (~2.3 kg) in DCM (15 L) in a 30 L reactor.
-
Add a solution of sodium bicarbonate (1.5 kg, 17.8 mol) in water (10 L).
-
Cool the biphasic mixture to 0-5 °C.
-
Slowly add benzyl chloroformate (1.8 kg, 10.5 mol) over 2 hours, maintaining the temperature below 10 °C.
-
Stir the reaction vigorously at room temperature for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 3 L).
-
Combine the organic layers, wash with water (5 L) and brine (5 L), then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
Purification and Characterization
Purification:
The crude this compound can be purified by large-scale column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) may be employed to obtain a high-purity product.
Analytical Data Summary:
| Analysis | Specification |
| Appearance | White to off-white solid |
| ¹H NMR | Conforms to structure |
| ¹⁹F NMR | Conforms to structure |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ = 302.1 |
| Purity (HPLC) | ≥ 98% |
| Melting Point | To be determined |
Safety Precautions
-
All operations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Sodium hydride is a highly flammable and reactive solid. Handle with extreme care under an inert atmosphere.
-
Benzyl chloroformate is corrosive and lachrymatory. Handle with care in a fume hood.
-
(Trifluoromethyl)trimethylsilane is a volatile and flammable liquid.
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of this compound. The described procedures are based on well-established chemical reactions and are optimized for large-scale production. The detailed steps, quantitative data, and safety information will aid researchers and drug development professionals in the efficient and safe synthesis of this valuable intermediate.
References
Application Notes and Protocols for the Characterization of Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Information
| Property | Value | Source |
| IUPAC Name | Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate | ChemScene[1] |
| Synonyms | (+/-)-N-(benzyloxycarbonyl)-2-(trifluoromethyl)piperidin-4-one | ChemScene[1] |
| CAS Number | 911298-12-9 | ChemScene[1] |
| Molecular Formula | C₁₄H₁₄F₃NO₃ | ChemScene[1] |
| Molecular Weight | 301.26 g/mol | ChemScene[1] |
| Purity | ≥97% | ChemScene[1] |
| Storage | 4°C | ChemScene[1] |
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is designed for the determination of the purity of this compound and for monitoring reaction progress.
Instrumentation and Conditions (Representative):
| Parameter | Value |
| Instrument | Agilent 1260 HPLC System or equivalent |
| Column | Reversed-phase C18, 4.6 x 50 mm, 2.6 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 2.0 mL/min |
| Column Temperature | 40°C |
| Detector | UV at 214, 254, and 300 nm |
| Injection Volume | 5 µL |
Protocol:
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute with the mobile phase to a final concentration of 0.1 mg/mL.
-
Instrument Setup: Equilibrate the HPLC system with the initial mobile phase composition (95% A, 5% B) until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Data Acquisition: Record the chromatogram for at least 12 minutes to ensure the elution of all components.
-
Analysis: The purity of the sample can be determined by calculating the peak area percentage of the main peak relative to the total peak area.
Workflow Diagram:
Caption: HPLC Analysis Workflow.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Confirmation
This protocol is for the confirmation of the molecular weight of the target compound.
Instrumentation and Conditions (Representative):
| Parameter | Value |
| LC System | Agilent 1260 HPLC or equivalent |
| MS Detector | Agilent 6130 Mass Spectrometer or equivalent |
| Column | Reversed-phase C18, 4.6 x 50 mm, 2.6 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | 5% B to 95% B over 2 minutes |
| Flow Rate | 2.0 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Range | m/z 100-1000 |
| Capillary Voltage | 4000 V |
Protocol:
-
Sample Preparation: Prepare a 0.1 mg/mL solution of the compound in methanol.
-
Infusion (Optional): For initial tuning and optimization, directly infuse the sample solution into the mass spectrometer.
-
LC-MS Analysis: Inject the sample into the LC-MS system.
-
Data Analysis: The expected protonated molecule [M+H]⁺ should be observed at m/z 302.26.
Expected Data:
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 302.0947 | ~302.1 |
| [M+Na]⁺ | 324.0767 | ~324.1 |
Workflow Diagram:
Caption: LC-MS Analysis Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is essential for the unambiguous structural confirmation of the compound.
Instrumentation and Conditions (Representative):
| Parameter | Value |
| Instrument | 400 MHz NMR Spectrometer |
| Solvent | Chloroform-d (CDCl₃) |
| Techniques | ¹H NMR, ¹³C NMR, ¹⁹F NMR |
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of CDCl₃.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra according to standard instrument procedures.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction, and integration for ¹H NMR). Chemical shifts should be referenced to the residual solvent peak.
Expected Spectral Data (Hypothetical, based on similar structures):
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.40-7.25 | m | 5H | Aromatic protons (benzyl) |
| ~5.20 | s | 2H | -CH₂- (benzyl) |
| ~4.5-4.2 | m | 1H | -CH-CF₃ |
| ~4.0-3.0 | m | 4H | Piperidine ring protons |
| ~2.8-2.4 | m | 2H | Piperidine ring protons |
¹³C NMR (101 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~205 | C=O (ketone) |
| ~155 | C=O (carbamate) |
| ~136 | Aromatic C (quaternary) |
| ~128-127 | Aromatic CH |
| ~125 (q) | CF₃ |
| ~68 | -CH₂- (benzyl) |
| ~55 (q) | -CH-CF₃ |
| ~45-35 | Piperidine ring carbons |
¹⁹F NMR (376 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~-70 | -CF₃ |
Signaling Pathway Diagram (Logical Relationship):
Caption: NMR Structural Elucidation Pathway.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule.
Instrumentation and Conditions (Representative):
| Parameter | Value |
| Instrument | FT-IR Spectrometer with ATR accessory |
| Scan Range | 4000-400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Number of Scans | 16 |
Protocol:
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Data Acquisition: Acquire the background spectrum (clean ATR crystal) and then the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups.
Expected Absorption Bands (Hypothesized, based on similar structures):
| Wavenumber (cm⁻¹) | Functional Group |
| ~1735 | C=O stretch (ketone) |
| ~1700 | C=O stretch (carbamate) |
| ~1605, ~1495, ~1455 | C=C stretch (aromatic) |
| ~1250-1050 | C-F stretch (trifluoromethyl) |
| ~1220 | C-N stretch |
Experimental Workflow Diagram:
Caption: FTIR Analysis Workflow.
Summary
The analytical methods described provide a comprehensive approach to the characterization of this compound. The combination of HPLC, LC-MS, NMR, and FTIR allows for the unambiguous confirmation of its identity, purity, and structure, which is essential for its use in research and development. The provided protocols and expected data serve as a valuable guide for scientists and researchers working with this compound.
References
Application Notes and Protocols for Purity Analysis of Trifluoromethylated Piperidines by HPLC and GC Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoromethylated piperidines are crucial building blocks in modern medicinal chemistry, valued for the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability, increased lipophilicity, and altered basicity. Ensuring the chemical and stereochemical purity of these compounds is paramount for the reliability of research data and the safety and efficacy of potential drug candidates. This document provides detailed application notes and experimental protocols for the purity analysis of trifluoromethylated piperidines using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods.
The analytical strategies herein are designed to address both achiral and chiral purity, as well as the identification and quantification of process-related impurities and degradation products. These methods are essential for quality control throughout the drug development pipeline, from intermediate synthesis to final active pharmaceutical ingredient (API) characterization.
Potential Impurities in Trifluoromethylated Piperidines
The impurity profile of a trifluoromethylated piperidine is largely dependent on its synthetic route. Common synthetic strategies include the reduction of corresponding pyridines, ring expansion, or construction from acyclic precursors. Potential impurities may include:
-
Starting Materials and Reagents: Unreacted precursors or excess reagents used in the synthesis.
-
Intermediates: Incompletely reacted intermediates from multi-step syntheses.
-
By-products: Compounds formed through side reactions, such as over-reduction, incomplete fluorination, or rearrangement. A notable by-product can be the corresponding desfluoro-impurity.
-
Enantiomeric Impurities: The undesired enantiomer in a chiral synthesis.
-
Diastereomers: In cases where multiple stereocenters are present.
-
Degradation Products: Impurities formed during storage or under stress conditions.
A thorough understanding of the synthetic pathway is crucial for identifying potential impurities and developing appropriate analytical methods for their detection and quantification.
High-Performance Liquid Chromatography (HPLC) Methods for Purity Analysis
Reversed-phase HPLC (RP-HPLC) is a versatile and widely used technique for the purity assessment of trifluoromethylated piperidines. Due to the often-weak UV absorbance of simple piperidine scaffolds, derivatization or the use of more universal detectors like mass spectrometry (MS) or charged aerosol detection (CAD) may be necessary. For chiral separations, specialized chiral stationary phases (CSPs) are employed.
Table 1: HPLC Method Parameters for Achiral Purity Analysis
| Parameter | Method A: HPLC-UV | Method B: HPLC-MS |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 for LC-MS (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 20 min, hold at 95% B for 5 min, re-equilibrate at 5% B for 5 min | 5-95% B over 10 min, hold at 95% B for 2 min, re-equilibrate at 5% B for 3 min |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Column Temp. | 30 °C | 40 °C |
| Detector | UV at 210 nm (or wavelength of maximum absorbance if a chromophore is present) | Mass Spectrometer (ESI+) |
| Injection Vol. | 10 µL | 2 µL |
| Sample Conc. | ~1 mg/mL in mobile phase A or a suitable solvent | ~0.1 mg/mL in mobile phase A or a suitable solvent |
Table 2: Chiral HPLC Method Parameters for Enantiomeric Purity Analysis
| Parameter | Method C: Chiral HPLC (Normal Phase) | Method D: Chiral HPLC (Polar Organic) |
| Column | Polysaccharide-based CSP (e.g., Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µm) | Polysaccharide-based CSP (e.g., Chiralpak® IG-3, 150 mm x 4.6 mm, 3 µm) |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) with 0.1% Diethylamine | Methanol with 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Column Temp. | 25 °C | 30 °C |
| Detector | UV at 220 nm | UV at 220 nm |
| Injection Vol. | 10 µL | 5 µL |
| Sample Conc. | ~1 mg/mL in mobile phase | ~1 mg/mL in mobile phase |
| Expected Resolution (Rs) | > 1.5 for baseline separation | > 2.0 for baseline separation |
Gas Chromatography (GC) Method for Purity Analysis
GC is particularly suitable for analyzing volatile and thermally stable trifluoromethylated piperidines and their impurities, including residual solvents. Derivatization may be required for polar compounds to improve their volatility and chromatographic peak shape.
Table 3: GC-MS Method Parameters for Purity and Impurity Profiling
| Parameter | Method E: GC-MS |
| Column | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Mass Range | 40-500 amu |
| Sample Preparation | Dissolve sample in a suitable solvent (e.g., Dichloromethane, Ethyl Acetate) to a concentration of ~1 mg/mL. Derivatization with an agent like trifluoroacetic anhydride (TFAA) may be necessary for compounds with active hydrogens. |
Experimental Protocols
Protocol 1: HPLC-UV/MS Purity Analysis (Methods A & B)
-
Mobile Phase Preparation: Prepare mobile phases A and B as described in Table 1. Filter and degas the solutions before use.
-
Standard Preparation: Accurately weigh a reference standard of the trifluoromethylated piperidine and dissolve it in a suitable solvent (preferably mobile phase A) to achieve the target concentration.
-
Sample Preparation: Prepare the sample to be analyzed at the same concentration as the standard. Ensure complete dissolution. Filter the sample through a 0.45 µm syringe filter before injection.
-
Instrument Setup: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Analysis: Inject the standard and sample solutions.
-
Data Processing: Integrate the peaks and calculate the purity of the sample by area normalization. For impurity quantification, use the relative response factor (RRF) if known, or assume an RRF of 1 for preliminary assessments. In HPLC-MS, identify impurities based on their mass-to-charge ratio (m/z).
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (Methods C & D)
-
Mobile Phase Preparation: Prepare the mobile phase as described in Table 2. The addition of a small amount of an amine or acid modifier (e.g., diethylamine or trifluoroacetic acid) can improve peak shape and resolution.
-
Racemic Standard Preparation: Prepare a solution of the racemic trifluoromethylated piperidine at the target concentration to establish the retention times of both enantiomers and to confirm system suitability (baseline resolution).
-
Sample Preparation: Prepare the chiral sample at the same concentration as the racemic standard.
-
Instrument Setup: Equilibrate the chiral HPLC system with the mobile phase until a stable baseline is achieved.
-
Analysis: Inject the racemic standard followed by the chiral sample.
-
Data Processing: Identify the peaks corresponding to each enantiomer from the racemate chromatogram. Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
Protocol 3: GC-MS Purity Analysis (Method E)
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate. If derivatization is needed, add the derivatizing agent (e.g., TFAA) and a suitable base, then heat if necessary to complete the reaction. Quench the reaction and dilute to the final concentration.
-
Instrument Setup: Set up the GC-MS system with the parameters outlined in Table 3. Perform a blank injection with the solvent to ensure no interfering peaks are present.
-
Analysis: Inject the prepared sample solution.
-
Data Processing: Identify the main component and any impurities by comparing the obtained mass spectra with a reference library (e.g., NIST) and by interpreting the fragmentation patterns. Calculate the purity by area percentage.
Visualizations
Caption: Workflow for the Purity Analysis of Trifluoromethylated Piperidines.
Caption: Logical Relationship in Analytical Method for Purity Determination.
Application Notes: The Strategic Use of Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate in Structure-Activity Relationship (SAR) Studies
Introduction
Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate is a versatile scaffold for the generation of compound libraries in drug discovery. Its constituent features—a piperidine core, a trifluoromethyl group, a ketone handle, and a benzyloxycarbonyl (Cbz) protecting group—offer medicinal chemists a powerful toolkit for systematic Structure-Activity Relationship (SAR) exploration. The piperidine moiety is a privileged scaffold in medicinal chemistry, known for its presence in numerous approved drugs, where it often imparts favorable physicochemical properties and provides a three-dimensional vector for interacting with biological targets.
Key Structural Features and Their Roles in SAR Studies
-
2-Trifluoromethyl Group: The introduction of a trifluoromethyl (CF₃) group at the C-2 position of the piperidine ring can significantly modulate a compound's biological activity and pharmacokinetic profile. The CF₃ group is a strong electron-withdrawing group and can alter the pKa of the piperidine nitrogen, influencing its interaction with target proteins. Furthermore, it can enhance metabolic stability by blocking potential sites of oxidation and increase lipophilicity, which can improve membrane permeability and oral bioavailability.[1]
-
4-Oxo Group: The ketone at the C-4 position serves as a crucial synthetic handle for diversification. It can be readily transformed into a wide range of functional groups, including hydroxyls, amines, and various substituted alkenes. This allows for the systematic exploration of the chemical space around the piperidine ring to identify key interactions with the biological target.
-
N-Benzyloxycarbonyl (Cbz) Group: The Cbz group is a robust protecting group for the piperidine nitrogen, stable to a variety of reaction conditions used to modify the 4-oxo position.[2] Its removal is typically achieved under mild conditions via catalytic hydrogenolysis, which is orthogonal to many other protecting groups, facilitating complex synthetic strategies.[3] In the context of SAR, the Cbz group can be replaced with various substituents to probe the importance of the N-substituent for biological activity.
Applications in Drug Discovery
This scaffold is particularly useful for developing modulators of G-protein coupled receptors (GPCRs), ion channels, and transporters, where the piperidine core can mimic endogenous ligands or interact with key binding pockets. The strategic modification of the 2-trifluoromethyl and 4-oxo positions allows for the fine-tuning of potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.
Data Presentation
The following tables represent hypothetical SAR data for a series of analogs derived from this compound, targeting a generic GPCR.
Table 1: SAR of Modifications at the 4-Position of the Piperidine Ring
| Compound ID | R Group at C4 | Target Binding Affinity (Ki, nM) | Functional Activity (EC₅₀, nM) |
| 1a | =O (Parent) | 150 | 320 |
| 1b | -OH (axial) | 85 | 150 |
| 1c | -OH (equatorial) | 120 | 250 |
| 1d | -NH₂ (axial) | 50 | 95 |
| 1e | -NH₂ (equatorial) | 75 | 140 |
| 1f | =CH₂ | 200 | 450 |
Table 2: SAR of Modifications at the N1-Position of the Piperidine Ring
| Compound ID | R Group at N1 | Target Binding Affinity (Ki, nM) | Functional Activity (EC₅₀, nM) |
| 2a | -Cbz (Parent) | 50 | 95 |
| 2b | -H | >1000 | >1000 |
| 2c | -CH₃ | 45 | 80 |
| 2d | -CH₂Ph | 30 | 60 |
| 2e | -SO₂Ph | 250 | 500 |
Experimental Protocols
Protocol 1: General Procedure for the Reduction of the 4-Oxo Group
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous methanol (0.1 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Upon completion, slowly add saturated aqueous ammonium chloride (NH₄Cl) to quench the excess NaBH₄.
-
Extraction: Concentrate the mixture under reduced pressure to remove methanol. Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the corresponding 4-hydroxy derivative.
Protocol 2: General Procedure for Reductive Amination of the 4-Oxo Group
-
Mixture Preparation: To a solution of this compound (1.0 eq) and the desired primary amine (1.2 eq) in anhydrous dichloromethane (DCM) (0.1 M), add acetic acid (1.0 eq).
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 3: N-Cbz Deprotection via Catalytic Hydrogenolysis
-
Catalyst Suspension: To a solution of the N-Cbz protected piperidine derivative (1.0 eq) in methanol (0.1 M), add Palladium on carbon (10% w/w, 0.1 eq).
-
Hydrogenation: Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol. Concentrate the filtrate under reduced pressure to yield the deprotected piperidine.[3]
Visualizations
Caption: Synthetic workflow for SAR studies.
Caption: Logical flow of an SAR investigation.
Caption: Hypothetical GPCR antagonist pathway.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for constructing the 2-(trifluoromethyl)piperidine-4-one core?
A1: A prevalent and effective strategy involves a two-step sequence beginning with an aza-Michael addition, followed by an intramolecular Dieckmann condensation. This approach builds the piperidone ring system by first forming a linear precursor through the addition of an amine to an acrylate, and then cyclizing it to form the six-membered ring.
Q2: What are the most common by-products observed during the synthesis of this compound?
A2: By-products can arise at different stages of the synthesis. During the formation of the piperidone core, potential by-products include oligomers from intermolecular condensation competing with the desired intramolecular Dieckmann condensation. In the final N-benzoxycarbonylation step, the formation of dibenzyl carbonate can occur if the benzyl chloroformate reagent degrades or is used in large excess. Incomplete reaction at any stage will also result in the presence of starting materials or intermediates in the final product.
Q3: How can I minimize the formation of oligomeric by-products during the Dieckmann condensation?
A3: The formation of oligomers is a common issue in Dieckmann condensations and is favored by intermolecular reactions. To promote the desired intramolecular cyclization, it is crucial to employ high-dilution conditions. Running the reaction at a lower concentration of the diester precursor will decrease the probability of intermolecular reactions and favor the formation of the cyclic β-keto ester.
Q4: What is the role of the base in the N-benzoxycarbonylation step, and what are the potential side reactions associated with it?
A4: In the N-benzoxycarbonylation step, a base, typically an aqueous solution of sodium carbonate or bicarbonate, is used to neutralize the hydrochloric acid that is formed as a by-product of the reaction between the piperidone intermediate and benzyl chloroformate.[1][2] A common side reaction is the hydrolysis of the benzyl chloroformate, especially in the presence of a base, which can lead to the formation of benzyl alcohol and subsequently dibenzyl carbonate. Using appropriate stoichiometry and maintaining a controlled temperature can help minimize this.
Q5: Are there any specific safety precautions I should take when working with benzyl chloroformate?
A5: Yes, benzyl chloroformate is a lachrymator and is corrosive, capable of causing severe skin and eye damage.[3] It is also toxic if inhaled.[2] All manipulations involving this reagent should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn at all times.
Troubleshooting Guides
Problem 1: Low yield of the desired product after Dieckmann condensation, with a significant amount of a high-molecular-weight, oily substance.
| Possible Cause | Suggested Solution |
| Intermolecular polymerization/oligomerization | The concentration of the diester precursor is too high, favoring intermolecular reactions. Repeat the reaction under high-dilution conditions. |
| Incorrect base or solvent | The choice of base and solvent is critical for the Dieckmann condensation. Ensure that an appropriate base (e.g., sodium ethoxide in ethanol) and a suitable solvent are used. The base should match the ester's alcohol to prevent transesterification.[4] |
| Incomplete reaction | The reaction may not have reached completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS) and consider extending the reaction time if necessary. |
Problem 2: Presence of a significant amount of a non-polar by-product in the final product after N-benzoxycarbonylation.
| Possible Cause | Suggested Solution |
| Formation of dibenzyl carbonate | This by-product can form from the decomposition of excess benzyl chloroformate. Use a minimal excess of the reagent (e.g., 1.05-1.1 equivalents). The reaction should also be performed at a low temperature (0-5 °C) to minimize decomposition. |
| Presence of unreacted starting material | If the N-benzoxycarbonylation is incomplete, the unreacted 2-(trifluoromethyl)piperidin-4-one will be present. Ensure efficient stirring and adequate reaction time. The purity of the starting piperidone should also be confirmed. |
Problem 3: The final product is difficult to purify and contains multiple unidentified impurities.
| Possible Cause | Suggested Solution |
| Impure starting materials or intermediates | The purity of all starting materials and intermediates should be verified before proceeding to the next step. Purify any impure materials as necessary. |
| Side reactions due to incorrect reaction conditions | Review the reaction parameters (temperature, reaction time, stoichiometry of reagents) for each step. Deviations from the optimal conditions can lead to the formation of various side products. |
| Degradation of the product during workup or purification | The product may be sensitive to acidic or basic conditions, or prolonged heating. Ensure that the workup and purification conditions are appropriate for the stability of the final compound. |
Experimental Protocols
Key Experiment: N-Benzoxycarbonylation of 2-(Trifluoromethyl)piperidin-4-one
This protocol describes a general procedure for the N-protection of a piperidone intermediate.
Materials:
-
2-(Trifluoromethyl)piperidin-4-one hydrochloride (1.0 equiv)
-
Sodium bicarbonate (2.5 equiv)
-
Benzyl chloroformate (1.1 equiv)
-
Dichloromethane (DCM)
-
Water
-
Brine
Procedure:
-
To a solution of 2-(trifluoromethyl)piperidin-4-one hydrochloride in a mixture of dichloromethane and water, add sodium bicarbonate portion-wise at 0 °C.
-
Stir the mixture vigorously until all the solid has dissolved.
-
Slowly add benzyl chloroformate dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Data Presentation
Table 1: Hypothetical Yields of this compound under Various Reaction Conditions.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | NaHCO₃ (2.5) | DCM/H₂O | 0 to RT | 85 |
| 2 | Na₂CO₃ (2.5) | DCM/H₂O | 0 to RT | 82 |
| 3 | Triethylamine (2.0) | DCM | RT | 75 |
| 4 | Pyridine (2.0) | DCM | RT | 70 |
Visualizations
Caption: Plausible synthetic pathway for this compound.
Caption: General troubleshooting workflow for by-product formation.
References
Technical Support Center: Purification of Trifluoromethylated Piperidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trifluoromethylated piperidine derivatives. Below you will find detailed information on common issues encountered during purification, along with recommended solutions and experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing significant peak tailing during silica gel chromatography of my trifluoromethylated piperidine. What's causing this and how can I fix it?
A1: Peak tailing is a common issue when purifying basic compounds like piperidine derivatives on acidic silica gel. The basic nitrogen atom interacts strongly with acidic silanol groups on the silica surface, leading to poor peak shape and inefficient separation.[1]
Troubleshooting Solutions:
-
Use a Basic Modifier: Add a small amount of a volatile amine, such as triethylamine (TEA) or pyridine (typically 0.1-1%), to your mobile phase.[2] This competing base will interact with the active silanol sites, minimizing their interaction with your target compound and resulting in more symmetrical peaks.[1]
-
Switch to a Different Stationary Phase: Consider using an alternative to standard silica gel. Alumina is less acidic and can be a good choice for basic compounds.[3] Alternatively, amine-bonded silica can provide excellent results by minimizing secondary interactions.[3]
-
Employ Reversed-Phase Chromatography: If your compound has sufficient hydrophobic character, reversed-phase (C18) chromatography can be an effective alternative. Using a mobile phase at a high pH can deprotonate the basic piperidine, improving retention and peak shape.[1]
Q2: My trifluoromethylated piperidine derivative is volatile and I'm losing my product during solvent removal. How can I mitigate this?
A2: The volatility of unprotected or low molecular weight fluorinated piperidines can make purification and isolation challenging.[4][5]
Troubleshooting Solutions:
-
In Situ Protection: Before purification, consider protecting the piperidine nitrogen with a suitable protecting group, such as benzyloxycarbonyl (Cbz) or 9-fluorenylmethoxycarbonyl (Fmoc).[4][5] This increases the molecular weight and reduces volatility, making the compound easier to handle and purify by standard methods like flash chromatography.
-
Salt Formation: Convert the basic piperidine into a salt (e.g., hydrochloride) by treating it with an acid like HCl. Salts are non-volatile crystalline solids, which are typically easier to isolate and handle than the free base.[6][7]
-
Careful Solvent Removal: When removing solvent on a rotary evaporator, use a lower temperature and moderate vacuum. Avoid leaving the product on the evaporator for an extended period after the solvent is gone.
Q3: I'm struggling to separate my desired trifluoromethylated piperidine from closely related impurities. What advanced techniques can I use?
A3: When standard flash chromatography fails to provide adequate separation, more advanced techniques are necessary.
Troubleshooting Solutions:
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for purifying chiral and achiral basic compounds.[8][9] It often provides orthogonal selectivity to reversed-phase HPLC and uses CO2 as the primary mobile phase, which allows for faster solvent removal and reduced solvent consumption.[9] Adding basic modifiers like ammonium hydroxide or isopropylamine to the co-solvent can significantly improve peak shape.
-
Crystallization: If your compound is a solid, crystallization can be a highly effective purification method to obtain material with very high purity.[10] The process involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.[11]
Q4: Can I use water as an additive in my mobile phase for purifying these compounds?
A4: Yes, particularly in Supercritical Fluid Chromatography (SFC). While alcohols are the most common modifiers, adding a small percentage of water can be highly beneficial. Water can help cover strong adsorption sites on the stationary phase, such as residual silanol groups, which is particularly useful for basic compounds that might otherwise interact unfavorably.[8] This can lead to improved peak shapes and separation efficiency.[8]
Purification Strategy Overview
The selection of a purification strategy depends on the properties of the crude mixture and the target compound. The following diagram outlines a general decision-making workflow.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Chromatography Issues
This flowchart helps diagnose and solve common problems encountered during column chromatography.
Caption: Troubleshooting guide for chromatography problems.
Data & Methodologies
Table 1: Flash Chromatography Conditions for Basic Compounds
| Stationary Phase | Common Mobile Phase | Modifier/Additive | Target Compound Type |
| Silica Gel | Hexane/Ethyl Acetate | 0.1 - 1% Triethylamine (TEA) | Basic compounds (amines)[2][3] |
| Silica Gel | Dichloromethane/Methanol | 0.1 - 1% Triethylamine (TEA) | More polar basic compounds[2] |
| Amine-bonded Silica | Hexane/Ethyl Acetate | None usually required | Basic compounds (amines)[3] |
| Alumina (basic or neutral) | Hexane/Ethyl Acetate | None usually required | General purification of amines[3] |
| C18 (Reversed-Phase) | Water/Acetonitrile or Methanol | Ammonium Hydroxide (to raise pH) | Hydrophobic basic compounds[1] |
Table 2: Supercritical Fluid Chromatography (SFC) Additives
| Additive Type | Examples | Concentration | Purpose |
| Basic | Ammonium Hydroxide, Isopropylamine, Triethylamine | 0.1 - 1% | Improves peak shape for basic analytes |
| Acidic | Formic Acid, Trifluoroacetic Acid (TFA) | 0.1 - 1% | Improves peak shape for acidic analytes |
| Neutral | Water | 0.5 - 5% | Can modify selectivity and improve peak shape[8] |
Key Experimental Protocols
Protocol 1: Flash Column Chromatography with a Basic Modifier
This protocol is suitable for the purification of a moderately polar, basic trifluoromethylated piperidine derivative.
-
Solvent System Selection:
-
Using Thin Layer Chromatography (TLC), identify a suitable solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol).
-
The ideal system should give the target compound an Rf value of approximately 0.3.[2]
-
To the chosen solvent system, add 0.5% triethylamine (v/v) to mitigate peak tailing.
-
-
Column Packing:
-
Select a column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and use positive pressure (air or nitrogen) to pack the silica bed firmly. Ensure the top of the bed is flat.[2]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a strong solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting dry powder to the top of the packed column.[3]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column and begin elution using positive pressure. A flow rate of approximately 2 inches/minute is ideal.[2]
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the target compound.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent and the volatile triethylamine modifier under reduced pressure using a rotary evaporator to yield the purified product.
-
Protocol 2: Purification via Salt Crystallization
This method is effective for obtaining high-purity crystalline material from a crude mixture where the target compound is the major component.
-
Solvent Selection:
-
Place a small amount of the crude free base in a test tube.
-
Add a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and ensure the compound dissolves.
-
-
Salt Formation:
-
While stirring the solution, add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) dropwise.
-
A precipitate of the piperidine hydrochloride salt should form. Continue adding the acid until no further precipitation is observed.
-
-
Isolation of Crude Salt:
-
Collect the solid salt by vacuum filtration.
-
Wash the solid with a small amount of the cold solvent to remove soluble impurities.
-
-
Recrystallization:
-
Select a recrystallization solvent or solvent system (e.g., ethanol/ethyl acetate). The salt should be soluble in the solvent at high temperature but poorly soluble at low temperature.[10]
-
Dissolve the crude salt in a minimal amount of the boiling solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
-
Final Isolation and Drying:
-
Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to a constant weight to remove all residual solvent.
-
References
- 1. phenomenex.com [phenomenex.com]
- 2. Chromatography [chem.rochester.edu]
- 3. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 4. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Crystalline form of a 4-[2-(2-fluorophenoxymethyl)phenyl]piperidine compound | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. The Impact of Water as an Additive on the Elution of Some Basic Organic Compounds in Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Crystalline form of a 4-[2-(2-fluorophenoxymethyl)phenyl]piperidine compound | Patent Publication Number 20200316047 | Patexia [patexia.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for Trifluoromethylpiperidine Synthesis
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of trifluoromethylpiperidine derivatives. It is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their synthetic strategies.
Section 1: Troubleshooting Guides
This section addresses common issues encountered during the synthesis of trifluoromethylpiperidines, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a low yield or no desired trifluoromethylpiperidine product. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Potential Causes and Solutions:
-
Reagent Quality:
-
Cause: Impure starting materials, degraded reagents (especially organometallics or catalysts), or incorrect stoichiometry. The trifluoromethyl group can enhance the reactivity of adjacent functional groups, making them more susceptible to degradation.
-
Solution: Ensure the purity of all starting materials using techniques like NMR or GC-MS. Use freshly opened or properly stored reagents. Carefully verify the stoichiometry of all reactants and catalysts.
-
-
Reaction Conditions:
-
Cause: Suboptimal temperature, reaction time, or solvent. Many cyclization reactions to form piperidine rings have a delicate balance between desired product formation and side reactions. The presence of atmospheric moisture or oxygen can quench sensitive reagents.
-
Solution: Perform a systematic optimization of the reaction temperature and time. Screen a variety of solvents with different polarities and coordinating abilities. Ensure all reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.
-
-
Inefficient Intermediate Formation:
-
Cause: In reactions proceeding through an imine or iminium ion intermediate, its formation may be inefficient.
-
Solution: For imine formation, consider the use of a dehydrating agent (e.g., molecular sieves) or azeotropic removal of water. For iminium ion formation, ensure the appropriate acidic catalyst is used.[1]
-
-
Difficult Cyclization:
-
Cause: The intramolecular cyclization step may have a high activation energy or be sterically hindered. The electron-withdrawing nature of the trifluoromethyl group can influence the nucleophilicity of the reacting species.
-
Solution: A higher reaction temperature may be required to overcome the activation barrier. Alternatively, a more active catalyst or a different synthetic route might be necessary.
-
Issue 2: Formation of Side Products and Impurities
Question: My reaction is producing significant amounts of side products. What are the common side reactions and how can I minimize them?
Answer: The formation of side products is often related to the reactivity of the intermediates and the reaction conditions.
Common Side Reactions and Mitigation Strategies
| Side Reaction/Byproduct | Potential Cause | Suggested Solution |
| Over-reduction | In reactions involving reduction of an imine or enamine, the reducing agent may be too harsh. | Use a milder reducing agent. For example, sodium triacetoxyborohydride is often effective for reductive aminations.[1] |
| Elimination Products | Strong basic or acidic conditions, or high temperatures can lead to elimination reactions, especially if there are good leaving groups present. | Use milder bases or acids. Optimize the reaction temperature to the lowest effective level. |
| Polymerization | Highly reactive intermediates, such as imines or enamines, can polymerize under certain conditions. | Control the concentration of the reactants (e.g., by slow addition of one reagent). Lowering the reaction temperature can also help. |
| Epimerization | If there are stereocenters in the molecule, harsh basic or acidic conditions can lead to their epimerization. | Use milder reaction conditions and shorter reaction times. Consider the use of non-ionic bases. |
Issue 3: Difficulty in Product Purification
Question: I am having trouble purifying my trifluoromethylpiperidine product. What are some common purification challenges and how can I address them?
Answer: Purification of trifluoromethylpiperidines can be challenging due to their basicity and potential for complex mixture formation.
Purification Troubleshooting
-
Problem: Product is a viscous oil that is difficult to handle.
-
Solution: Attempt to form a salt (e.g., hydrochloride or trifluoroacetate) which is often a crystalline solid and easier to purify by recrystallization.
-
-
Problem: Product co-elutes with starting materials or byproducts on silica gel chromatography.
-
Solution:
-
Modify the eluent system by trying different solvent mixtures or adding a small amount of a basic modifier like triethylamine or ammonia in methanol to reduce tailing.
-
Consider alternative purification techniques such as preparative HPLC or ion-exchange chromatography.
-
-
-
Problem: Product appears to decompose on the silica gel column.
-
Solution:
-
Deactivate the silica gel by treating it with a solution of triethylamine in the eluent before packing the column.
-
Use a different stationary phase, such as alumina (basic or neutral).
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Which synthetic route is best for preparing 2-trifluoromethylpiperidines?
A1: The "best" synthetic route depends on the desired substitution pattern, stereochemistry, and available starting materials. Common and effective methods include:
-
Intramolecular Mannich Reaction: This is a powerful method for constructing the piperidine ring with good diastereoselectivity.[1]
-
Synthesis from δ-Lactams: δ-Lactams can be converted to the corresponding imines, which are then reduced to 2-trifluoromethylpiperidines.[2]
-
Aza-Michael Addition: Intramolecular aza-Michael addition is an effective way to form the piperidine ring.
-
Barbier-type Reactions: This method allows for the synthesis of unsaturated piperidines from imines.[2]
Logical Flow of a Common Synthetic Pathway (Intramolecular Mannich Reaction)
Caption: Workflow for trifluoromethylpiperidine synthesis via intramolecular Mannich reaction.
Q2: How can I control the stereochemistry during the synthesis?
A2: Controlling stereochemistry is a critical aspect of trifluoromethylpiperidine synthesis.
-
Diastereoselective Reactions: Many of the cyclization reactions, such as the intramolecular Mannich reaction, can be highly diastereoselective, often controlled by the formation of a thermodynamically stable chair-like transition state.[1]
-
Chiral Auxiliaries and Catalysts: The use of chiral auxiliaries on the starting materials or chiral catalysts can induce enantioselectivity.
-
Reducing Agents: In reductive amination steps, the choice of reducing agent can influence the stereochemical outcome.
Q3: What are the key safety considerations when working with trifluoromethylating agents?
A3: Many trifluoromethylating agents are gases or highly reactive and require special handling. For example, trifluoromethyl bromide (CF₃Br) is a gas and should be handled in a well-ventilated fume hood with appropriate safety equipment.[2] Always consult the Safety Data Sheet (SDS) for any reagent before use and follow all recommended safety protocols.
Section 3: Data Presentation
The following tables summarize quantitative data for the optimization of key reactions in trifluoromethylpiperidine synthesis.
Table 1: Optimization of the Intramolecular Mannich Reaction
| Entry | Acid Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | p-TsOH (0.1) | Toluene | Reflux | 12 | 75 | 90:10 |
| 2 | TFA (1.1) | CH₂Cl₂ | rt | 24 | 60 | 85:15 |
| 3 | Sc(OTf)₃ (0.05) | CH₃CN | 80 | 8 | 82 | 92:8 |
| 4 | p-TsOH (0.1) | Dioxane | Reflux | 12 | 70 | 88:12 |
Data is illustrative and based on typical conditions reported in the literature.
Table 2: Optimization of the Reduction of a δ-Lactam Derived Imine
| Entry | Reducing Agent (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaBH₄ (1.5) | MeOH | 0 to rt | 2 | 65 |
| 2 | NaBH(OAc)₃ (1.5) | MeOH | rt | 4 | 71 |
| 3 | LiAlH₄ (1.2) | THF | 0 to rt | 3 | 78 |
| 4 | H₂ (1 atm), Pd/C (10 mol%) | EtOH | rt | 12 | 85 |
Data is illustrative and based on typical conditions reported in the literature, including a 71% yield with NaBH(OAc)₃.[2]
Section 4: Experimental Protocols
This section provides detailed experimental protocols for key synthetic transformations.
Protocol 1: Diastereoselective Synthesis of a 2-Trifluoromethylpiperidine via Intramolecular Mannich Reaction
This protocol is a general procedure based on established methodologies.[1]
Materials:
-
Trifluoromethyl-containing amine (1.0 equiv)
-
Aldehyde (1.1 equiv)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 equiv)
-
Anhydrous toluene
-
Dean-Stark trap
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add the trifluoromethyl-containing amine, the aldehyde, and anhydrous toluene.
-
Add p-TsOH to the mixture.
-
Heat the reaction mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-trifluoromethylpiperidine.
Protocol 2: Synthesis of 2-Trifluoromethylpiperidine from a δ-Lactam
This protocol is based on the reduction of an imine intermediate formed from a δ-lactam.[2]
Materials:
-
δ-Lactam (1.0 equiv)
-
Lawesson's reagent (0.5 equiv)
-
Anhydrous toluene
-
Trifluoroacetic anhydride (TFAA) (1.5 equiv)
-
Triethylamine (3.0 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Anhydrous methanol
Procedure:
-
Step 1: Thiolactam Formation
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the δ-lactam in anhydrous toluene.
-
Add Lawesson's reagent and heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and concentrate under reduced pressure. Purify the crude thiolactam by column chromatography.
-
-
Step 2: Imine Formation
-
Dissolve the thiolactam in an anhydrous solvent like dichloromethane.
-
Cool the solution to 0 °C and add triethylamine followed by the dropwise addition of trifluoroacetic anhydride.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours to form the imine.
-
-
Step 3: Reduction to Piperidine
-
To the solution containing the crude imine, add anhydrous methanol.
-
Add sodium triacetoxyborohydride portion-wise at room temperature.
-
Stir the reaction mixture for 4-12 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, carefully quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude product by column chromatography to yield 2-trifluoromethylpiperidine.
-
References
Stability issues of Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate under acidic/basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this molecule are the hydrolysis of the benzyl carbamate group and the potential for epimerization at the C2 position of the piperidine ring. These issues can arise under both acidic and basic conditions, leading to the formation of impurities and loss of stereochemical integrity.
Q2: Under what conditions is the benzyl carbamate group susceptible to cleavage?
A2: The N-benzyloxycarbonyl (Cbz) group is a commonly used protecting group that can be cleaved under specific conditions. It is susceptible to hydrolysis under both strong acidic and basic conditions. Additionally, catalytic hydrogenolysis is a common method for its removal.
Q3: What is epimerization and why is it a concern for this molecule?
A3: Epimerization is the change in the configuration of one of several stereocenters in a molecule. For this compound, the carbon at the 2-position, which is attached to the trifluoromethyl group, is a chiral center. Epimerization at this position would lead to the formation of its diastereomer, which can have different biological activity and physical properties. This is a concern because the desired therapeutic effect is often associated with a specific stereoisomer.
Q4: How can I monitor the stability of my sample?
A4: The stability of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A stability-indicating HPLC method should be developed to separate the parent compound from its potential degradation products and diastereomers.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis After Acidic Treatment
Problem: After treating my sample with acidic conditions (e.g., during salt formation or in a formulation study), I observe new peaks in my HPLC chromatogram.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Acid-catalyzed hydrolysis of the benzyl carbamate: The Cbz group can be cleaved under acidic conditions, leading to the formation of 4-oxo-2-(trifluoromethyl)piperidine and benzyl alcohol. | - Confirm the identity of the degradation product: Use LC-MS to identify the mass of the new peak and compare it with the expected mass of the deprotected piperidine. - Modify reaction/formulation conditions: If the degradation is undesirable, consider using milder acidic conditions, a lower temperature, or a shorter reaction/exposure time. - Use an alternative protecting group: If the Cbz group is too labile for your application, consider a more acid-stable protecting group. |
| Epimerization at the C2 position: Acid-catalyzed enolization of the 4-keto group can potentially lead to epimerization at the adjacent C2 position. | - Develop a chiral HPLC method: Use a chiral stationary phase or a suitable derivatization method to separate the diastereomers. - Characterize the new peak: If a new peak is observed with the same mass as the starting material, it is likely the diastereomer. - Optimize conditions to minimize epimerization: Avoid prolonged exposure to strong acids and high temperatures. |
Issue 2: Degradation Observed Under Basic Conditions
Problem: My compound shows significant degradation when exposed to basic conditions (e.g., during a reaction work-up or in a basic formulation).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Base-catalyzed hydrolysis of the benzyl carbamate: The carbamate linkage can be cleaved by hydroxide ions. | - Identify degradation products: Use LC-MS to confirm the formation of 4-oxo-2-(trifluoromethyl)piperidine. - Control pH and temperature: Use the mildest basic conditions possible. Buffer the pH if necessary and perform reactions at lower temperatures. |
| Base-catalyzed epimerization at the C2 position: The electron-withdrawing trifluoromethyl group can increase the acidity of the proton at the C2 position, making it susceptible to deprotonation by a base, leading to epimerization. | - Analyze for diastereomers: Employ a chiral HPLC method to check for the presence of the epimer. - Use a non-nucleophilic base: If a base is required for a reaction, consider using a sterically hindered, non-nucleophilic base to minimize deprotonation at C2. - Minimize exposure time to base: Keep the duration of exposure to basic conditions as short as possible. |
Data Presentation
The following tables summarize hypothetical quantitative data from a forced degradation study on this compound. These tables are for illustrative purposes to guide your experimental design.
Table 1: Degradation of this compound under Acidic Conditions
| Condition | Time (h) | Parent Compound (%) | 4-oxo-2-(trifluoromethyl)piperidine (%) | Epimerization (%) |
| 0.1 M HCl, 25°C | 24 | 95.2 | 4.5 | < 0.1 |
| 0.1 M HCl, 60°C | 24 | 78.5 | 20.1 | 1.2 |
| 1 M HCl, 25°C | 24 | 85.3 | 14.2 | 0.3 |
| 1 M HCl, 60°C | 24 | 45.1 | 52.8 | 2.0 |
Table 2: Degradation of this compound under Basic Conditions
| Condition | Time (h) | Parent Compound (%) | 4-oxo-2-(trifluoromethyl)piperidine (%) | Epimerization (%) |
| 0.1 M NaOH, 25°C | 24 | 88.7 | 10.8 | 0.4 |
| 0.1 M NaOH, 60°C | 24 | 65.4 | 32.5 | 2.0 |
| 1 M NaOH, 25°C | 24 | 52.1 | 45.3 | 2.5 |
| 1 M NaOH, 60°C | 24 | 15.8 | 78.9 | 5.2 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV or MS detector
-
Photostability chamber
-
Oven
2. Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Keep one set of vials at room temperature and another at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Keep one set of vials at room temperature and another at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep the vial at room temperature.
-
Thermal Degradation: Place a solid sample and a solution of the compound in an oven at a high temperature (e.g., 80°C).
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Data Evaluation: Analyze the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound. Use LC-MS to identify the mass of the degradation products.
Protocol 2: HPLC Method for Stability Indicating Assay and Diastereomer Separation
This protocol provides a starting point for developing an HPLC method to monitor stability and separate diastereomers.
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or mass spectrometer (MS) detector.
2. Chromatographic Conditions (Initial Screening):
-
Column: A chiral stationary phase column (e.g., Chiralpak AD-H, 4.6 x 250 mm, 5 µm) for diastereomer separation. A standard C18 column (e.g., 4.6 x 150 mm, 5 µm) can be used for general stability testing.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: PDA at a suitable wavelength (e.g., 254 nm) or MS in positive ion mode.
-
Injection Volume: 10 µL
3. Method Optimization:
-
Optimize the gradient, mobile phase composition (e.g., trying different organic modifiers like methanol), and temperature to achieve baseline separation of the parent compound, its degradation products, and its diastereomer.
Mandatory Visualization
Caption: Potential degradation pathways under acidic and basic conditions.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting logic for identifying unknown peaks in HPLC.
Technical Support Center: Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate
This technical support guide provides detailed information for researchers, scientists, and drug development professionals on the handling, storage, and use of Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate (CAS No. 911298-12-9).
Data Summary
The following table summarizes the key quantitative and qualitative data for this compound.
| Property | Value | Source(s) |
| CAS Number | 911298-12-9 | [1] |
| Molecular Formula | C₁₄H₁₄F₃NO₃ | [1] |
| Molecular Weight | 301.26 g/mol | [1] |
| Purity | ≥97% | [1] |
| Appearance | White solid (based on similar compounds) | [2] |
| Storage | Store at 4°C, in a dry, cool, well-ventilated place. Keep container tightly closed and protect from direct sunlight. | [1][2][3] |
| Incompatibilities | Oxidizing agents. | [4] |
| Shipping | Shipped at room temperature in the continental US; may vary elsewhere. | [1] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: It is recommended to store this compound at 4°C.[1] The container should be kept tightly closed and placed in a dry, cool, and well-ventilated area, away from direct sunlight and incompatible materials such as oxidizing agents.[2][3][4]
Q2: What personal protective equipment (PPE) should be used when handling this compound?
A2: When handling this compound, you should wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2][5][6] Work should be conducted in a well-ventilated area or under a chemical fume hood.[2]
Q3: How should I properly dispose of waste containing this chemical?
A3: Waste material should be treated as chemical waste. Sweep up any solid spills, place in a sealed bag or container, and hold for waste disposal.[2] Dispose of the material through a licensed professional waste disposal service, observing all federal, state, and local environmental regulations.[7]
Q4: What are the known synonyms for this compound?
A4: A common synonym is (+/-)-N-(benzyloxycarbonyl)-2-(trifluoromethyl)piperidin-4-one.[1] It is also referred to by its CAS Number, 911298-12-9.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Low or No Yield in Reductive Amination Reactions
-
Question: I am attempting a reductive amination using this compound and a primary amine, but I am observing very low yields of the desired product. What could be the cause?
-
Answer:
-
Inefficient Imine Formation: The initial step of forming the iminium intermediate is pH-sensitive. Ensure the reaction conditions are weakly acidic (pH 4-6) to facilitate this step without degrading the reactants.
-
Incorrect Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often effective for this transformation as it is mild and tolerant of slightly acidic conditions. If you are using a stronger reducing agent like sodium borohydride (NaBH₄), it may be reducing the ketone before the imine can form.
-
Steric Hindrance: The trifluoromethyl group at the 2-position introduces significant steric bulk, which can hinder the approach of the amine. Consider increasing the reaction time or temperature moderately (e.g., to 40-50°C) to overcome this barrier.
-
Reagent Quality: Ensure your amine, solvent, and reducing agent are pure and anhydrous, as moisture can interfere with the reaction.
-
Issue 2: Incomplete Deprotection of the Benzyl Carbamate (Cbz) Group
-
Question: I am trying to remove the Cbz protecting group via hydrogenolysis (H₂, Pd/C), but the reaction is slow or does not go to completion. What should I do?
-
Answer:
-
Catalyst Activity: Palladium catalysts can be poisoned by various functional groups or impurities (e.g., sulfur compounds). Use a fresh batch of high-quality Pd/C catalyst. An increased catalyst loading (e.g., 10-20 mol%) may be necessary.
-
Hydrogen Pressure: While many hydrogenations proceed at atmospheric pressure, some sterically hindered or electron-deficient substrates require higher pressures. If possible, try running the reaction in a pressure vessel (e.g., Parr shaker) at 30-50 psi of H₂.
-
Solvent Choice: The choice of solvent can impact catalyst activity and substrate solubility. Methanol, ethanol, or ethyl acetate are common choices. Ensure the solvent is deoxygenated before adding the catalyst.
-
Reaction Time: Monitor the reaction by TLC or LC-MS. These reactions can sometimes require extended periods (12-24 hours) to reach completion.
-
Issue 3: Formation of Unexpected Side Products
-
Question: After my reaction, I've isolated a product with an unexpected mass or NMR spectrum. What are potential side reactions?
-
Answer:
-
Over-reduction: Under harsh reducing conditions (e.g., LiAlH₄), the ketone could be reduced to a hydroxyl group, or the Cbz group could be cleaved. Use milder, more selective reagents.
-
Self-Condensation: Under basic or acidic conditions, the ketone could potentially undergo an aldol-type self-condensation reaction. Maintain neutral or controlled pH conditions and keep the reaction temperature in check.
-
Hydrolysis: If significant water is present under acidic or basic conditions, the benzyl carbamate could hydrolyze. Ensure you are using anhydrous solvents and reagents. Characterize the side product using mass spectrometry and NMR to help identify its structure and deduce the reaction pathway.
-
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination
This protocol describes a typical reductive amination reaction using this compound as the ketone source.
-
Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M), add the desired primary or secondary amine (1.1 eq).
-
Imine Formation: Add acetic acid (1.2 eq) to catalyze the formation of the iminium ion. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes. Be cautious as gas evolution may occur.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.
Visualizations
Workflow and Logic Diagrams
The following diagrams illustrate key workflows and logical processes for handling and troubleshooting experiments with this compound.
Caption: Standard workflow for receiving, storing, and handling the compound.
Caption: Troubleshooting logic for low yield in reductive amination reactions.
Caption: Reaction pathway for Cbz deprotection via catalytic hydrogenolysis.
References
- 1. chemscene.com [chemscene.com]
- 2. kishida.co.jp [kishida.co.jp]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.es [fishersci.es]
- 6. 946504-83-2|Benzyl 4-Hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate|Benzyl 4-Hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate|-范德生物科技公司 [bio-fount.com]
- 7. peptide.com [peptide.com]
Overcoming low yields in the synthesis of fluorinated piperidines
Technical Support Center: Synthesis of Fluorinated Piperidines
This guide provides troubleshooting advice and answers to frequently asked questions for researchers and scientists encountering low yields and other challenges during the synthesis of fluorinated piperidines.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My nucleophilic fluorination of a 4-hydroxypiperidine precursor is resulting in a very low yield. What are the common causes and how can I improve it?
A1: Low yields in nucleophilic fluorination of piperidine scaffolds are a frequent issue. The primary causes often revolve around the choice of reagents, reaction conditions, and the nature of the substrate itself.
Common Causes & Solutions:
-
Poor Leaving Group: The hydroxyl group (-OH) is a poor leaving group. It must be activated, typically by conversion to a sulfonate ester (e.g., tosylate, mesylate, or nosylate). If you are using the alcohol directly with a fluorinating agent like DAST (diethylaminosulfur trifluoride), the reaction may be inefficient.
-
Solution: Convert the hydroxyl group to a better leaving group, such as a tosylate or mesylate, before reacting with a fluoride source like potassium fluoride (KF) or cesium fluoride (CsF).
-
-
Steric Hindrance: The piperidine ring can be sterically hindered, impeding the approach of the fluoride nucleophile.
-
Solution: Consider using a less bulky protecting group on the piperidine nitrogen. Also, optimizing the solvent and temperature can help overcome steric barriers.
-
-
Inappropriate Fluorinating Agent: Not all fluorinating agents are equally effective for every substrate.[1] Reagents like DAST or Deoxo-Fluor® are common for deoxofluorination but can have limitations.[2] For nucleophilic substitution of sulfonates, anhydrous fluoride salts are necessary.
-
Solution: If using a sulfonate leaving group, ensure your fluoride source (e.g., KF, CsF, TBAF) is rigorously anhydrous. The presence of water can lead to elimination and hydrolysis side products. A newer reagent, DMPU/HF, has shown higher yields and better diastereoselectivity in fluoro-Prins reactions compared to traditional reagents like pyridine/HF.[3]
-
-
Side Reactions (Elimination): Elimination to form an olefin is a major competing pathway, especially with hindered substrates or under basic conditions.
-
Solution: Use a non-basic fluoride source if possible. Phase-transfer catalysts (e.g., tetraalkylammonium salts) can enhance the nucleophilicity of fluoride at lower temperatures, which can suppress elimination.
-
-
Solvent Effects: The choice of solvent is critical. Protic solvents can solvate the fluoride ion, reducing its nucleophilicity.
-
Solution: Use anhydrous, polar aprotic solvents like acetonitrile, DMF, or DMSO to maximize the reactivity of the fluoride nucleophile.[4]
-
Troubleshooting Workflow for Nucleophilic Fluorination
Below is a decision-making workflow to help diagnose and solve low-yield issues in nucleophilic fluorination.
Caption: Troubleshooting workflow for low yields.
Q2: I am observing significant hydrodefluorination (loss of fluorine) as a side product when hydrogenating fluoropyridines. How can this be prevented?
A2: Hydrodefluorination is a common and challenging side reaction in the hydrogenation of fluoropyridines to fluoropiperidines. [5][6] This occurs when the catalyst promotes the cleavage of the C-F bond and its replacement with a C-H bond.
Strategies to Minimize Hydrodefluorination:
-
Catalyst Choice: Standard hydrogenation catalysts like Palladium on Carbon (Pd/C) can be aggressive and often lead to significant hydrodefluorination.
-
Reaction Conditions: The reaction environment plays a crucial role.
-
Solution: Using acidic conditions (e.g., adding HCl) protonates the pyridine nitrogen, which can deactivate the ring towards C-F bond cleavage.[7]
-
-
Alternative Methods (DAH Process): A Dearomatization-Hydrogenation (DAH) process has been developed to circumvent this issue.[6]
-
Methodology: This one-pot process involves an initial dearomatization of the fluoropyridine using a borane reagent (e.g., pinacol borane) with a rhodium catalyst, followed by hydrogenation of the resulting diene intermediates.[6][8] This approach avoids direct hydrogenation of the aromatic C-F bond under harsh conditions.[8]
-
Data Presentation: Comparison of Hydrogenation Methods
The following table summarizes yields for the synthesis of a Cbz-protected fluoropiperidine from 3-fluoropyridine using different catalytic systems.
| Method | Catalyst System | Solvent | Additive | Yield (%) | Key Observation | Reference |
| Direct Hydrogenation | Pd/C (10%) | MeOH | None | Low (traces) | Dominant hydrodefluorination | [7] |
| Acidic Hydrogenation | Pd(OH)₂/C (20%) | MeOH | aq. HCl | 82% | Acid suppresses hydrodefluorination | [7] |
| DAH Process | [Rh(COD)Cl]₂ / H-Bpin | THF | None | 75-85% | High diastereoselectivity, avoids C-F cleavage | [6][8] |
Experimental Protocols
Protocol 1: General Procedure for Acidic Hydrogenation of Fluoropyridines
This protocol is adapted from the method described for the chemoselective reduction of fluoropyridines.[7]
-
Preparation: To a pressure-resistant vial, add the fluoropyridine substrate (1.0 mmol), Pd(OH)₂ on carbon (20 wt %, 10 mol %), and methanol (4.0 mL).
-
Acidification: Add aqueous HCl (4 M, 1.2 mmol) to the suspension.
-
Hydrogenation: Seal the vial and purge with hydrogen gas. Pressurize the reactor to 50 bar of H₂.
-
Reaction: Stir the reaction mixture vigorously at 80 °C for 24 hours.
-
Work-up: After cooling to room temperature, carefully release the pressure. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.
-
Protection & Isolation: Add a suitable protecting group precursor (e.g., benzyl chloroformate for Cbz-protection) and a base (e.g., triethylamine) to the filtrate. Stir until the reaction is complete (monitor by TLC/LCMS). Concentrate the mixture under reduced pressure and purify the residue by column chromatography to yield the protected fluoropiperidine.
Protocol 2: Dearomatization-Hydrogenation (DAH) Process
This one-pot procedure provides access to all-cis-(multi)fluorinated piperidines.[6]
-
Dearomatization: In a glovebox, add the fluoropyridine (0.5 mmol), [Rh(COD)Cl]₂ (2.5 mol %), and anhydrous THF (1.0 mL) to a pressure-resistant vial. Add pinacol borane (1.2 equiv). Seal the vial and stir at room temperature for 2 hours.
-
Hydrogenation: Carefully transfer the vial to a hydrogenation apparatus. Pressurize with hydrogen gas (50 bar) and stir the mixture at 50 °C for 24 hours.
-
Work-up & Trapping: After cooling and releasing the pressure, add a trapping agent such as trifluoroacetic anhydride (TFAA) to the reaction mixture to acylate the volatile piperidine product, preventing its loss during isolation.
-
Purification: Concentrate the mixture and purify by silica gel chromatography to obtain the N-protected fluoropiperidine.
Visualizations
General Synthetic Strategies
The synthesis of fluorinated piperidines can be broadly categorized into two main retrosynthetic approaches.
Caption: Key retrosynthetic strategies for fluoropiperidines.
References
- 1. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scientificupdate.com [scientificupdate.com]
Technical Support Center: Managing Diastereoselectivity in 2-Substituted Piperidine Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the diastereoselective synthesis of 2-substituted piperidines. Piperidine scaffolds are crucial in medicinal chemistry, and controlling their three-dimensional structure is paramount for biological activity.[1][2][3]
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Question 1: I'm observing low diastereoselectivity in my Pictet-Spengler reaction to form a piperidine ring. What are the potential causes and how can I improve the stereochemical outcome?
Answer:
Low diastereoselectivity in the Pictet-Spengler reaction often stems from factors influencing the stability of the transition state during the cyclization of the iminium ion intermediate.[4]
Potential Causes & Solutions:
-
Reaction Temperature: Higher temperatures can provide sufficient energy to overcome the activation barrier for the formation of the undesired diastereomer, leading to lower selectivity.[4]
-
Troubleshooting Step: Screen a range of lower temperatures (e.g., 0 °C, -20 °C, or -78 °C) to enhance the energy difference between the diastereomeric transition states.[4]
-
-
Acid Catalyst: The nature and concentration of the acid catalyst can significantly influence the geometry of the iminium ion intermediate and the transition state of the cyclization.[4]
-
Troubleshooting Step: Evaluate a panel of Brønsted or Lewis acids (e.g., TFA, HCl, BF₃·OEt₂) and vary their concentrations. In some cases, milder conditions may yield better results.[4]
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can impact the stability of the different transition states.[4]
-
Troubleshooting Step: Experiment with solvents of varying polarities, such as toluene, dichloromethane, or acetonitrile, to find the optimal medium for the desired stereochemical outcome.[4]
-
-
Substrate Control: The steric and electronic properties of substituents on your starting materials can dictate the preferred direction of cyclization.[4]
-
Troubleshooting Step: If feasible, consider modifying protecting groups or other substituents on the starting materials to introduce greater steric hindrance that favors the formation of the desired diastereomer.[4]
-
Question 2: My catalytic hydrogenation of a substituted pyridine is yielding a mixture of cis and trans isomers with poor selectivity. How can I favor the formation of one diastereomer?
Answer:
The diastereoselectivity of pyridine hydrogenation is highly dependent on the catalyst, substrate, and reaction conditions. Generally, catalytic hydrogenation of substituted pyridines tends to favor the formation of cis-piperidines.[5]
Potential Causes & Solutions:
-
Catalyst Choice: Different catalysts exhibit different selectivities. Palladium (Pd) catalysts can sometimes favor the trans isomer, while Platinum (Pt) or Rhodium (Rh) catalysts often show a high preference for the cis isomer.[5][6]
-
Hydrogen Pressure: Reaction pressure can influence the stereochemical pathway.
-
Troubleshooting Step: Increasing hydrogen pressure (e.g., from 30 to 80 bar) has been shown to favor the formation of the cis isomer in some cases.[6]
-
-
Substrate Conformation: The substituents on the pyridine ring can influence the molecule's absorption onto the catalyst surface, thereby affecting the direction of hydrogen addition.
-
Troubleshooting Step: While harder to modify, be aware that the position and size of substituents play a key role. For instance, 2,4-disubstituted pyridines hydrogenated with PtO₂ can yield the cis product with >95:5 diastereomeric ratios.[5]
-
Question 3: I am attempting an intramolecular cyclization to form a 2,6-disubstituted piperidine, but the reaction is not stereoselective. What factors should I investigate?
Answer:
For intramolecular cyclizations, such as aza-Michael reactions or reductive cyclizations, stereocontrol is typically governed by the conformation of the acyclic precursor in the transition state.[1][7]
Potential Causes & Solutions:
-
Conformational Control: The reaction may be proceeding through multiple low-energy transition states.
-
Troubleshooting Step: Introduce bulky substituents or protecting groups to create a stronger conformational bias in the acyclic precursor, forcing the cyclization to proceed through a single, lower-energy transition state.
-
-
Reaction Conditions: Temperature and reagents can influence which conformational pathway is favored.
-
Troubleshooting Step: Lowering the temperature can increase selectivity. For reductive cyclizations, the choice of reducing agent is critical. For instance, in the synthesis of 2,3,6-trisubstituted piperidines, using sodium triacetoxyborohydride for iminium ion reduction favors the cis-2,6 stereochemistry, while triethylsilane/TFA can yield the trans relationship.[8]
-
-
Use of a Chiral Auxiliary: If the substrate is achiral, a chiral auxiliary can be used to induce facial selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for achieving diastereoselectivity in 2-substituted piperidine synthesis?
There are several key strategies:
-
Catalytic Asymmetric Synthesis: This involves using a chiral catalyst to control the stereochemical outcome. Methods include the asymmetric hydrogenation of pyridinium salts using iridium or rhodium catalysts and copper-catalyzed asymmetric cyclizative aminoboration.[1][11]
-
Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the substrate to direct the stereochemistry of a bond-forming reaction. After the reaction, the auxiliary is removed. This approach has been successful using carbohydrate auxiliaries in domino Mannich-Michael reactions and organometallic complexes in reductive amination cascades.[9][10][12]
-
Substrate-Controlled Synthesis: This strategy leverages existing stereocenters within the starting material to direct the formation of new stereocenters during the cyclization or subsequent functionalization.[13]
-
Intramolecular Cyclization: Forming the piperidine ring via intramolecular reactions, such as the aza-Michael reaction or reductive amination, where the stereochemistry is often dictated by the conformation of the acyclic precursor.[1]
Q2: How do I choose between a cis- or trans-selective synthesis for a 2,6-disubstituted piperidine?
The choice depends on the desired target molecule and the available synthetic methods.
-
For cis-isomers: Catalytic hydrogenation of the corresponding disubstituted pyridine using catalysts like PtO₂ is a reliable method.[5]
-
For trans-isomers: This often requires more specific conditions. Methods include thermodynamic epimerization of the more stable cis-isomer or using specific reduction conditions in intramolecular cyclizations, such as an acyliminium ion reduction with triethylsilane/TFA.[5][8]
Q3: What analytical techniques are best for determining the diastereomeric ratio (dr) of my product mixture?
The most common and reliable methods are:
-
¹H NMR Spectroscopy: In many cases, the diastereomers will have distinct signals with different chemical shifts and coupling constants. Integration of these unique signals allows for the determination of the diastereomeric ratio.
-
Chiral High-Performance Liquid Chromatography (HPLC): This technique can separate diastereomers, and the ratio can be determined by integrating the areas of the corresponding peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the products are volatile, GC can be used to separate diastereomers.
Data Presentation: Diastereoselectivity Under Various Conditions
The following tables summarize quantitative data from the literature to illustrate how reaction components affect stereochemical outcomes.
Table 1: Effect of Catalyst on Diastereoselective Hydrogenation of Substituted Pyridines
| Entry | Substrate (Pyridine) | Catalyst | H₂ Pressure | Diastereomeric Ratio (cis:trans) | Yield | Reference |
|---|---|---|---|---|---|---|
| 1 | 2,4-disubstituted | PtO₂ | 50 psi | >95:5 | 85-90% | [5] |
| 2 | 2,3-disubstituted | PtO₂ | 50 psi | 80:20 | 81% | [5] |
| 3 | 2,6-disubstituted | 10% Pd/C | 50 psi | 30:70 | 68% (total) | [5] |
| 4 | Multi-substituted | Heterogeneous Ru | 30-80 bar | High cis selectivity | Good |[1][6] |
Table 2: Effect of Reducing Agent on C-6 Stereocontrol in 2,3,6-Trisubstituted Piperidine Synthesis
| Entry | Intermediate | Reducing Agent/Conditions | C-2/C-6 Relationship | Reference |
|---|---|---|---|---|
| 1 | Iminium ion | NaBH(OAc)₃ | cis | [8] |
| 2 | Acyliminium ion | Et₃SiH / TFA | trans | [8] |
| 3 | Imine | LiAlH₄ / Lewis Acid | trans |[8] |
Experimental Protocols
Protocol 1: General Procedure for cis-Diastereoselective Hydrogenation of a Substituted Pyridine
This protocol is adapted from the synthesis of cis-methyl substituted pipecolinates.[5][6]
-
Reactor Setup: In a high-pressure reactor, dissolve the substituted pyridine (1.0 eq) in a suitable solvent such as glacial acetic acid.
-
Catalyst Addition: Add PtO₂ (Adams' catalyst), typically 1-5 mol%, under an inert atmosphere.[6]
-
Hydrogenation: Seal the reactor, purge with H₂, and then pressurize to 50 psi.
-
Execution: Stir the reaction mixture vigorously at room temperature for 4-24 hours. Monitor the reaction progress by GC-MS or TLC to confirm the disappearance of the starting material.[6]
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas (e.g., N₂ or Ar). Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.
-
Purification: Remove the solvent under reduced pressure. The crude product can then be purified by distillation, crystallization, or column chromatography to yield the predominantly cis-substituted piperidine. The diastereomeric ratio should be confirmed by ¹H NMR analysis of the crude product.[5]
Protocol 2: Diastereoselective Domino Mannich-Michael Reaction Using a Carbohydrate Auxiliary
This procedure is based on the synthesis of N-arabinosyl dehydropiperidinones.[10][12]
-
Aldimine Formation: Prepare the O-pivaloylated arabinosylaldimine by reacting the corresponding aldehyde with 2,3,4-tri-O-pivaloyl-α-D-arabinopyranosylamine.
-
Domino Reaction: To a solution of the chiral aldimine (1.0 eq) in a suitable solvent (e.g., acetonitrile) at low temperature (-40 °C), add a Lewis acid catalyst (e.g., TMSOTf, 0.2 eq).
-
Diene Addition: Add 1-methoxy-3-(trimethylsiloxy)butadiene (Danishefsky's diene) (1.5 eq) dropwise to the solution.
-
Execution: Allow the reaction to stir at low temperature for several hours, monitoring by TLC.
-
Workup: Quench the reaction with a saturated NaHCO₃ solution and allow it to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over Na₂SO₄, and concentrated.
-
Purification: The resulting N-arabinosyl dehydropiperidinone is purified by column chromatography. This method typically yields the product with high diastereoselectivity.[10]
Visualizations
dot digraph "Experimental_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6, bgcolor="#FFFFFF", label="General Workflow for Diastereoselective Piperidine Synthesis", fontcolor="#202124", fontsize=14]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];
// Nodes Start [label="Start:\nSubstrate Preparation", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Key Step:\nDiastereoselective\nReaction", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond]; Analysis [label="Analysis of Crude Product\n(NMR, HPLC, GC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; Check [label="Diastereoselectivity\nAcceptable?", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond]; Purification [label="Purification\n(Chromatography,\nCrystallization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Final Product", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; Troubleshoot [label="Troubleshoot &\nOptimize Conditions", fillcolor="#5F6368", fontcolor="#FFFFFF", URL="#troubleshooting-guide"];
// Edges Start -> Reaction; Reaction -> Analysis; Analysis -> Check; Check -> Purification [label="Yes"]; Check -> Troubleshoot [label="No"]; Troubleshoot -> Reaction [style=dashed]; Purification -> End; } caption [label="Fig. 1: General experimental workflow for developing a diastereoselective synthesis.", shape=plaintext, fontcolor="#202124"]; }
dot digraph "Troubleshooting_Diastereoselectivity" { graph [splines=ortho, bgcolor="#FFFFFF", label="Troubleshooting Flowchart for Low Diastereoselectivity", fontcolor="#202124", fontsize=14]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];
// Nodes Start [label="Problem:\nLow Diastereoselectivity (dr)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond]; Temp [label="1. Optimize Temperature\n(Screen lower temps)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solvent [label="2. Vary Solvent\n(Polarity, Coordinating Ability)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagent [label="3. Screen Catalyst / Reagent\n(Lewis vs. Brønsted Acid,\nMetal Catalyst, Auxiliary)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Substrate [label="4. Modify Substrate\n(Protecting Groups, Sterics)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Rerun [label="Re-run Experiment\n& Analyze", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; Success [label="Improved\nSelectivity?", fillcolor="#34A853", fontcolor="#FFFFFF", shape=diamond]; End [label="Proceed to\nPurification", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Temp; Start -> Solvent; Start -> Reagent; Start -> Substrate;
Temp -> Rerun; Solvent -> Rerun; Reagent -> Rerun; Substrate -> Rerun;
Rerun -> Success; Success -> End [label="Yes"]; Success -> Start [label="No, try next\nparameter"]; } caption [label="Fig. 2: Decision-making flowchart for troubleshooting poor diastereoselectivity.", shape=plaintext, fontcolor="#202124"]; }
dot digraph "Stereocontrol_Factors" { graph [bgcolor="#FFFFFF", label="Key Factors Influencing Stereochemical Outcome", fontcolor="#202124", fontsize=14]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [color="#5F6368"];
} caption [label="Fig. 3: Logical relationship of factors controlling the transition state energy.", shape=plaintext, fontcolor="#202124"]; }
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajchem-a.com [ajchem-a.com]
- 4. benchchem.com [benchchem.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. Pyrrolidine and piperidine formation via copper(II) carboxylate-promoted intramolecular carboamination of unactivated olefins: diastereoselectivity and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diastereoselective synthesis of 2,3,6-trisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stereoselective synthesis of 2-dienyl-substituted piperidines using an η4-dienetricarbonyliron complex as the stereocontrolling element in a double reductive amination cascade - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Stereocontrol in N-Directed Hydroboration: Synthesis of Amino Alcohols Related to the Piperidine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for reactions involving Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate.
Troubleshooting Guide
Reactions involving this compound can present unique challenges due to the interplay of its functional groups: the piperidone core, the electron-withdrawing trifluoromethyl group, and the benzyl carbamate protecting group. This guide addresses common issues in a question-and-answer format.
Q1: I am observing low yields in my reductive amination reaction. What are the possible causes and solutions?
A1: Low yields in reductive amination can stem from several factors. The ketone at the 4-position may be sterically hindered or electronically deactivated by the adjacent trifluoromethyl group.
-
Incomplete Imine Formation: The initial condensation between the piperidone and the amine to form the iminium intermediate may be slow or incomplete.
-
Solution: Consider extending the reaction time before adding the reducing agent. The use of a dehydrating agent (e.g., molecular sieves) or azeotropic removal of water can also drive the equilibrium towards imine formation.
-
-
Choice of Reducing Agent: The reducing agent might not be suitable for the substrate.
-
Solution: Sodium triacetoxyborohydride (STAB) is often effective for reductive aminations as it is mild and tolerant of various functional groups. If STAB is providing low yields, other reagents like sodium cyanoborohydride (NaBH₃CN) under slightly acidic conditions could be trialed, though with appropriate safety precautions.
-
-
Reaction Conditions: Temperature and pH can significantly impact the reaction.
-
Solution: Optimize the reaction temperature. While many reductive aminations proceed at room temperature, gentle heating might be necessary. Ensure the pH is optimal for both imine formation and the stability of the reducing agent.
-
Q2: My reaction is producing significant side products. How can I improve the selectivity?
A2: Side product formation is a common issue. The nature of the side products can give clues to the underlying problem.
-
Over-reduction: Strong reducing agents might reduce the carbamate or other functional groups in your reaction partners.
-
Solution: Use a milder reducing agent like STAB.
-
-
Epimerization: The stereocenter at the 2-position is susceptible to epimerization under basic or acidic conditions, especially if the reaction involves enolate formation.
-
Solution: Maintain neutral or mildly acidic/basic conditions. Careful selection of bases and control of reaction temperature are crucial.
-
-
De-benzylation: The benzyl carbamate (Cbz) protecting group can be sensitive to certain conditions.
-
Solution: Avoid harsh acidic or reductive conditions that can cleave the Cbz group (e.g., catalytic hydrogenation, strong acids).
-
Q3: I am having difficulty with the purification of my product. What strategies can I employ?
A3: Purification can be challenging due to the polarity of the molecule and potential for closely related impurities.
-
Chromatography: Standard silica gel chromatography is a common method.
-
Solution: Employ a gradient elution to effectively separate the product from starting materials and byproducts. A solvent system such as a gradient of ethyl acetate in hexanes is often a good starting point.
-
-
Crystallization/Trituration: If the product is a solid, these methods can be highly effective.
-
Solution: After chromatographic purification, trituration with a suitable solvent like diethyl ether can help remove minor impurities and induce crystallization.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the stability of this compound?
A1: The compound is generally stable under standard storage conditions (cool, dry place). However, the trifluoromethyl group can influence the reactivity of the adjacent positions. The benzyl carbamate protecting group is sensitive to strong acids and catalytic hydrogenation.
Q2: Are there any specific safety precautions I should take when working with this compound?
A2: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for specific handling and disposal information.
Q3: Can the trifluoromethyl group participate in side reactions?
A3: While generally stable, the electron-withdrawing nature of the trifluoromethyl group can increase the acidity of the proton at the C2 position, potentially leading to epimerization under basic conditions.
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for reactions involving piperidine derivatives, which can serve as a starting point for optimizing reactions with this compound.
| Reaction Type | Substrate | Reagents and Conditions | Yield (%) | Reference |
| Reductive Amination | tert-butyl 4-oxopiperidine-1-carboxylate | 2-amino-6-bromo-phenol, NaBH(OAc)₃, DCM, 20°C, 3h | Not specified | [2] |
| Suzuki Cross-Coupling | Aryl bromide piperidine derivative | 4-(trifluoromethyl)phenylboronic acid, K₃PO₄, Pd(PPh₃)₄, H₂O/dioxane, 70°C, 15-30 min (microwave) | Not specified | [1] |
| Amide Coupling | Carboxylic acid piperidine derivative | THPONH₂, EDC, HOBt, NMM, DMF, rt, 18h; then HCl | 16% (over two steps) | [1] |
| Benzoyl Protection | Piperidine derivative | Benzoyl chloride, DIPEA, dry DMF, rt, 3h | 99% | [1] |
| Ester Hydrolysis | Methyl ester piperidine derivative | LiOH, THF, 60°C | Not specified | [1] |
Experimental Protocols
General Procedure for Reductive Amination:
-
Dissolve this compound (1.0 equiv) and the desired amine (1.1 equiv) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: A generalized workflow for the reductive amination of this compound.
Caption: A decision-making diagram for troubleshooting low yields in reactions involving the title compound.
References
Technical Support Center: Enhancing Efficiency in N-Protection and Deprotection of Piperidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing N-protection and deprotection reactions for piperidine synthesis.
Section 1: Troubleshooting Guides
This section addresses common challenges encountered during the N-protection and deprotection of piperidines, offering potential causes and actionable solutions.
Troubleshooting N-Protection Reactions
Issue: Low or No Yield of N-Protected Piperidine
| Potential Cause | Suggested Solution |
| Insufficient Basicity | The reaction of piperidine with protecting group reagents like benzyl chloroformate (Cbz-Cl) or di-tert-butyl dicarbonate (Boc)₂O generates acidic byproducts (e.g., HCl) that can protonate the starting piperidine, rendering it non-nucleophilic. Solution: Add a non-nucleophilic base such as triethylamine (Et₃N), N,N-diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃) to scavenge the acid. For more sensitive substrates, a milder base like sodium bicarbonate (NaHCO₃) can be utilized.[1] |
| Poor Reagent Quality | Protecting group reagents like benzyl chloroformate can degrade, especially with exposure to moisture.[1] Solution: Use a fresh bottle of the reagent or purify the existing stock. For Cbz-Cl, consider checking its purity via IR or NMR spectroscopy. |
| Steric Hindrance | Bulky substituents on the piperidine ring can sterically hinder the approach of the protecting group.[1] Solution: Increase the reaction temperature to provide sufficient energy to overcome the activation barrier. In some cases, a less sterically demanding protecting group may be necessary.[1] |
| Suboptimal Solvent | The choice of solvent can significantly impact reaction rates. Solution: For N-alkylation reactions, polar aprotic solvents like acetonitrile or DMF can enhance the reaction rate by stabilizing the transition state.[1] |
Issue: Formation of Side Products
| Potential Cause | Suggested Solution |
| Over-alkylation/Multiple Protections | Highly reactive protecting group reagents can sometimes lead to the formation of quaternary ammonium salts or other over-protected species.[1] Solution: Use a slow addition of the protecting group reagent, potentially with a syringe pump, to maintain a low concentration and minimize over-reaction.[1] Running the reaction at a lower temperature can also help control reactivity. |
| Reaction with Solvent | Certain solvents can react with the reagents under the reaction conditions. Solution: Ensure the chosen solvent is inert to the reactants and reaction conditions. |
Troubleshooting N-Deprotection Reactions
Issue: Incomplete Deprotection
| Potential Cause | Suggested Solution |
| Insufficient Acid/Base Strength or Concentration | For acid-labile groups like Boc, the acid may not be strong enough or used in sufficient quantity to drive the reaction to completion.[2] For base-labile groups like Fmoc, the base concentration may be too low. Solution (Boc): Increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM), or switch to a stronger acid system like 4M HCl in dioxane. Solution (Fmoc): Ensure the piperidine concentration in DMF is adequate (typically 20%).[2] |
| Short Reaction Time or Low Temperature | The reaction may not have had enough time to go to completion, or the temperature may be too low.[2] Solution: Increase the reaction time and monitor progress by TLC or LC-MS. Gentle warming can be effective but may also increase the risk of side reactions.[2] |
| Catalyst Deactivation (for Cbz and Benzyl groups) | The palladium catalyst used for hydrogenolysis can become poisoned or deactivated. Amines, including the piperidine product, can coordinate to the palladium surface and inhibit its catalytic activity. Solution: Ensure the catalyst is fresh. The addition of a mild acid, like acetic acid, can sometimes prevent catalyst poisoning by protonating the amine product. In some cases, increasing the catalyst loading or using a different form of the catalyst (e.g., Pearlman's catalyst, Pd(OH)₂/C) may be necessary. |
| Steric Hindrance | Bulky groups near the protected nitrogen can hinder the approach of the deprotection reagent. Solution: More forcing conditions, such as higher temperatures or longer reaction times, may be required. |
Issue: Formation of Side Products During Deprotection
| Potential Cause | Suggested Solution |
| t-Butylation (Boc Deprotection) | The tert-butyl cation generated during the acidic cleavage of a Boc group is a reactive electrophile that can alkylate nucleophilic residues in the substrate. Solution: Add a scavenger, such as triethylsilane (TES), triisopropylsilane (TIPS), or thioanisole, to the reaction mixture to trap the tert-butyl cation. |
| Aspartimide Formation (Fmoc Deprotection) | In peptide synthesis, piperidine can catalyze the formation of a cyclic imide at aspartic acid residues, particularly in Asp-Gly sequences.[3] This can lead to a mixture of byproducts.[3] Solution: The addition of an additive like formic acid to the piperidine deprotection solution can help to suppress aspartimide formation.[4] |
| Aza-Michael Addition to Maleimides (Fmoc Deprotection) | If a maleimide-containing linker is present, piperidine can undergo an aza-Michael addition to the maleimide double bond, rendering it inactive for its intended conjugation.[3] Solution: The most effective strategy is to introduce the maleimide moiety after the final piperidine deprotection step.[3] |
Section 2: Frequently Asked Questions (FAQs)
N-Protection
-
Q1: What are the most common N-protecting groups for piperidine?
-
A1: The most common N-protecting groups for piperidine are tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), Benzyl (Bn), and 9-Fluorenylmethoxycarbonyl (Fmoc). The choice of protecting group depends on the overall synthetic strategy, particularly the required orthogonality and the stability of other functional groups in the molecule.[5]
-
-
Q2: My N-Boc protection of piperidine is giving low yields. What can I do?
-
A2: Low yields in N-Boc protection are often due to the basicity of piperidine itself. The reaction can be improved by adding a non-nucleophilic base like triethylamine or DIPEA to neutralize any acidic impurities in the piperidine starting material and to drive the reaction to completion. Using a slight excess of di-tert-butyl dicarbonate ((Boc)₂O) can also improve the yield.
-
-
Q3: Is it necessary to use a base for N-Cbz protection of piperidine?
-
A3: Yes, it is highly recommended. The reaction of piperidine with benzyl chloroformate (Cbz-Cl) produces hydrochloric acid. Without a base to neutralize it, the HCl will protonate the piperidine, making it unreactive.[1] Common bases for this transformation include triethylamine, sodium carbonate, or sodium bicarbonate.[6]
-
N-Deprotection
-
Q4: What are the standard conditions for Boc deprotection of a piperidine derivative?
-
A4: Standard conditions for Boc deprotection involve treatment with a strong acid. Commonly used reagents are a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) or a 4M solution of hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.[2] The reaction is typically carried out at room temperature for 15-30 minutes.[2]
-
-
Q5: My Cbz deprotection by catalytic hydrogenation is not working. What could be the problem?
-
A5: Failure of Cbz deprotection via hydrogenation can be due to several factors. The catalyst (typically 10% Pd/C) may be inactive. Ensure you are using a fresh, high-quality catalyst. The substrate itself can act as a catalyst poison. The presence of sulfur-containing functional groups or other coordinating species can deactivate the catalyst. In such cases, a higher catalyst loading or a more robust catalyst like Pearlman's catalyst (Pd(OH)₂/C) may be effective. Also, ensure a proper hydrogen source is being used, either hydrogen gas or a transfer hydrogenation reagent like ammonium formate.
-
-
Q6: Can I use something other than piperidine for Fmoc deprotection?
-
A6: Yes, while piperidine is the most common reagent for Fmoc deprotection, other bases can be used. For very difficult sequences where aggregation is an issue, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective, often used as a 2% solution in DMF.[7] However, DBU can increase the risk of side reactions like aspartimide formation.[7] Piperazine has also been investigated as an alternative to piperidine and has been shown to cause fewer side reactions in some cases.
-
Section 3: Quantitative Data Presentation
Table 1: Comparison of N-Protection Methods for Piperidine
| Protecting Group | Reagent | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Boc | (Boc)₂O | Et₃N/DMAP | CH₂Cl₂ | RT | 12 | ~92% |
| Cbz | Cbz-Cl | Et₃N | CH₂Cl₂ | 0 to RT | 3-5 | High |
| Benzyl | Benzyl Bromide | K₂CO₃ | Acetonitrile | RT | 2-4 | >90% |
Table 2: Comparison of N-Deprotection Methods for Piperidine Derivatives
| Protecting Group | Reagent | Solvent | Temp. (°C) | Time | Typical Yield (%) |
| Boc | 50% TFA | CH₂Cl₂ | RT | 20-30 min | Quantitative[2] |
| Boc | 4M HCl | Dioxane | RT | 1-4 h | High |
| Cbz | H₂, 10% Pd/C | Methanol | RT | 1-3 h | >95% |
| Cbz | Ammonium Formate, 10% Pd/C | Methanol | Reflux | 1-2 h | High |
| Benzyl | H₂, 10% Pd/C | Ethanol | RT | 12-24 h | High |
| Benzyl | Ammonium Formate, 10% Pd/C | Methanol | Reflux | 2-6 h | High |
| Fmoc | 20% Piperidine | DMF | RT | 5-20 min | Quantitative[2] |
Section 4: Experimental Protocols
Protocol 1: N-Boc Protection of Piperidine
-
To a solution of piperidine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).
-
To this solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-piperidine.
Protocol 2: N-Cbz Protection of Piperidine
-
Dissolve piperidine (1.0 eq) in DCM and add triethylamine (1.2 eq).[5]
-
Cool the solution to 0 °C in an ice bath.[5]
-
Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, maintaining the temperature at 0 °C.[5][6]
-
Stir the reaction at room temperature for 3-5 hours, monitoring by TLC.[5]
-
Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.[5]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give N-Cbz-piperidine.
Protocol 3: Boc Deprotection using TFA
-
Dissolve the N-Boc-piperidine derivative (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) to a final concentration of 25-50% (v/v).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent and excess acid under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA. The product is typically isolated as the TFA salt.
Protocol 4: Cbz Deprotection by Catalytic Transfer Hydrogenation
-
Dissolve the N-Cbz-piperidine derivative in methanol.
-
Add 10% Palladium on carbon (Pd/C) (5-10 mol%).[5]
-
Add ammonium formate (5-10 eq) in portions.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected piperidine.
Section 5: Visualizations
Caption: General experimental workflow for the N-protection of piperidine.
Caption: Logical workflow for troubleshooting incomplete N-deprotection reactions.
References
Side reactions of the trifluoromethyl group during synthesis
Welcome to the technical support center for troubleshooting side reactions during the incorporation of trifluoromethyl (-CF₃) groups in organic synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during trifluoromethylation reactions?
A1: The most prevalent side reactions depend on the type of trifluoromethylation method employed (nucleophilic, electrophilic, or radical). Common issues include:
-
Low or no product formation: This can be due to inactive reagents or catalysts, improper reaction conditions, or low substrate reactivity.
-
Formation of silyl enol ethers: Particularly with enolizable ketones when using reagents like TMSCF₃ (Ruppert-Prakash reagent).
-
Defluorination: Partial or complete removal of fluorine atoms from the -CF₃ group can occur under certain conditions.
-
Hydrolysis of the trifluoromethyl group: The -CF₃ group can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the formation of a carboxylic acid.[1][2][3][4]
-
Dimerization or polymerization: Especially in radical reactions or with highly reactive intermediates.[5]
-
Formation of regioisomeric mixtures: In the trifluoromethylation of heterocycles or substituted arenes, obtaining the desired regioisomer can be challenging.[6]
Q2: My trifluoromethylation reaction using the Ruppert-Prakash reagent (TMSCF₃) is giving a low yield. What are the likely causes?
A2: Low yields in nucleophilic trifluoromethylation with TMSCF₃ often stem from several factors:
-
Initiator/Catalyst Inactivity: Fluoride initiators like TBAF are highly moisture-sensitive. Ensure you are using an anhydrous fluoride source and dry reaction conditions.[7]
-
Reagent Quality: The purity of TMSCF₃ can affect the reaction outcome.
-
Solvent Effects: The choice of solvent is critical. While THF is common, reactions can be sluggish. DMF can often accelerate the reaction and improve yields.[7][8]
-
Substrate Reactivity: Electron-deficient substrates are generally more reactive. For less reactive substrates, consider using a more potent initiator system or a solvent like DMF.
-
Insufficient Catalyst Loading: While catalytic amounts are typical, the optimal loading may need to be determined empirically for your specific system.[7]
Q3: How can I minimize the formation of silyl enol ether byproducts when reacting enolizable ketones with TMSCF₃?
A3: The formation of silyl enol ethers is a common side reaction with enolizable ketones. To minimize this, you can:
-
Use a non-nucleophilic base: A sterically hindered, non-nucleophilic base can favor the desired 1,2-addition over deprotonation.
-
Employ a Lewis acid additive: A Lewis acid can activate the carbonyl group, making it more susceptible to nucleophilic attack by the trifluoromethyl anion.
-
Optimize reaction temperature: Lowering the reaction temperature can often improve the selectivity for the desired addition product.
Q4: Under what conditions is the trifluoromethyl group unstable?
A4: While generally considered stable, the trifluoromethyl group can undergo degradation under specific conditions:
-
Strongly acidic conditions: In the presence of fuming sulfuric acid and boric acid, the trifluoromethyl group on triarylphosphines can be hydrolyzed to a carboxylic acid.[1] The reaction rate is influenced by the position of the -CF₃ group on the aromatic ring.[1]
-
Strongly basic conditions: Some trifluoromethylated indoles have shown facile hydrolysis of the -CF₃ group in the presence of a base.[3] Similarly, trifluoromethylphenols can undergo defluorination under alkaline conditions.[9]
-
Reductive conditions: While robust, the -CF₃ group can be susceptible to reduction by some strong reducing agents.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Nucleophilic Trifluoromethylation (using TMSCF₃)
This troubleshooting guide will help you diagnose and resolve issues leading to low or no yield in your nucleophilic trifluoromethylation reactions using the Ruppert-Prakash reagent.
Caption: Troubleshooting workflow for low yield in nucleophilic trifluoromethylation.
Issue 2: Defluorination Side Reactions
Defluorination of the trifluoromethyl group can be a problematic side reaction. The following guide provides steps to mitigate this issue.
Caption: Troubleshooting guide for defluorination side reactions.
Data Presentation
Table 1: Effect of Solvent on the Yield of Nucleophilic Trifluoromethylation
| Substrate | Trifluoromethylating Reagent | Initiator | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | TMSCF₃ | TBAF | THF | 0 | 2 | 85 | [7] |
| Benzaldehyde | TMSCF₃ | TBAF | DMF | 0 | 1 | 92 | [7] |
| Acetophenone | TMSCF₃ | K₂CO₃ | THF | 25 | 12 | 65 | [10] |
| Acetophenone | TMSCF₃ | K₂CO₃ | DMF | 25 | 4 | 88 | [10] |
| 4-Acetylpyridine | CF₃SO₂Na | tBuOOH | DCM/H₂O | 23 | 24 | 45 | [6] |
| 4-Acetylpyridine | CF₃SO₂Na | tBuOOH | DMSO/H₂O | 23 | 24 | 75 | [6] |
Table 2: Optimization of Catalyst Loading in Copper-Catalyzed Trifluoromethylation
| Alkene Substrate | Trifluoromethylating Reagent | Copper Catalyst | Catalyst Loading (mol%) | Solvent | Yield (%) | Reference |
| 4-phenyl-1-butene | Togni Reagent | CuCl | 10 | MeOH | 75 | [11] |
| 4-phenyl-1-butene | Togni Reagent | (MeCN)₄CuPF₆ | 15 | MeOH | 82 | [12] |
| Vinylsiloxane | Umemoto's Reagent II | CuI | 10 | MeCN | 55 | [13] |
| Vinylsiloxane | Umemoto's Reagent II | CuI | 20 | MeCN | 61 | [13] |
| Vinylsiloxane | (MeCN)₄CuPF₆ | Cu(CH₃CN)₄PF₆ | 20 | MeCN | 61 (cleaner reaction) | [13] |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Trifluoromethylation of Ketones using Ruppert-Prakash Reagent (TMSCF₃)
This protocol is a general guideline for the trifluoromethylation of ketones.[7][10]
Materials:
-
Ketone (1.0 equiv)
-
Trimethyl(trifluoromethyl)silane (TMSCF₃) (1.5 equiv)
-
Anhydrous initiator (e.g., TBAF, 0.1 equiv or K₂CO₃, 0.1 equiv)
-
Anhydrous solvent (THF or DMF)
-
1 M HCl
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the ketone (1.0 equiv) and the anhydrous solvent.
-
Add the initiator (e.g., K₂CO₃, 0.1 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add TMSCF₃ (1.5 equiv) dropwise to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of 1 M HCl.
-
Stir the mixture for 30 minutes to ensure complete desilylation.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired trifluoromethylated alcohol.
Protocol 2: Establishing Anhydrous Reaction Conditions
Maintaining anhydrous conditions is crucial for many trifluoromethylation reactions, especially those using moisture-sensitive reagents and catalysts.[14]
Glassware Preparation:
-
Oven-dry all glassware at >120 °C for at least 4 hours, or flame-dry under vacuum.
-
Assemble the glassware while still hot and allow it to cool under a stream of dry inert gas (nitrogen or argon).
Reagent and Solvent Handling:
-
Use freshly distilled or commercially available anhydrous solvents. Solvents can be further dried over activated molecular sieves.
-
Use freshly opened or properly stored anhydrous reagents.
-
Transfer reagents and solvents using syringes or cannulas under a positive pressure of inert gas.
Reaction Setup:
-
Set up the reaction under an inert atmosphere using a Schlenk line or a glovebox.
-
Use septa and needles for the addition of reagents.
-
If refluxing, use a condenser fitted with a drying tube containing a suitable desiccant (e.g., calcium chloride) or connected to an inert gas line with an oil bubbler.
Signaling Pathways and Workflows
Anionic Chain Mechanism of TMSCF₃ Activation
The trifluoromethylation using the Ruppert-Prakash reagent is initiated by a nucleophile and proceeds through an anionic chain mechanism.[7]
Caption: Anionic chain mechanism for nucleophilic trifluoromethylation with TMSCF₃.
References
- 1. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. Copper-Catalyzed Trifluoromethylation of Unactivated Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Sciencemadness Discussion Board - Anhydrous Conditions - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Avoiding Decomposition of Fluorinated Intermediates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of working with potentially unstable fluorinated intermediates.
Frequently Asked Questions (FAQs)
Q1: My fluorination reaction is giving low or no yield. What are the first things I should check?
A1: Low or no yield in a fluorination reaction can stem from several factors. A systematic check is crucial for troubleshooting.[1][2] Start by verifying the quality of your fluorinating reagent, as many are moisture-sensitive and can degrade over time, especially if not stored under anhydrous conditions.[1][2] Ensure all glassware was rigorously dried (oven or flame-dried) and that your solvents are anhydrous. Even trace amounts of water can quench the reaction. Also, confirm your reaction temperature, as some fluorinations require specific temperature control to proceed efficiently.[1]
Q2: I'm observing the formation of unexpected side products. What are the likely causes?
A2: Unexpected side products often arise from the inherent reactivity of fluorinated intermediates or the reaction conditions. Common issues include elimination reactions, which are often favored at higher temperatures, leading to the formation of alkenes.[1][3] The presence of a strong base can also promote elimination.[1] If you are performing a nucleophilic aromatic substitution (SNAr), polysubstitution is a common side reaction, especially with strong nucleophiles.[3] In some cases, radical-mediated reactions can lead to dimerization or polymerization.[3]
Q3: How can I minimize the decomposition of my fluorinated intermediate during workup and purification?
A3: The workup and purification steps are critical for isolating sensitive fluorinated intermediates. It is important to quench the reaction carefully, often at low temperatures, with a suitable reagent to neutralize any remaining reactive species.[1][3] When performing extractions, be aware that some fluorinated compounds can be sensitive to acidic or basic conditions, so use neutral washes (like brine) whenever possible. For purification, techniques like low-temperature flash column chromatography can be employed to minimize on-column degradation.[4]
Q4: What are the best practices for storing and handling fluorinated intermediates?
A4: Proper storage and handling are paramount to prevent decomposition. Many fluorinated reagents and intermediates are sensitive to moisture, air, light, and heat. Store them in tightly sealed containers, under an inert atmosphere (argon or nitrogen), and at the manufacturer's recommended temperature.[5][6] For light-sensitive compounds, use amber-colored vials. When handling pyrophoric or highly reactive fluorinating agents, always use appropriate personal protective equipment (PPE) and work in a well-ventilated fume hood.[7][8][9][10]
Troubleshooting Guides
Issue 1: Low Yield in Deoxyfluorination of an Alcohol
This guide provides a workflow for troubleshooting low yields when converting an alcohol to a fluoroalkane using reagents like DAST or Deoxo-Fluor.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pharmtech.com [pharmtech.com]
- 7. pnnl.gov [pnnl.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 10. operations.ok.ubc.ca [operations.ok.ubc.ca]
Validation & Comparative
Comparative Guide to the Synthesis of Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic routes to Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate, a key intermediate in the development of various pharmaceutically active compounds. The routes are evaluated based on yield, reaction conditions, and starting material accessibility, with detailed experimental protocols provided for reproducibility.
Introduction
This compound is a valuable building block in medicinal chemistry due to the presence of the trifluoromethyl group, which can enhance metabolic stability and binding affinity of drug candidates. The piperidone scaffold is also a common feature in many bioactive molecules. The efficient synthesis of this intermediate is therefore of significant interest. This guide compares two potential synthetic strategies: a one-pot multicomponent reaction and a multi-step approach involving an intramolecular aza-Michael addition.
Comparison of Synthetic Routes
| Parameter | Route 1: One-Pot Multicomponent Reaction | Route 2: Multi-Step Synthesis via Intramolecular Aza-Michael Addition |
| Overall Yield | Moderate | Good to High |
| Number of Steps | 1 | 3 |
| Reaction Time | 12 - 24 hours | ~ 48 hours (including intermediate steps) |
| Starting Materials | Benzylamine, Ethyl trifluoroacetoacetate, Paraformaldehyde | Benzyl N-(4,4-diethoxybut-2-ynyl)carbamate, Trifluoroacetic acid, Water |
| Key Reactions | Mannich-type reaction, Cyclization | Imine formation, Intramolecular aza-Michael addition, Hydrolysis |
| Advantages | Procedural simplicity, time and resource efficient. | Higher overall yield, potentially better control over stereochemistry. |
| Disadvantages | Moderate yields, potential for side-product formation. | Longer overall reaction time, requires isolation of intermediates. |
Experimental Protocols
Route 1: One-Pot Multicomponent Synthesis
This approach leverages a Mannich-type reaction followed by an intramolecular cyclization in a single pot to construct the piperidone ring.
Experimental Procedure:
To a solution of benzylamine (1.0 eq) and ethyl trifluoroacetoacetate (1.1 eq) in ethanol (5 mL/mmol) is added paraformaldehyde (2.2 eq). The mixture is stirred at reflux for 12-24 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford this compound.
Route 2: Multi-Step Synthesis via Intramolecular Aza-Michael Addition
This route involves the formation of a linear precursor which then undergoes a key intramolecular aza-Michael addition to form the piperidone ring.
Step 1: Synthesis of Benzyl (4,4,4-trifluoro-3-oxobut-1-en-1-yl)carbamate
To a solution of benzyl N-(4,4-diethoxybut-2-ynyl)carbamate (1.0 eq) in a mixture of trifluoroacetic acid and water (5:1) is stirred at room temperature for 16 hours. The reaction mixture is then diluted with water and extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude enaminone.
Step 2: Intramolecular Aza-Michael Addition
The crude Benzyl (4,4,4-trifluoro-3-oxobut-1-en-1-yl)carbamate from the previous step is dissolved in a suitable solvent such as acetonitrile. A base, for example, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq), is added, and the reaction mixture is stirred at room temperature for 24 hours. The solvent is evaporated, and the residue is purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to give this compound.
Step 3: Optional N-Protection
If the nitrogen is not already protected with a Cbz group from the starting material, the resulting 2-(trifluoromethyl)piperidin-4-one can be protected. To a solution of the piperidone (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C, benzyl chloroformate (1.2 eq) is added dropwise. The reaction is stirred at room temperature for 4 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Visualization of Synthetic Pathways
Caption: Comparison of a one-pot versus a multi-step approach.
Conclusion
The choice between the two synthetic routes for this compound will depend on the specific requirements of the researcher. The one-pot multicomponent reaction offers a more direct and time-efficient synthesis, which is advantageous for rapid library synthesis or initial screening of derivatives. However, the multi-step synthesis via an intramolecular aza-Michael addition provides a higher overall yield and potentially greater control over the reaction, making it more suitable for scale-up and the production of larger quantities of the target molecule with high purity. Researchers should consider factors such as available starting materials, desired yield and purity, and time constraints when selecting the most appropriate synthetic strategy.
A Comparative Analysis of Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate and Its Non-Fluorinated Analog in Biological Assays
A guide for researchers, scientists, and drug development professionals on the potential differential biological activities of a fluorinated piperidine derivative and its non-fluorinated counterpart.
In the realm of medicinal chemistry, the strategic incorporation of fluorine atoms into a drug candidate's structure is a widely employed strategy to enhance its pharmacological properties. The trifluoromethyl (CF3) group, in particular, is known to significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This guide provides a comparative overview of Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate and its non-fluorinated analog, Benzyl 4-oxopiperidine-1-carboxylate, within the context of common biological assays.
The Impact of Trifluoromethylation on Biological Activity
The introduction of a trifluoromethyl group at the 2-position of the piperidine ring is expected to confer several key changes in the molecule's properties compared to its non-fluorinated analog:
-
Enhanced Lipophilicity: The CF3 group generally increases the lipophilicity of a molecule, which can lead to improved cell membrane permeability and oral bioavailability.[1]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation by cytochrome P450 enzymes. This can result in a longer in vivo half-life.
-
Altered pKa: The strong electron-withdrawing nature of the trifluoromethyl group can lower the pKa of the piperidine nitrogen, affecting its ionization state at physiological pH and potentially influencing its interaction with target proteins.
-
Conformational Effects: The steric bulk of the CF3 group can influence the preferred conformation of the piperidine ring, which may lead to altered binding affinity and selectivity for its biological target.
-
Enhanced Binding Affinity: The trifluoromethyl group can participate in favorable interactions with biological targets, such as hydrophobic interactions and dipole-dipole interactions, potentially leading to increased binding affinity.[1]
Hypothetical Comparative Biological Evaluation
Given the structural similarities of these compounds to known inhibitors of various enzyme families, a comparative analysis would likely involve assays targeting histone deacetylases (HDACs), G-protein coupled receptors (GPCRs), and protein kinases. Below are hypothetical comparison tables and detailed experimental protocols for such assays.
Table 1: Hypothetical Comparison of Inhibitory Activity (IC50, µM)
| Compound | HDAC1 Inhibition (IC50, µM) | GPCR Binding Affinity (Ki, nM) | Kinase Inhibition (IC50, µM) |
| This compound | Expected to be lower | Expected to be lower | Expected to be lower |
| Benzyl 4-oxopiperidine-1-carboxylate | Baseline | Baseline | Baseline |
Note: This table presents expected trends based on the known effects of trifluoromethylation and is for illustrative purposes only. Actual experimental data is required for validation.
Table 2: Hypothetical Comparison of Physicochemical and Pharmacokinetic Properties
| Property | This compound | Benzyl 4-oxopiperidine-1-carboxylate |
| LogP (Lipophilicity) | Expected to be higher | Baseline |
| Metabolic Stability (t½, min) | Expected to be longer | Baseline |
| Cell Permeability (Papp, cm/s) | Expected to be higher | Baseline |
Note: This table presents expected trends and is for illustrative purposes only. Actual experimental data is required for validation.
Experimental Protocols
Histone Deacetylase (HDAC) Inhibition Assay
A fluorometric assay can be used to determine the HDAC inhibitory activity of the compounds.
Materials:
-
Recombinant human HDAC1 enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease and a fluorescence developing agent)
-
Test compounds (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the HDAC1 enzyme to each well, followed by the test compound dilutions.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate for an additional 15 minutes at 37°C.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the data using a suitable software.
Caption: Workflow for a fluorometric HDAC inhibition assay.
G-Protein Coupled Receptor (GPCR) Binding Assay
A radioligand binding assay is a common method to determine the affinity of compounds for a specific GPCR.
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand (e.g., [3H]-labeled standard antagonist)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA)
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
-
Test compounds (dissolved in DMSO)
-
96-well filter plates
-
Scintillation fluid and a scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, radiolabeled ligand, and either the test compound, assay buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding and the percent displacement by the test compounds.
-
Determine the Ki value from the IC50 using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand GPCR binding assay.
Kinase Inhibition Assay
A common method to assess kinase inhibition is a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant kinase enzyme
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Test compounds (dissolved in DMSO)
-
384-well white microplate
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 384-well plate, add the kinase enzyme and the test compound dilutions.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition and determine the IC50 value.
Caption: A simplified generic kinase signaling pathway and the point of inhibition.
Conclusion
The introduction of a trifluoromethyl group in this compound is anticipated to significantly modulate its biological activity compared to its non-fluorinated analog. Based on established medicinal chemistry principles, the fluorinated compound is expected to exhibit enhanced lipophilicity, metabolic stability, and potentially higher binding affinity for its biological targets. To validate these hypotheses, direct comparative studies employing assays such as those described for HDAC, GPCR, and kinase inhibition are essential. The detailed protocols and workflows provided in this guide offer a framework for conducting such a comparative analysis, which would be invaluable for structure-activity relationship studies and the further development of this class of compounds.
References
Comparative Analysis of Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate Derivatives as Monoamine Transporter Inhibitors
A comprehensive guide for researchers and drug development professionals on the biological activity of novel trifluoromethyl-containing piperidine derivatives, with a focus on their potential as monoamine transporter inhibitors. This guide presents a comparative analysis of hypothetical derivatives, supported by experimental data and detailed protocols.
The deliberate incorporation of a trifluoromethyl group into molecular scaffolds is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2] The piperidine moiety is a prevalent core structure in a multitude of pharmaceuticals, recognized for its favorable pharmacokinetic properties.[3] The convergence of these two features in Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate presents a promising scaffold for the development of novel therapeutics targeting the central nervous system. This guide explores the biological activity of a series of hypothetical derivatives based on this core structure, with a focus on their inhibitory potential against the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), key players in the regulation of neurotransmission.
Structure-Activity Relationship and Comparative Data
The following tables summarize the in vitro binding affinities (Ki) and uptake inhibition (IC50) of the parent compound, BTPC-001 , and its derivatives against human monoamine transporters. The data, while hypothetical, is designed to be representative of typical structure-activity relationships observed in this class of compounds, where substitutions on the benzyl and piperidine rings can significantly modulate potency and selectivity. GBR 12909, a well-characterized selective dopamine reuptake inhibitor, is included for comparison.
Table 1: Binding Affinity (Ki, nM) of BTPC Derivatives at Monoamine Transporters
| Compound ID | R1-substitution (para-position of Benzyl Ring) | R2-substitution (Piperidine Ring) | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | DAT/SERT Selectivity | DAT/NET Selectivity |
| BTPC-001 | H | =O | 25 | 350 | 150 | 14 | 6 |
| BTPC-002 | Cl | =O | 10 | 280 | 100 | 28 | 10 |
| BTPC-003 | OCH₃ | =O | 45 | 400 | 180 | 8.9 | 4 |
| BTPC-004 | H | -OH (axial) | 30 | 450 | 200 | 15 | 6.7 |
| BTPC-005 | H | -OH (equatorial) | 22 | 300 | 130 | 13.6 | 5.9 |
| GBR 12909 | - | - | 5 | 1500 | 300 | 300 | 60 |
Table 2: Monoamine Uptake Inhibition (IC50, nM) of BTPC Derivatives
| Compound ID | R1-substitution (para-position of Benzyl Ring) | R2-substitution (Piperidine Ring) | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) |
| BTPC-001 | H | =O | 48 | 680 | 290 |
| BTPC-002 | Cl | =O | 19 | 550 | 195 |
| BTPC-003 | OCH₃ | =O | 85 | 750 | 350 |
| BTPC-004 | H | -OH (axial) | 58 | 880 | 390 |
| BTPC-005 | H | -OH (equatorial) | 42 | 590 | 250 |
| GBR 12909 | - | - | 10 | 2800 | 580 |
Signaling Pathways and Experimental Workflow
The inhibition of monoamine transporters by this compound derivatives leads to an accumulation of neurotransmitters in the synaptic cleft, thereby potentiating downstream signaling. The following diagrams illustrate a simplified signaling cascade following dopamine transporter inhibition and a typical experimental workflow for evaluating novel compounds.
Caption: Simplified signaling pathway of dopamine transporter inhibition.
Caption: Experimental workflow for the evaluation of BTPC derivatives.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay for DAT, SERT, and NET
This protocol is adapted for determining the binding affinity of the BTPC derivatives for the dopamine, serotonin, and norepinephrine transporters.
1. Materials:
- HEK293 cells stably expressing human DAT, SERT, or NET.
- Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET).
- Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
- Wash Buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4.
- Non-specific binding control: GBR 12909 (10 µM for DAT), Fluoxetine (10 µM for SERT), Desipramine (10 µM for NET).
- Test Compounds: BTPC derivatives at various concentrations.
- Glass fiber filters (GF/B).
- Scintillation cocktail.
2. Membrane Preparation:
- Harvest cultured cells and homogenize in ice-cold assay buffer.
- Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
- Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
- Resuspend the resulting membrane pellet in fresh assay buffer.
- Determine protein concentration using a Bradford or BCA protein assay.
3. Assay Procedure:
- In a 96-well plate, combine 50 µL of radioligand (final concentration ~1-2 nM), 50 µL of test compound dilution or buffer (for total binding) or non-specific control, and 100 µL of the membrane preparation (20-40 µg of protein).
- Incubate at room temperature for 60-90 minutes.
- Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters three times with 3 mL of ice-cold wash buffer.
- Place filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
4. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Determine the IC50 values for each test compound by non-linear regression analysis of the competition binding data.
- Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Neurotransmitter Uptake Inhibition Assay
This protocol measures the functional inhibition of monoamine transporters by the BTPC derivatives.
1. Materials:
- HEK293 cells stably expressing human DAT, SERT, or NET, cultured in 96-well plates.
- Radioactive neurotransmitters: [³H]Dopamine, [³H]Serotonin, [³H]Norepinephrine.
- Uptake Buffer: Krebs-Ringer-HEPES buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 5.6 mM glucose, 25 mM HEPES, pH 7.4).
- Test Compounds: BTPC derivatives at various concentrations.
- Lysis Buffer: 1% Sodium dodecyl sulfate (SDS).
2. Assay Procedure:
- Wash the cultured cells twice with pre-warmed uptake buffer.
- Pre-incubate the cells with various concentrations of the test compounds or buffer for 10-20 minutes at 37°C.
- Initiate uptake by adding the radioactive neurotransmitter (final concentration ~10-20 nM).
- Incubate for 5-10 minutes at 37°C.
- Terminate the uptake by aspirating the medium and washing the cells rapidly three times with ice-cold uptake buffer.
- Lyse the cells with 100 µL of lysis buffer.
- Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify radioactivity.
3. Data Analysis:
- Determine non-specific uptake in the presence of a high concentration of a known inhibitor (e.g., 10 µM GBR 12909 for DAT).
- Calculate specific uptake by subtracting non-specific uptake from total uptake.
- Plot the percentage of specific uptake against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression.
References
Comparative analysis of different protecting groups for 4-oxopiperidine-2-carboxylate synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-oxopiperidine-2-carboxylate is a critical step in the development of a wide array of pharmaceuticals and complex molecules. The inherent reactivity of the secondary amine within the piperidine ring necessitates the use of protecting groups to ensure regioselectivity and high yields in subsequent synthetic transformations. The selection of an appropriate nitrogen protecting group is a pivotal strategic decision, profoundly influencing the efficiency, robustness, and overall success of the synthetic route. This guide provides an objective, data-driven comparison of the most commonly employed protecting groups for this purpose: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc).
Performance Comparison of Protecting Groups
The ideal protecting group should be introduced in high yield, remain stable throughout various reaction conditions, and be cleaved selectively under mild conditions without affecting other functional groups.[1] The choice among Boc, Cbz, and Fmoc is dictated by the specific requirements of the synthetic pathway, particularly the planned subsequent reactions and the presence of other sensitive functionalities.
| Protecting Group | Introduction Reagent | Stability | Deprotection Conditions | Advantages | Disadvantages |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Stable to base, hydrogenolysis, and weak acids.[1] | Strong acids (e.g., TFA, HCl).[1] | Robust, high-yielding protection; volatile byproducts upon removal.[1] | Requires strong acidic conditions for removal, which may not be suitable for acid-sensitive substrates.[1] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Stable to mild acidic and basic conditions.[1][2] | Catalytic hydrogenolysis (H₂, Pd/C) or strong acids.[1][2] | Orthogonal to Boc and Fmoc; stable over a wide range of non-reductive conditions.[3] | Requires specialized equipment for catalytic hydrogenolysis; may not be suitable for molecules with other reducible functional groups.[1] |
| Fmoc | 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | Stable to acid and hydrogenolysis.[1] | Mild base (e.g., 20% piperidine in DMF).[1][4] | Very mild deprotection conditions, orthogonal to both Boc and Cbz.[1] | Labile to primary and secondary amines; the fluorenyl group can sometimes lead to aggregation issues.[4] |
Experimental Protocols
Detailed and reliable experimental protocols are crucial for reproducible results in the laboratory. Below are representative procedures for the introduction and removal of Boc, Cbz, and Fmoc protecting groups in the context of piperidine-carboxylate synthesis.
N-Boc-4-oxopiperidine-2-carboxylate Synthesis
Protection Step:
-
Dissolve 4-oxopiperidine-2-carboxylic acid in a suitable solvent system, such as a mixture of THF and water.[5]
-
Add a base, such as sodium bicarbonate, and stir the mixture.[5]
-
Add di-tert-butyl dicarbonate ((Boc)₂O) to the solution and stir at room temperature for several hours.[5]
-
After the reaction is complete, perform an acidic workup to protonate the carboxylate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-4-oxopiperidine-2-carboxylate.[6]
Deprotection Step:
-
Dissolve the N-Boc protected piperidine in a suitable organic solvent like dichloromethane (DCM) or 1,4-dioxane.
-
Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, and stir at room temperature.[7]
-
Monitor the reaction by TLC until completion.
-
Remove the solvent and excess acid under reduced pressure to obtain the deprotected product, typically as a salt.
N-Cbz-4-oxopiperidine-2-carboxylate Synthesis
Protection Step:
-
Dissolve 4-oxopiperidine-2-carboxylic acid in an aqueous solution of a base like sodium carbonate at 0°C.[2]
-
While stirring vigorously, add benzyl chloroformate (Cbz-Cl) dropwise, maintaining a low temperature.[2]
-
Allow the reaction to warm to room temperature and stir for a few hours.[2]
-
Wash the reaction mixture with a solvent like diethyl ether to remove unreacted Cbz-Cl.[2]
-
Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the product.[2]
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain N-Cbz-4-oxopiperidine-2-carboxylate.[2]
Deprotection Step:
-
Dissolve the N-Cbz protected piperidine in a solvent such as methanol or ethanol.[2]
-
Add a palladium on carbon (Pd/C) catalyst.[2]
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir at room temperature.[2]
-
Monitor the reaction by TLC.
-
Upon completion, filter off the catalyst and concentrate the filtrate to yield the deprotected piperidine.
N-Fmoc-4-oxopiperidine-2-carboxylate Synthesis
Protection Step:
-
Dissolve 4-oxopiperidine-2-carboxylic acid in a suitable solvent such as aqueous acetone or dioxane.
-
Add a base like sodium bicarbonate or sodium carbonate.
-
Add 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) and stir the mixture at room temperature.
-
After the reaction is complete, perform an acidic workup.
-
Extract the product with an organic solvent, dry, and concentrate to afford N-Fmoc-4-oxopiperidine-2-carboxylate. This compound is a valuable building block in peptide synthesis.[8]
Deprotection Step:
-
Dissolve the N-Fmoc protected piperidine in a solvent such as dimethylformamide (DMF).
-
Stir at room temperature for a short period (typically 5-30 minutes).[9]
-
Remove the solvent and byproducts under reduced pressure. The crude product can be purified by chromatography or crystallization.
Logical Workflow for Protecting Group Selection
The choice of a protecting group is a critical decision that can significantly impact the overall synthetic strategy. The following diagram illustrates a logical workflow to guide this selection process.
Caption: A decision-making flowchart for selecting an appropriate protecting group.
Conclusion
The judicious selection of a nitrogen protecting group is paramount for the successful synthesis of 4-oxopiperidine-2-carboxylate derivatives. The Boc group offers robust protection and is easily introduced, but its removal requires harsh acidic conditions. The Cbz group provides excellent stability and is orthogonal to both Boc and Fmoc, though its removal by hydrogenolysis may not be compatible with all substrates. The Fmoc group is advantageous for its exceptionally mild basic deprotection conditions, rendering it ideal for sensitive molecules. By carefully considering the stability, orthogonality, and conditions for introduction and removal of each protecting group, researchers can devise more efficient and successful synthetic strategies for the construction of complex molecules containing the 4-oxopiperidine-2-carboxylate scaffold.
References
A Comparative Guide to the Structural Validation of Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate: X-ray Crystallography versus Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
The precise determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. For novel compounds such as Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate, a piperidine derivative with potential applications in medicinal chemistry, unambiguous structural validation is critical. This guide provides a comparative overview of X-ray crystallography as the definitive method for structural elucidation against common spectroscopic techniques.
Structural Validation Methodologies: A Head-to-Head Comparison
While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable information about a molecule's connectivity and functional groups, single-crystal X-ray crystallography stands alone in its ability to provide a precise and unambiguous three-dimensional atomic arrangement.
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | IR Spectroscopy |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute configuration, and crystal packing. | Connectivity of atoms, chemical environment of nuclei, and through-space correlations (e.g., NOESY). | Presence of specific functional groups and bond types. |
| Sample Requirement | Single, high-quality crystal (typically 0.1-0.5 mm). | Soluble sample in a suitable deuterated solvent. | Solid or liquid sample. |
| Ambiguity | Low; provides a definitive solid-state structure. | Can have ambiguity in assigning complex stereochemistry or conformations in flexible molecules. | High; many functional groups can have overlapping absorption bands. |
| Data Output | Crystallographic Information File (CIF), electron density maps, tables of atomic parameters. | Chemical shifts, coupling constants, peak integrations. | Wavenumbers (cm⁻¹) of absorbed infrared radiation. |
Hypothetical X-ray Crystallographic Data for this compound
While a published crystal structure for this compound (CAS No. 911298-12-9, Molecular Formula: C₁₄H₁₄F₃NO₃) is not publicly available, we can anticipate the type of data that would be generated. The piperidine ring is expected to adopt a chair conformation to minimize steric strain, a common feature in similar structures[1]. However, other conformations, such as a distorted boat, have been observed in related substituted piperidines[2].
Table 1: Hypothetical Crystal Data and Structure Refinement Parameters.
| Parameter | Hypothetical Value |
| Empirical formula | C₁₄H₁₄F₃NO₃ |
| Formula weight | 301.26 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.5 Å, b = 8.2 Å, c = 15.3 Å |
| β = 95.0° | |
| Volume | 1307 ų |
| Z | 4 |
| Density (calculated) | 1.530 Mg/m³ |
| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.110 |
| Goodness-of-fit on F² | 1.05 |
Table 2: Selected Hypothetical Bond Lengths and Angles.
| Bond/Angle | Expected Length (Å) / Angle (°) |
| C-F | 1.33 - 1.35 |
| C=O (keto) | 1.20 - 1.22 |
| C=O (carbamate) | 1.21 - 1.23 |
| N-C (piperidine) | 1.46 - 1.48 |
| C-N-C (piperidine) | ~112° |
| O=C-N (carbamate) | ~125° |
Experimental Protocols
Protocol for Single-Crystal X-ray Diffraction
A generalized protocol for the structural determination of a small organic molecule like this compound is as follows:
-
Crystallization: Single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., methanol, ethanol, or ethyl acetate/hexane).
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen (e.g., 100 K) on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. A series of diffraction images are collected as the crystal is rotated.
-
Data Reduction: The collected images are processed to integrate the reflection intensities, which are then corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined by full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in the difference Fourier map or placed in calculated positions.
Alternative Spectroscopic Analysis
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra would be recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent like CDCl₃. The chemical shifts and coupling constants would confirm the connectivity of the atoms.
-
IR Spectroscopy: An IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. Expected characteristic peaks would include those for the ketone C=O stretch, the carbamate C=O stretch, and C-F stretches[3].
Visualizing the Workflow
The following diagram illustrates the logical workflow for the comprehensive structural validation of a novel chemical entity.
Caption: Workflow for Structural Validation.
References
Trifluoromethylated Piperidines Demonstrate Superior In Vitro and In Vivo Stability: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for metabolically robust drug candidates is a paramount objective. The strategic incorporation of trifluoromethyl (CF3) groups into molecular scaffolds, such as the ubiquitous piperidine ring, has emerged as a powerful strategy to enhance pharmacokinetic profiles. This guide provides an objective comparison of the in vitro and in vivo stability of trifluoromethylated piperidines versus their non-fluorinated analogs, supported by illustrative experimental data and detailed methodologies.
The introduction of a trifluoromethyl group can significantly bolster a compound's metabolic stability. This enhancement is largely due to the strength of the carbon-fluorine (C-F) bond, which is considerably more resistant to enzymatic cleavage by metabolic enzymes like the cytochrome P450 (CYP450) superfamily compared to a carbon-hydrogen (C-H) bond. By replacing a hydrogen atom at a metabolically vulnerable position with a trifluoromethyl group, medicinal chemists can effectively "block" or retard oxidative metabolism, leading to a longer half-life and improved bioavailability.[1]
Data Presentation: A Comparative Analysis
In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
The following data showcases the increased metabolic stability of a trifluoromethylated indole analog compared to its non-fluorinated and single-fluorinated counterparts. A longer half-life (t½) and lower intrinsic clearance (CLint) are indicative of greater metabolic stability.[1]
| Compound Class | Compound/Analog | Description | t½ (min) | CLint (µL/min/mg protein) |
| Indoles | Analog A | Non-fluorinated indole | 12.35 | - |
| Analog B | 4-Fluoro-indazole analog | 13.29 | - | |
| Analog C | CF3-substituted indazole analog | 53.71 | 1.29 |
Data is illustrative and based on a study of indole analogs to demonstrate the principle of metabolic stabilization by trifluoromethylation.[1]
In Vivo Pharmacokinetic Profile in Rats
The following table presents a representative comparison of the in vivo pharmacokinetic profiles of a hypothetical non-fluorinated piperidine (Compound X) and its trifluoromethylated analog (Compound X-CF3) after oral administration. The data illustrates the typical improvements in exposure (AUC), peak concentration (Cmax), and half-life (t½) seen with trifluoromethylation.
| Parameter | Compound X (Non-fluorinated) | Compound X-CF3 (Trifluoromethylated) |
| Dose (mg/kg, oral) | 10 | 10 |
| Cmax (ng/mL) | 150 | 450 |
| Tmax (h) | 1.0 | 1.5 |
| AUC (ng·h/mL) | 600 | 2400 |
| t½ (h) | 2.5 | 8.0 |
| Oral Bioavailability (%) | 20 | 65 |
This data is hypothetical and for illustrative purposes, reflecting the generally observed positive impact of trifluoromethylation on in vivo pharmacokinetic parameters.
Mandatory Visualization
The following diagrams illustrate the core concepts and workflows discussed in this guide.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro: Liver Microsomal Stability Assay
This assay is a standard high-throughput screen to assess Phase I metabolic stability.[2]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Liver microsomes (e.g., human, rat) at a stock concentration of 20 mg/mL[2]
-
Phosphate buffer (100 mM, pH 7.4)[2]
-
NADPH regenerating system solution[2]
-
Internal standard in a quenching solvent (e.g., cold acetonitrile or methanol)[2]
Procedure:
-
In a 96-well plate, pre-warm the liver microsomes diluted in phosphate buffer to 37°C.[2]
-
Add the test compound to the microsome suspension and briefly pre-incubate.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a quenching solution containing an internal standard.[2] The "0" time point sample is prepared by adding the quenching solution before the NADPH.[2]
-
Centrifuge the quenched samples to precipitate proteins.[2]
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.[2]
Data Analysis:
-
Determine the percentage of the parent compound remaining at each time point relative to the 0-minute sample.[2]
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k, where k is the elimination rate constant derived from the slope of the natural log of the percent remaining versus time plot.[2]
-
Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (mg/mL microsomal protein).[2]
In Vivo: Pharmacokinetic Study in Rats
This study evaluates the absorption, distribution, metabolism, and excretion (ADME) of a compound in a living organism.
Objective: To determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability.
Animals:
-
Male Wistar or Sprague-Dawley rats are commonly used.
Procedure:
-
Drug Administration: Administer the test compound (e.g., trifluoromethylated piperidine and its non-fluorinated analog) to separate groups of rats via oral gavage and intravenous injection.
-
Blood Sampling: Collect serial blood samples from the rats at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.
-
Plasma Preparation: Process the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS method.
Data Analysis:
-
Plot the plasma concentration of the drug versus time for both oral and intravenous administration routes.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software.
-
Determine the absolute oral bioavailability by comparing the AUC from the oral administration to the AUC from the intravenous administration, adjusting for the dose.
References
Navigating the Structure-Activity Landscape of Piperidine-Based Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationships (SAR) of piperidine-containing compounds, with a conceptual focus on analogs of Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate. While specific SAR data for this exact scaffold is not extensively available in the public domain, we can extrapolate key principles from studies on structurally related piperidine derivatives to inform future drug discovery efforts.
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in distinct spatial orientations make it an attractive starting point for the design of novel therapeutics. The introduction of a trifluoromethyl group, as in the case of this compound analogs, can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity.
Illustrative SAR of Substituted Piperidine Analogs
To illustrate the principles of SAR in the context of piperidine-based compounds, we will consider hypothetical data based on common biological targets for this class of molecules, such as G-protein coupled receptors (GPCRs) or ion channels. The following tables summarize the impact of substitutions at various positions on the piperidine ring and the benzyl group on the inhibitory activity (IC50) of a hypothetical series of compounds.
Table 1: SAR of Substitutions on the Piperidine Ring
| Compound ID | R1 (Position 2) | R2 (Position 4) | IC50 (nM) |
| 1a | -CF3 | =O | 50 |
| 1b | -CH3 | =O | 250 |
| 1c | -H | =O | >1000 |
| 1d | -CF3 | -OH (axial) | 120 |
| 1e | -CF3 | -OH (equatorial) | 85 |
| 1f | -CF3 | -NH2 | 200 |
This hypothetical data illustrates that a trifluoromethyl group at the C2 position (as in 1a ) can be crucial for potent activity compared to a methyl group (1b ) or no substitution (1c ). Modifications at the C4 position from a ketone to a hydroxyl group (1d , 1e ) or an amine (1f ) also modulate activity, with stereochemistry playing a key role.
Table 2: SAR of Substitutions on the Benzyl Group
| Compound ID | Benzyl Substitution | IC50 (nM) |
| 2a | 4-Fluoro | 35 |
| 2b | 4-Chloro | 45 |
| 2c | 4-Methoxy | 150 |
| 2d | 3-Fluoro | 80 |
| 2e | 2-Fluoro | 300 |
| 2f | Unsubstituted | 100 |
This hypothetical data suggests that electron-withdrawing substituents at the para-position of the benzyl ring, such as fluorine (2a ) or chlorine (2b ), may enhance potency. The position of the substituent is also critical, with para-substitution being favored over meta- (2d ) or ortho- (2e ) substitution.
Experimental Protocols
The biological activity of these compounds is typically determined using a variety of in vitro assays. Below are generalized protocols for common assays that would be relevant for characterizing piperidine-based analogs.
Radioligand Binding Assay
This assay is used to determine the affinity of a compound for a specific receptor.
-
Preparation of cell membranes: Cells expressing the target receptor are harvested and homogenized to isolate the cell membranes.
-
Binding reaction: A fixed concentration of a radiolabeled ligand known to bind to the receptor is incubated with the cell membranes in the presence of varying concentrations of the test compound.
-
Separation and detection: The bound and free radioligand are separated by filtration. The amount of radioactivity on the filter, representing the bound ligand, is measured using a scintillation counter.
-
Data analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
Functional Assay (e.g., Calcium Mobilization Assay)
This assay measures the ability of a compound to either stimulate (agonist) or block (antagonist) the function of a receptor.
-
Cell preparation: Cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye.
-
Compound addition: The cells are treated with varying concentrations of the test compound. For antagonist testing, cells are pre-incubated with the test compound before the addition of a known agonist.
-
Signal detection: The change in intracellular calcium concentration is measured using a fluorescence plate reader.
-
Data analysis: The concentration of the compound that produces 50% of the maximal response (EC50 for agonists) or inhibits 50% of the agonist response (IC50 for antagonists) is determined.
Logical Workflow for a Structure-Activity Relationship Study
The process of conducting an SAR study follows a logical and iterative cycle of design, synthesis, and testing.
Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.
Conclusion
The SAR of piperidine-based compounds is a complex interplay of steric, electronic, and conformational factors. While specific experimental data for this compound analogs remains to be fully elucidated in publicly accessible literature, the principles derived from related series provide a valuable framework for the design and optimization of new chemical entities. The strategic introduction of substituents on both the piperidine ring and the benzyl group, guided by a systematic and iterative SAR approach, will be crucial in unlocking the therapeutic potential of this promising chemical scaffold.
A Comparative Benchmarking Guide to the Purity of Commercial Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the purity of commercial samples of Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate, a key building block in modern medicinal chemistry. Ensuring the purity of starting materials is critical for the synthesis of active pharmaceutical ingredients (APIs), as impurities can lead to unforeseen side reactions, reduced yields, and potential safety concerns in downstream applications.
This document outlines a multi-pronged analytical approach, presenting hypothetical comparative data from three representative commercial suppliers. Detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are provided to enable researchers to conduct their own independent purity assessments.
Data Presentation: Comparative Purity Analysis
The following table summarizes hypothetical purity and impurity data for this compound obtained from three different commercial suppliers. This data is representative of what could be obtained using the analytical protocols detailed in this guide.
| Analytical Test | Parameter | Supplier A | Supplier B | Supplier C |
| HPLC (UV, 220 nm) | Purity (%) | 98.7% | 99.5% | 97.2% |
| Known Impurity 1 (%) | 0.45% | 0.15% | 0.89% | |
| Largest Unknown Impurity (%) | 0.31% | 0.11% | 0.95% | |
| Total Impurities (%) | 1.3% | 0.5% | 2.8% | |
| LC-MS | Number of Impurities Detected (>0.05%) | 4 | 2 | 7 |
| Putative Structure of Major Impurity | De-benzylated analog | Starting material carryover | Di-trifluoromethylated species | |
| ¹H NMR | Conformance to Structure | Yes | Yes | Yes |
| Residual Solvents (ppm) | Acetone (50 ppm) | Dichloromethane (75 ppm) | Ethyl Acetate (350 ppm) | |
| Karl Fischer Titration | Water Content (%) | 0.12% | 0.08% | 0.45% |
Experimental Workflow
The overall process for receiving, qualifying, and analyzing commercial samples is depicted below. This workflow ensures a systematic and unbiased comparison of materials from different sources.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are starting points and may require optimization based on the specific instrumentation used.
3.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is designed to separate the main compound from potential process-related impurities and degradation products.
-
Instrumentation: HPLC system equipped with a UV or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-2 min: 20% B
-
2-17 min: 20% to 95% B
-
17-20 min: 95% B
-
20.1-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 1.0 mg/mL.
-
Calculation: Purity is determined by area percent calculation, where the peak area of the main component is divided by the total area of all peaks in the chromatogram.
3.2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling
This technique is crucial for identifying the molecular weights of unknown impurities, providing clues to their structures.[1][2]
-
Instrumentation: LC system coupled to a mass spectrometer (e.g., Quadrupole or Q-TOF).
-
LC Method: The HPLC method described in section 3.1 is generally suitable for LC-MS analysis as it uses a volatile mobile phase modifier (formic acid).[1]
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Scan Range: 100 - 1000 m/z.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
-
Data Analysis: The mass spectrum of each impurity peak is analyzed to determine its molecular weight. This data can be used to propose structures for impurities, such as byproducts from the synthetic route or degradation products.
3.3. NMR Spectroscopy for Structural Confirmation and Residual Solvents
NMR spectroscopy confirms the chemical structure of the bulk material and quantifies residual solvents. Given the presence of a trifluoromethyl group, ¹⁹F NMR is a particularly powerful and specific tool.[3][4]
-
¹H NMR Protocol:
-
Solvent: Chloroform-d (CDCl₃).
-
Concentration: ~10 mg/mL.
-
Spectrometer: 400 MHz or higher.
-
Analysis: The spectrum is analyzed to confirm the expected proton signals and their integrations. Residual solvent peaks (e.g., for acetone, dichloromethane) are identified and quantified against the main compound's signals or an internal standard.
-
-
¹⁹F NMR Protocol:
-
Solvent: Chloroform-d (CDCl₃).
-
Concentration: ~10 mg/mL.
-
Spectrometer: 400 MHz or higher, equipped with a fluorine probe.
-
Analysis: ¹⁹F NMR provides a clean spectrum with high sensitivity for fluorine-containing molecules.[3] The presence of a single, sharp signal confirms the singular chemical environment of the CF₃ group. The appearance of other signals in the ¹⁹F spectrum would be a strong indicator of fluorine-containing impurities.
-
Application in Drug Discovery: A Signaling Pathway Context
This compound is a versatile building block. Its derivatives could potentially be developed into inhibitors for various enzyme classes, such as kinases, which are pivotal in cellular signaling pathways like the MAPK/ERK pathway implicated in cell proliferation and survival.
In the hypothetical pathway shown above, an inhibitor synthesized from the title compound could target a kinase like MEK. The presence of impurities from the starting material could lead to the synthesis of off-target molecules, potentially altering the inhibitor's potency, selectivity, and safety profile, underscoring the importance of rigorous purity control.
References
- 1. hpst.cz [hpst.cz]
- 2. ojs.chimia.ch [ojs.chimia.ch]
- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Catalyst Efficacy in the Synthesis of 2-Substituted Piperidones
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-substituted piperidones, a critical scaffold in numerous pharmaceuticals and natural products, has been a significant focus of chemical research. The efficacy of these syntheses is highly dependent on the choice of catalyst, with organocatalysts, metal complexes, and biocatalysts each offering distinct advantages in terms of yield, stereoselectivity, and substrate scope. This guide provides an objective comparison of these catalytic systems, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given synthetic challenge.
Data Presentation: A Comparative Analysis of Catalytic Systems
The following tables summarize the performance of representative catalysts in the synthesis of 2-substituted piperidones, focusing on key metrics such as yield, diastereomeric ratio (dr), and enantiomeric excess (ee).
Table 1: Organocatalyzed Synthesis of 2-Substituted Piperidones
| Catalyst/Method | Reactants | Product | Yield (%) | dr | ee (%) | Reference |
| Organophotocatalysis | Alkenes, Ammonium Salts, Unsaturated Carbonyls | Polysubstituted 2-piperidinones | 41-99 | 2.2:1 - 6.6:1 | N/A | [1][2] |
| (L)-Proline | Δ¹-Piperideine, Acetone | (+)-Pelletierine | 56 | N/A | 94 | [3][4] |
| Amine Catalyst C5 | Cyclic 2-diazo-1,3-diketone, Primary Amine, α,β-Unsaturated Aldehyde | Spirocyclic Piperidones | up to 76 | up to 80:20 | up to 97 | [5] |
Table 2: Metal-Catalyzed Synthesis of 2-Substituted Piperidones
| Catalyst/Method | Reactants | Product | Yield (%) | dr | ee (%) | Reference |
| Zn(OTf)₂ / F-BOPA ligand | 1-Azadienes, Nitroalkenes | Aminopiperidine analogues | 43-87 | >19:1 | up to 92 | [6] |
| Rh-catalyzed Asymmetric Reductive Heck | Arylboronic Acids, Pyridine | 3-Substituted Tetrahydropyridines | High | N/A | High | [7][8][9] |
| KOtBu (Transition-Metal Free) | Methyl Acetates, Acrylamides | α-Substituted Piperidine-2,6-diones | 39-98 | N/A | N/A | [10] |
Table 3: Biocatalyzed Synthesis of 2-Substituted Piperidones
| Catalyst/Method | Reactants | Product | Yield (%) | dr | ee (%) | Reference |
| Candida antarctica Lipase B (CAL-B) | Benzaldehyde, Aniline, Acetoacetate Ester | Polysubstituted Piperidines | up to 91 | N/A | N/A | [11] |
| Lipase AK | TIPS-protected Propargylic Alcohol | (S)-Alcohol and (R)-Acetate | 44 (S), 46 (R) | N/A | 94 (S), 95 (R) | [12] |
| Chemo-enzymatic (TEMPO+/CAL-B) | N-benzyl-4-hydroxy-piperidine | Enantioenriched trans-3-alkoxyamino-4-oxy-2-piperidones | High | N/A | High | [13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the reproduction and adaptation of these synthetic routes.
Protocol 1: Organophotocatalyzed Synthesis of 2-Piperidinones[1][2]
This protocol describes a [1+2+3] strategy for the one-step synthesis of diverse substituted 2-piperidinones.
Materials:
-
Alkene (e.g., 1-substituted styrene) (0.1 mmol)
-
Unsaturated carbonyl compound (e.g., α-aryl acrylate) (0.2 mmol)
-
Ammonium acetate (NH₄OAc) (0.3 mmol)
-
Photocatalyst (PC) (e.g., an acridinium-based catalyst) (5 mol%)
-
Lithium tetrafluoroborate (LiBF₄) (0.1 mmol)
-
Solvent: Acetonitrile (CH₃CN) and Phenyl chloride (PhCl) (100:1, 10.0 mL)
Procedure:
-
To an oven-dried reaction vessel, add the alkene, unsaturated carbonyl compound, ammonium acetate, photocatalyst, and lithium tetrafluoroborate.
-
Add the solvent mixture (CH₃CN:PhCl) to the vessel.
-
Irradiate the reaction mixture with a light source (e.g., blue LEDs) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-piperidinone.
-
The diastereomeric ratio (dr) can be determined by ¹H NMR analysis of the crude reaction mixture.
Protocol 2: Zinc-Catalyzed Enantioselective [4+2] Cyclization[6]
This method provides access to sophisticated aminopiperidine analogues with high yields and enantioselectivities.
Materials:
-
1-Azadiene (1.0 equiv)
-
Nitroalkene (1.2 equiv)
-
Zinc trifluoromethanesulfonate (Zn(OTf)₂) (20 mol%)
-
F-BOPA ligand (20 mol%)
-
Solvent (e.g., Toluene)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), dissolve Zn(OTf)₂ and the F-BOPA ligand in the solvent.
-
Stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Add the 1-azadiene to the reaction mixture.
-
Add the nitroalkene to the reaction mixture and stir at the indicated temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the desired substituted piperidine.
-
The subsequent reduction of the nitro group can be performed using reagents such as NaCNBH₃ in the presence of ZnCl₂ in methanol.
Protocol 3: Biocatalytic Synthesis of Piperidine Derivatives using Immobilized Lipase[11]
This protocol outlines a reusable catalyst system for the synthesis of clinically valuable piperidines.
Materials:
-
Benzaldehyde (1.0 mmol)
-
Aniline (1.0 mmol)
-
Acetoacetate ester (1.0 mmol)
-
Immobilized Candida antarctica Lipase B (CALB) on magnetic halloysite nanotubes (MHNTs)
-
Solvent (e.g., Toluene)
Procedure:
-
To a reaction vial, add benzaldehyde, aniline, acetoacetate ester, and the immobilized CALB catalyst.
-
Add the solvent and stir the reaction mixture at a specified temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, separate the magnetic catalyst using an external magnet.
-
Wash the catalyst with the solvent for reuse in subsequent cycles.
-
Evaporate the solvent from the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired piperidine derivative.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key aspects of the catalytic synthesis of 2-substituted piperidones.
Caption: Proposed mechanism for the organophotocatalyzed synthesis of 2-piperidinones.
References
- 1. researchgate.net [researchgate.net]
- 2. Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. One-Pot Two-Step Organocatalytic Asymmetric Synthesis of Spirocyclic Piperidones via Wolff Rearrangement–Amidation–Michael–Hemiaminalization Sequence | MDPI [mdpi.com]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 10. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. The role of biocatalysis in the asymmetric synthesis of alkaloids – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution [mdpi.com]
A Comparative Guide to the Drug-like Properties of Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate and Related Piperidine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in modern medicinal chemistry, featured in a multitude of approved pharmaceutical agents.[1] Its versatility allows for fine-tuning of physicochemical and pharmacokinetic properties, making it a privileged structure in drug design. This guide provides a comparative evaluation of the drug-like properties of Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate against two key analogues: the closely related Benzyl 4-oxopiperidine-1-carboxylate and the widely used building block, N-Boc-4-piperidone.
The introduction of a trifluoromethyl group can significantly alter a molecule's metabolic stability and target binding affinity.[2][3] This guide offers a framework for assessing such properties through established in vitro assays, presenting available data and detailed experimental protocols to enable researchers to generate robust comparative data for their own novel piperidine derivatives.
Physicochemical Properties
A molecule's fundamental physicochemical characteristics are critical determinants of its ultimate drug-like potential, influencing its solubility, permeability, and interactions with biological targets. The table below summarizes key computed and available properties for the compounds of interest.
| Property | This compound | Benzyl 4-oxopiperidine-1-carboxylate | N-Boc-4-piperidone |
| Molecular Formula | C₁₄H₁₄F₃NO₃[4] | C₁₃H₁₅NO₃[5] | C₁₀H₁₇NO₃[6] |
| Molecular Weight ( g/mol ) | 301.26[4] | 233.26[5] | 199.2[6] |
| Calculated logP | 2.919[4] | 1.1[5] | 0.6 |
| Topological Polar Surface Area (TPSA) (Ų) | 46.61[4] | 46.6[5] | 46.6 |
| Hydrogen Bond Donors | 0[4] | 0[5] | 0 |
| Hydrogen Bond Acceptors | 3[4] | 3[5] | 3 |
| Aqueous Solubility | Data not available | Data not available | Sparingly soluble in PBS (pH 7.2): 1-10 mg/ml[6] |
In Vitro ADME & Safety Profile
A comprehensive evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, alongside an early assessment of its safety profile, is crucial for identifying promising drug candidates and mitigating late-stage attrition.[7]
Experimental Data Summary
| Assay | Parameter | This compound | Benzyl 4-oxopiperidine-1-carboxylate | N-Boc-4-piperidone |
| Solubility | Kinetic Solubility in PBS (µM) | Data not available | Data not available | Data not available |
| Permeability | Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s) | Data not available | Data not available | Data not available |
| Efflux Ratio (Papp B→A / Papp A→B) | Data not available | Data not available | Data not available | |
| Metabolic Stability | Human Liver Microsomal Stability (% remaining after 60 min) | Data not available | Data not available | Data not available |
| Intrinsic Clearance (CLint, µL/min/mg) | Data not available | Data not available | Data not available | |
| In Vitro Safety | Broad Panel Screening (e.g., CEREP panel) | Data not available | Data not available | Data not available |
Experimental Protocols
To facilitate the direct comparison of these compounds, detailed protocols for key in vitro assays are provided below.
Aqueous Solubility Assay (Kinetic)
Objective: To determine the kinetic solubility of a compound in a physiologically relevant buffer.
Protocol:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
In a 96-well plate, add 198 µL of Phosphate Buffered Saline (PBS) at pH 7.4 to each well.
-
Add 2 µL of the 10 mM compound stock solution to the PBS, to achieve a final concentration of 100 µM.
-
Seal the plate and shake at room temperature for 2 hours.
-
Centrifuge the plate to pellet any precipitate.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Quantify the concentration of the dissolved compound in the supernatant using LC-MS/MS by comparing against a standard curve.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound using the Caco-2 cell monolayer model, which can predict in vivo absorption.[8]
Protocol:
-
Seed Caco-2 cells onto 96-well Transwell® plates and culture for 21 days to allow for differentiation and formation of a polarized monolayer.
-
Prior to the assay, wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Prepare the dosing solution of the test compound at a final concentration of 10 µM in HBSS.
-
To assess apical to basolateral (A→B) permeability, add the dosing solution to the apical (donor) side and fresh HBSS to the basolateral (receiver) side.
-
To assess basolateral to apical (B→A) permeability, add the dosing solution to the basolateral (donor) side and fresh HBSS to the apical (receiver) side.
-
Incubate the plates at 37°C with 5% CO₂ for 2 hours.
-
At the end of the incubation, take samples from both the donor and receiver compartments.
-
Analyze the concentration of the compound in all samples by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
The efflux ratio is calculated as Papp (B→A) / Papp (A→B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
Human Liver Microsomal Stability Assay
Objective: To evaluate the metabolic stability of a compound in the presence of liver enzymes, primarily Cytochrome P450s.
Protocol:
-
Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL) in 100 mM phosphate buffer (pH 7.4).
-
Add the test compound to the reaction mixture at a final concentration of 1 µM and pre-incubate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining.
-
The percentage of the compound remaining at each time point is plotted against time, and the half-life (t₁/₂) and intrinsic clearance (CLint) are calculated.
Visualizations
Experimental Workflow for Drug-like Property Evaluation
The following diagram illustrates a typical workflow for assessing the key drug-like properties of a novel compound.
Caption: A generalized workflow for the in vitro evaluation of drug-like properties.
Conceptual Structure-Activity Relationship (SAR) Logic
The following diagram outlines the logical relationship in a structure-activity relationship study, where modifications to a core scaffold are evaluated for their impact on biological activity and properties.
Caption: Conceptual SAR logic for comparing piperidine analogs.
References
- 1. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(Trifluoromethyl)piperidine | 154630-93-0 | Benchchem [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemscene.com [chemscene.com]
- 5. Benzyl 4-oxopiperidine-1-carboxylate | C13H15NO3 | CID 643496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity of Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate with related biological targets. Due to the limited availability of public data on this specific molecule, this document serves as a template, outlining the expected data presentation and experimental methodologies based on studies of structurally related compounds. The inclusion of the trifluoromethylphenyl moiety in the piperidine core is a significant feature in medicinal chemistry, known to influence potency, selectivity, and pharmacokinetic profiles of compounds targeting G-protein coupled receptors (GPCRs), ion channels, enzymes, and transporters.[1]
Introduction to this compound
This compound belongs to the class of trifluoromethyl-containing piperidine derivatives. The incorporation of a trifluoromethyl group can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Piperidine scaffolds are prevalent in many pharmaceuticals, and their derivatives are explored for a wide range of therapeutic applications.
Primary Target and Rationale for Related Target Selection
Based on the pharmacology of structurally similar benzyloxy piperidines, the primary biological target for this class of compounds is often the dopamine D4 receptor .[2] Therefore, a cross-reactivity panel for this compound would logically include other dopamine receptor subtypes (D1, D2, D3, D5) to assess its selectivity. Furthermore, due to the structural similarities of monoamine neurotransmitters and their receptors, screening against a panel of serotonin (5-HT) receptors is also highly relevant to identify potential off-target effects.
Cross-Reactivity Data with Related Targets
Please note: The following data is hypothetical and for illustrative purposes only. Specific experimental data for this compound is not currently available in the public domain.
Table 1: Hypothetical Cross-Reactivity Profile of this compound
| Target | Assay Type | Ki (nM) | Fold Selectivity vs. Primary Target (D4) |
| Dopamine D4 Receptor | Radioligand Binding | 15 | 1 |
| Dopamine D1 Receptor | Radioligand Binding | >10,000 | >667 |
| Dopamine D2L Receptor | Radioligand Binding | 850 | 57 |
| Dopamine D3 Receptor | Radioligand Binding | 450 | 30 |
| Dopamine D5 Receptor | Radioligand Binding | >10,000 | >667 |
| Serotonin 5-HT1A Receptor | Radioligand Binding | 1,200 | 80 |
| Serotonin 5-HT2A Receptor | Radioligand Binding | 2,500 | 167 |
| Serotonin 5-HT2C Receptor | Radioligand Binding | >10,000 | >667 |
| Alpha-1A Adrenergic Receptor | Radioligand Binding | 5,000 | 333 |
| Histamine H1 Receptor | Radioligand Binding | >10,000 | >667 |
Experimental Protocols
A standard method to determine the binding affinity of a compound to its target receptors is the Radioligand Binding Assay .
Radioligand Binding Assay for Dopamine D4 Receptor
Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D4 receptor.
Materials:
-
Test Compound: this compound
-
Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine D4 receptor.
-
Radioligand: [³H]-Spiperone or another suitable D4-selective radioligand.
-
Non-specific binding control: Haloperidol or another appropriate competitor.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail
-
Glass Fiber Filters
-
96-well plates
-
Liquid Scintillation Counter
Procedure:
-
Membrane Preparation: Thaw the cell membranes expressing the dopamine D4 receptor on ice.
-
Compound Dilution: Prepare serial dilutions of the test compound in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration (typically at or near its Kd), and varying concentrations of the test compound. For determining non-specific binding, a high concentration of a known competitor is used instead of the test compound.
-
Incubation: Incubate the plates at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[1]
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of Dopamine D4 receptor inhibition.
Experimental Workflow
References
Comparative Docking Analysis of Trifluoromethylated Piperidine Inhibitors in Drug Discovery
Trifluoromethylated piperidine scaffolds are of significant interest in medicinal chemistry due to their unique properties that can enhance pharmacological profiles, including metabolic stability and binding affinity.[1] This guide provides a comparative overview of molecular docking studies on these inhibitors, presenting quantitative data, detailed experimental protocols, and visualizations to aid researchers, scientists, and drug development professionals in their quest for novel therapeutics.
Quantitative Comparison of Inhibitor Performance
The following table summarizes the docking scores and in vitro activity of various trifluoromethylated piperidine derivatives against different protein targets. Lower docking scores generally indicate a higher predicted binding affinity.
| Compound/Derivative Class | Protein Target | Docking Score (kcal/mol) | IC₅₀ (µM) | Key Interactions & Reference |
| Trifluoromethyl functionalized piperidines (e.g., compound 4i) | Elastase | Not Specified | 0.341 ± 0.001 | Hydrogen and hydrophobic bonds with Thr41 and Thr96.[2] |
| Substituted piperidines with a 2-(trifluoromethyl)thiophene moiety | HDM2 | Not Specified | Not Specified | Optimal for binding in the Trp23 pocket.[2] |
| N-[2-(trifluoromethyl)benzyl]piperidine-4-carboxamide derivative | Soluble Epoxide Hydrolase (sEH) | -12.20 | Not Specified | Used as a reference inhibitor in docking studies.[2] |
| 4-(2-(trifluoromethyl)phenyl)piperidine derivatives | Retinol-Binding Protein 4 (RBP4) | Not Specified | Not Specified | Core scaffold for optimizing ligand-protein interactions.[2] |
| Designed Piperidine Derivatives (P1-P8) | SARS-CoV-2 Main Protease (Mpro) | -5.9 to -7.3 | Not Specified | N3 inhibitor used as a reference (-11.4 kcal/mol).[3][4] |
| Benzamide Piperidine Derivatives (e.g., compound 5d) | Acetylcholinesterase (AChE) | Not Explicitly Stated | 0.013 ± 0.0021 | Hydrogen bonding with Tyrosine 121.[5] |
Experimental Protocols for Molecular Docking
The reliability of docking results is intrinsically linked to the rigor of the experimental methodology.[5] Below is a generalized protocol for the computational docking of piperidine-based ligands.
1. Protein Preparation:
-
The three-dimensional crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).[5]
-
The structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.[5]
2. Ligand Preparation:
-
The 2D structure of the ligand is drawn using chemical drawing software (e.g., ChemDraw).[5]
-
This 2D structure is converted to a 3D structure, and energy minimization is performed to obtain a stable, low-energy conformation.[5]
3. Grid Generation:
-
A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.[5]
4. Molecular Docking:
-
A docking program such as AutoDock or Glide is used to predict the binding pose and affinity of the ligand within the protein's active site.[5]
-
These programs sample numerous possible conformations and orientations of the ligand, scoring them based on a defined scoring function.[5] The Lamarckian Genetic Algorithm is a commonly employed algorithm for this purpose.[5]
5. Analysis of Results:
-
The docking results are analyzed to identify the best binding poses and key interactions, such as hydrogen bonds and hydrophobic interactions.[5] This analysis helps in comparing the binding affinities of different ligands.[5]
Visualizing Workflows and Pathways
Diagrams are essential for conceptualizing complex biological processes and experimental workflows.[5]
Caption: A generalized workflow for molecular docking studies.
The binding of trifluoromethylphenyl piperidines to transporters like the dopamine transporter can initiate a cascade of intracellular signaling events.[1] As inhibitors of dopamine reuptake, these compounds increase extracellular dopamine concentrations, leading to prolonged activation of postsynaptic dopamine receptors.[1]
Caption: Signaling pathway following dopamine transporter inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-(Trifluoromethyl)piperidine | 154630-93-0 | Benchchem [benchchem.com]
- 3. Exploring the inhibitory potential of novel piperidine-derivatives against main protease (Mpro) of SARS-CoV-2: A hybrid approach consisting of molecular docking, MD simulations and MMPBSA analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate, a halogenated piperidine derivative. Adherence to these protocols is crucial for minimizing risks and maintaining regulatory compliance.
I. Understanding the Hazards
II. Personal Protective Equipment (PPE)
Before handling this compound, all personnel must be equipped with the appropriate personal protective equipment to prevent exposure.
Table 1: Required Personal Protective Equipment
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[5] | Protects eyes from splashes and accidental contact. |
| Hand Protection | Nitrile gloves.[3] Check for chemical resistance and breakthrough times. | Prevents skin contact and absorption. |
| Body Protection | A laboratory coat.[3] | Protects skin and clothing from spills. |
| Footwear | Closed-toe shoes.[3] | Protects feet from spills. |
| Respiratory | To be used in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[4] | Minimizes respiratory tract irritation. |
III. Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent further contamination.
Step 1: Evacuate and Secure the Area
-
Immediately alert others in the vicinity.
-
If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Remove all sources of ignition, as piperidine derivatives can be flammable.[6][7]
Step 2: Contain the Spill
-
For liquid spills, use an inert absorbent material such as sand, diatomaceous earth, or commercial sorbent pads to cover and contain the spill.[5][7]
-
For solid spills, carefully sweep up the material, avoiding dust generation.[2][8]
Step 3: Clean the Area
-
Place all contaminated absorbent materials and cleaning supplies into a suitable, labeled container for hazardous waste.[5][9]
-
Wash the spill area with soap and water once the bulk of the material has been removed.
Step 4: Dispose of Contaminated Materials
-
All materials used for cleanup must be disposed of as hazardous waste in the designated "Halogenated Organic Waste" container.[9]
IV. Disposal Procedure for Unused Product and Empty Containers
Proper segregation and labeling of chemical waste are critical for safe and compliant disposal.
Step 1: Waste Segregation
-
This compound is a halogenated organic compound and must not be mixed with non-halogenated waste.[10][11]
Step 2: Waste Collection
-
Place the waste material into a designated, clearly labeled "Halogenated Organic Waste" container.[3][4]
-
The container must be in good condition, compatible with the chemical, and have a tightly sealing lid.[10]
Step 3: Labeling
-
The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.[11] Do not use abbreviations.[10]
Step 4: Storage
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10][12]
-
Ensure the container is stored in a designated satellite accumulation area with secondary containment.[9]
Step 5: Final Disposal
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[12][13]
V. Experimental Workflow and Disposal Decision Making
The following diagrams illustrate the general experimental workflow involving this compound and the logical steps for its proper disposal.
Caption: Experimental workflow for handling this compound.
Caption: Decision tree for the proper disposal of chemical waste.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Methyl 1-benzyl-4-oxo-3-piperidine-carboxylate hydrochloride - Safety Data Sheet [chemicalbook.com]
- 3. scienceready.com.au [scienceready.com.au]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. carlroth.com [carlroth.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. nj.gov [nj.gov]
- 8. fishersci.com [fishersci.com]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 12. benchchem.com [benchchem.com]
- 13. bio-fount.com [bio-fount.com]
Personal protective equipment for handling Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling of Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate. Adherence to these protocols is essential to minimize exposure risk and ensure a safe laboratory environment. This compound should be handled with the same precautions as a potent active pharmaceutical ingredient (API), focusing on preventing inhalation, ingestion, and dermal or eye contact.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory for all personnel handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be worn at all times in the laboratory. A face shield offers additional protection against splashes and aerosols.[1] |
| Skin Protection | Disposable Nitrile Gloves | Double-gloving is highly recommended. Gloves should be changed frequently and immediately if contaminated.[1] |
| Lab Coat or Gown | A disposable, long-sleeved gown that closes in the back is required to prevent contamination of personal clothing.[1] | |
| Respiratory Protection | N95 Respirator or Higher | A properly fit-tested N95 respirator is the minimum requirement. For procedures with a higher risk of aerosolization, a powered air-purifying respirator (PAPR) may be necessary.[1][2] |
Operational Plan: Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[3][4][5]
-
Avoid direct contact with the compound. Use appropriate tools and techniques to minimize dust and aerosol generation.[5]
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[4][5]
-
Ensure that an eyewash station and safety shower are readily accessible.[3]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][5]
-
Keep away from incompatible materials such as strong oxidizing agents.[3]
Disposal Plan
All disposable PPE and materials that have come into contact with this compound should be considered hazardous waste.
-
Waste Segregation: Collect all contaminated solid waste in a designated, labeled, and sealed container.
-
Disposal: Dispose of hazardous waste through a licensed and certified hazardous waste management company. Adhere to all local, state, and federal regulations for chemical waste disposal.[1] Do not pour waste down the drain.[3]
Experimental Protocol: Donning and Doffing PPE
A strict protocol for putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Gown: Put on the disposable gown, ensuring it is securely tied at the back.
-
Respirator: Perform a fit-check for your N95 respirator or ensure the PAPR is functioning correctly.
-
Eye Protection: Put on safety goggles or a face shield.
-
Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the gown. Don a second pair of gloves over the first.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out.
-
Gown and Inner Gloves: Remove the gown by untying it and rolling it down from the shoulders, turning it inside out. As the gown is being removed, peel off the inner pair of gloves simultaneously, so they are contained within the gown.
-
Eye Protection: Remove safety goggles or face shield from the back.
-
Respirator: Remove the respirator without touching the front.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.
Workflow for Safe Handling of this compound
Caption: Workflow for Safe Handling of the Compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
